Ethylenediaminetetraacetic Acid
Description
Ethylenediaminetetraacetic acid is a tetracarboxylic acid, an ethylenediamine derivative and a polyamino carboxylic acid. It has a role as an antidote, a geroprotector, a copper chelator, an anticoagulant and a calcium chelator. It is a conjugate acid of an EDTA(2-).
A chelating agent (chelating agents) that sequesters a variety of polyvalent cations. It is used in pharmaceutical manufacturing and as a food additive.
Edetic acid is a Lead Chelator and Anti-coagulant. The mechanism of action of edetic acid is as a Lead Chelating Activity and Calcium Chelating Activity. The physiologic effect of edetic acid is by means of Decreased Coagulation Factor Activity.
Edetic acid has been reported in Perilla frutescens, Apis cerana, and other organisms with data available.
Edetic Acid is the acid form of edetate, a chelating agent with anti-hypercalcemic and anticoagulant properties. Edetic acid binds calcium and heavy metal ions, forming soluble stable complexes which are readily excreted by the kidneys. This results in a decrease in serum calcium levels. This agent is also used as an anticoagulant for blood specimens and is applied as a treatment of lead poisoning.
EDETIC ACID is a small molecule drug with a maximum clinical trial phase of III.
A chelating agent (chelating agents) that sequesters a variety of polyvalent cations. It is used in pharmaceutical manufacturing and as a food additive. [PubChem]
A chelating agent that sequesters a variety of polyvalent cations such as CALCIUM. It is used in pharmaceutical manufacturing and as a food additive.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O8/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCXVZYZYPLLWCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O8, Array | |
| Record name | EDTA | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3408 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | ETHYLENEDIAMINETETRAACETIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0886 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
10058-42-1 (iron(3+) salt), 139-33-3 (di-hydrochloride salt), 17421-79-3 (mono-hydrochloride salt), 2001-94-7 (di-potassium salt), 24669-13-4 (chromium salt), 53404-51-6 (mono-potassium salt), 6381-92-6 (di-hydrochloride salt, di-hydrate), 7379-27-3 (potassium salt), 7379-28-4 (hydrochloride salt), 76353-66-7 (calcium,hydrochloride salt) | |
| Record name | Edetic acid [INN:BAN:NF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000060004 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6022977 | |
| Record name | Ethylenediaminetetraacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6022977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Ethylenediamine tetraacetic acid is a colorless crystalline solid. It is slightly soluble in water. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. It is used in chemical analysis, to make detergents and cleaning compounds, and for many other uses., Dry Powder; Dry Powder, Liquid; Liquid; NKRA; Other Solid; Pellets or Large Crystals, Clear crystals; [CAMEO], Solid, COLOURLESS CRYSTALS OR WHITE POWDER. | |
| Record name | EDTA | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3408 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Glycine, N,N'-1,2-ethanediylbis[N-(carboxymethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Edetic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1902 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Edetic Acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015109 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | ETHYLENEDIAMINETETRAACETIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0886 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
SOL IN SOLN OF ALKALI HYDROXIDES, Insoluble in common organic solvents, In water, 1,000 mg/L at 25 °C, 9.26e+00 g/L, Solubility in water, g/100ml at 20 °C: 0.05 (very poor) | |
| Record name | Edetic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00974 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ETHYLENEDIAMINE TETRAACETIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/809 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Edetic Acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015109 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | ETHYLENEDIAMINETETRAACETIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0886 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
0.86 at 68 °F (USCG, 1999) - Less dense than water; will float, Relative density (water = 1): 0.86 | |
| Record name | EDTA | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3408 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | ETHYLENEDIAMINETETRAACETIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0886 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
1.50X10-12 mm Hg at 25 °C /Extrapolated/ | |
| Record name | ETHYLENEDIAMINE TETRAACETIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/809 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Impurities |
Salts of NTA, N-(carboxymethyl) glycine, and of glycine ... Glycolic acid salts are formed from the reaction of sodium cyanide and formaldehyde., Very small amounts of the impurity, nitrilotriacetate, can be found in EDTA. Nitrilotriacetate is a potential oral carcinogen in rats in large doses. This is not a concern for human exposure given the low concentrations of use of EDTA and the poor dermal absorption of EDTA. Also, although nitrilotriacetate is readily absorbed from the GI tract of the rat, it is poorly absorbed in man. | |
| Record name | ETHYLENEDIAMINE TETRAACETIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/809 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystals from water, Colorless crystals | |
CAS No. |
60-00-4, 688-55-1, 62-33-9 | |
| Record name | EDTA | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3408 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Ethylenediaminetetraacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60-00-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Edetic acid [INN:BAN:NF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000060004 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glycine, (N,N'-1,2-ethanediylbis(N-(carboxymethyl)-, labeled with carbon-14 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000688551 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Edetic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00974 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Glycine, N,N'-1,2-ethanediylbis[N-(carboxymethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethylenediaminetetraacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6022977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Edetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.409 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | EDETIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9G34HU7RV0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | ETHYLENEDIAMINE TETRAACETIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/809 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Edetic Acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015109 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | ETHYLENEDIAMINETETRAACETIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0886 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
245 °C, MP: 240-241 °C (decomposes). The free acid tends to carboxylate when heated to temps of 150 °C. Stable on storage and on boiling in aqueous solution. | |
| Record name | Edetic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00974 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ETHYLENEDIAMINE TETRAACETIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/809 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Synthesis of EDTA for Laboratory Use
This guide provides a comprehensive overview of ethylenediaminetetraacetic acid (EDTA), a cornerstone chelating agent in research and industry. It details its fundamental chemical properties, laboratory synthesis, and applications, with a focus on its use in complexometric titrations. This document is intended for researchers, scientists, and professionals in drug development who require a technical understanding of EDTA and its applications.
Chemical Properties of EDTA
This compound is an aminopolycarboxylic acid with the formula [CH₂N(CH₂CO₂H)₂]₂.[1] It is a white, crystalline solid that is slightly soluble in water.[1] In laboratory and industrial applications, its more soluble conjugate base, typically in the form of a disodium salt (Na₂H₂EDTA·2H₂O), is commonly used.[1]
The primary characteristic of EDTA is its ability to act as a powerful hexadentate ligand, meaning it can form six coordinate bonds with a single metal ion.[2][3] The donor atoms are the two nitrogen atoms of the ethylenediamine backbone and the four oxygen atoms from the carboxylate groups. This multi-dentate binding capacity allows EDTA to form exceptionally stable, water-soluble 1:1 complexes with a wide range of di- and trivalent metal cations, a process known as chelation.[4]
The general complexation reaction can be represented as: Mⁿ⁺ + Y⁴⁻ ⇌ [MY]ⁿ⁻⁴
Where Mⁿ⁺ is a metal ion and Y⁴⁻ is the fully deprotonated form of EDTA. The stability of these metal-EDTA complexes is pH-dependent, as the protonation state of the carboxyl and amino groups affects the availability of lone pair electrons for coordination.[5]
The following diagram illustrates the structure of the fully protonated form of EDTA (H₄Y).
Caption: Structure of this compound (EDTA).
The chemical and physical properties of EDTA are summarized in the tables below for easy reference.
Table 1: Physical and Chemical Properties of EDTA
| Property | Value |
| IUPAC Name | 2,2',2'',2'''-(Ethane-1,2-diyldinitrilo)tetraacetic acid |
| Synonyms | Edetic acid, Versene |
| Molecular Formula | C₁₀H₁₆N₂O₈ |
| Molar Mass | 292.24 g/mol |
| Appearance | White crystalline powder |
| Melting Point | ~240 °C (decomposes) |
| Solubility in Water | Slightly soluble (free acid), soluble (salts) |
| CAS Number | 60-00-4 (free acid), 6381-92-6 (disodium salt dihydrate) |
Table 2: Acid Dissociation Constants (pKa) of EDTA
EDTA is a hexaprotic acid (H₆Y²⁺), with four carboxylic acid protons and two ammonium protons. The pKa values reflect the stepwise deprotonation.[1][6]
| Dissociation Step | pKa Value | Group Deprotonated |
| pKa₁ | 0 | Carboxyl |
| pKa₂ | 1.5 | Carboxyl |
| pKa₃ | 2.0 | Carboxyl |
| pKa₄ | 2.66 | Carboxyl |
| pKa₅ | 6.16 | Amino |
| pKa₆ | 10.24 | Amino |
Table 3: Stability Constants (log Kf) for Common Metal-EDTA Complexes
The formation constant (Kf) indicates the stability of the metal-EDTA complex. Higher values signify a more stable complex.[3]
| Metal Ion | log Kf | Metal Ion | log Kf |
| Ag⁺ | 7.3 | Fe³⁺ | 25.1 |
| Al³⁺ | 16.4 | Hg²⁺ | 21.5 |
| Ba²⁺ | 7.8 | Mg²⁺ | 8.79 |
| Ca²⁺ | 10.65 | Mn²⁺ | 13.89 |
| Cd²⁺ | 16.5 | Ni²⁺ | 18.4 |
| Co²⁺ | 16.45 | Pb²⁺ | 18.0 |
| Cr³⁺ | 23.4 | Sr²⁺ | 8.7 |
| Cu²⁺ | 18.78 | Zn²⁺ | 16.5 |
| Fe²⁺ | 14.30 |
Values are approximate and depend on conditions such as ionic strength and temperature.
Synthesis of EDTA for Laboratory Use
While EDTA is typically purchased for laboratory use, understanding its synthesis provides valuable context. The primary industrial method is the Bersworth process.
The modern synthesis of EDTA involves the alkaline cyanomethylation of ethylenediamine.[2] This process uses ethylenediamine, formaldehyde, and a cyanide source (like sodium cyanide) to produce the tetrasodium salt of EDTA (Na₄EDTA), which can then be acidified to yield the free acid form.[2][7]
The overall reaction is: H₂NCH₂CH₂NH₂ + 4 CH₂O + 4 NaCN → (NaO₂CCH₂)₂NCH₂CH₂N(CH₂CO₂Na)₂ + 4 NH₃
This diagram outlines the logical steps for a laboratory-scale synthesis of EDTA based on the historical Münz method, which is conceptually simpler and avoids the use of cyanide.
Caption: Logical workflow for the synthesis of EDTA.
This protocol describes the synthesis of EDTA from ethylenediamine and chloroacetic acid.
Materials:
-
Ethylenediamine
-
Chloroacetic acid
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Deionized water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve sodium hydroxide in deionized water. Carefully add ethylenediamine to the cooled solution.
-
Addition of Chloroacetic Acid: In a separate beaker, dissolve chloroacetic acid in water and neutralize it with a portion of the sodium hydroxide solution.
-
Reaction: Slowly add the sodium chloroacetate solution to the ethylenediamine solution in the flask. Heat the mixture to reflux for several hours. The reaction forms the tetrasodium salt of EDTA.
-
Precipitation of EDTA: After cooling the reaction mixture, transfer it to a beaker. Slowly add hydrochloric acid while stirring until the pH of the solution reaches approximately 1.6. This protonates the EDTA salt, causing the less soluble free acid (H₄Y) to precipitate out of the solution.
-
Isolation: Collect the white precipitate of crude EDTA by vacuum filtration and wash it with cold deionized water to remove impurities like sodium chloride.
-
Purification: The crude EDTA can be purified by recrystallization. Dissolve the solid in a minimal amount of boiling deionized water, then allow it to cool slowly to form pure crystals. Filter, wash with cold water and ethanol, and dry the final product.
Application in Complexometric Titration
Complexometric titration is a form of volumetric analysis where the formation of a colored complex is used to determine the endpoint.[7] EDTA is the most common titrant used in this method due to the stability of the complexes it forms.[5][8]
The titration involves adding a standard solution of EDTA to a sample containing the metal ion to be analyzed. A metal ion indicator, which is a dye that changes color when it binds to metal ions, is added to the sample. Initially, the indicator forms a colored complex with the metal ions. As EDTA is added, it sequentially complexes with the free metal ions and then displaces the indicator from the metal-indicator complex.[9] The endpoint is reached when all the metal has been complexed by EDTA, causing a sharp color change as the indicator returns to its free, unbound color.[7]
This diagram illustrates the logical flow of a direct EDTA titration for determining the concentration of a metal ion (Mⁿ⁺).
References
- 1. coryw.people.charleston.edu [coryw.people.charleston.edu]
- 2. journals.umcs.pl [journals.umcs.pl]
- 3. laboratorynotes.com [laboratorynotes.com]
- 4. web.pdx.edu [web.pdx.edu]
- 5. www1.udel.edu [www1.udel.edu]
- 6. cuhk.edu.hk [cuhk.edu.hk]
- 7. Synthesis of EDTA [chm.bris.ac.uk]
- 8. Chempendix - Formation Constants for metal-EDTA Complexes [sites.google.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Role of EDTA as a chelating agent in biological systems
An In-Depth Technical Guide on the Role of EDTA as a Chelating Agent in Biological Systems
For: Researchers, Scientists, and Drug Development Professionals
Abstract
Ethylenediaminetetraacetic acid (EDTA) is a powerful hexadentate chelating agent that forms stable, water-soluble complexes with a wide range of metal ions. This property makes it an indispensable tool in various biological and biomedical applications. From its foundational use in treating heavy metal toxicity to its sophisticated applications in drug delivery and as a crucial component in molecular biology assays, EDTA's ability to sequester metal ions allows for the precise manipulation of biological systems. This technical guide provides an in-depth exploration of EDTA's mechanism of action, summarizes key quantitative data, details experimental protocols for its principal applications, and visualizes its role in cellular pathways and experimental workflows.
Core Mechanism of Action
EDTA's primary function in biological systems is the chelation of metal ions. As an aminopolycarboxylic acid, its structure features six binding sites—two nitrogen atoms and four carboxylate groups—that can wrap around a metal ion, forming a highly stable, cage-like complex.[1] This sequestration effectively removes free metal ions from solution, rendering them chemically inert and preventing their participation in biological reactions.[2] The stability of the metal-EDTA complex is dependent on the specific metal ion, pH, and the presence of other competing ligands.[3] By forming these stable complexes, EDTA can inhibit metal-dependent enzymes, prevent the metal-catalyzed generation of reactive oxygen species (ROS), and facilitate the excretion of toxic heavy metals from the body.[4][5]
Figure 1: Core Mechanism of EDTA Chelation.
Quantitative Data on EDTA-Metal Interactions
The efficacy of EDTA is quantitatively described by the stability constant (Kf) of the metal-EDTA complex. A higher log Kf value indicates a more stable complex and a stronger chelation effect.
Table 1: Stability Constants (log Kf) for Metal-EDTA Complexes
Values apply at 25°C and an ionic strength of 0.1 M, unless otherwise noted.
| Metal Ion | log Kf | Reference(s) |
| Fe³⁺ | 25.1 | [6] |
| Hg²⁺ | 21.8 | [4] |
| Cu²⁺ | 18.8 | [6] |
| Ni²⁺ | 18.4 | [6] |
| Pb²⁺ | 18.0 | [4] |
| Cd²⁺ | 16.5 | [6] |
| Zn²⁺ | 16.5 | [6] |
| Co²⁺ | 16.45 | [6] |
| Fe²⁺ | 14.3 | [6] |
| Mn²⁺ | 13.89 | [6] |
| Ca²⁺ | 10.65 | [6] |
| Mg²⁺ | 8.79 | [6] |
Table 2: Quantitative Data from Clinical Chelation Therapy Studies
Data show mean urinary metal excretion before and after intravenous EDTA administration.
| Metal | Pre-EDTA (µg/g creatinine) | Post-EDTA (µg/g creatinine) | % Increase | Study Population | Reference(s) |
| Lead (Pb) | ~2 | ~40 | ~1900% | 16 patients | [3] |
| Cadmium (Cd) | ~0.5 | ~2.5 | ~400% | 16 patients | [3] |
| Zinc (Zn) | ~300 | ~3000 | ~900% | 16 patients | [3] |
| Calcium (Ca) | ~100 | ~2500 | ~2400% | 16 patients | [3] |
| Lead (Pb) | ~1.5 | ~51 | ~3300% | 10 volunteers (3g dose) | [7] |
| Iron (Fe) | ~15.9 µg/L | ~626 µg/L | ~3900% | 10 volunteers (3g dose) | [7] |
Table 3: Physicochemical Properties of Doxorubicin Liposomes Prepared with NH₄EDTA Gradient
Data from a study optimizing a drug delivery system for the chemotherapeutic agent doxorubicin.[8][9]
| Parameter | Value |
| Particle Size (diameter) | 79.4 ± 1.87 nm |
| Entrapment Efficiency | 95.54% ± 0.59% |
| Drug Loading Method | Transmembrane NH₄EDTA Gradient |
Applications in Biological Systems & Drug Development
Therapeutic Applications: Heavy Metal Detoxification
EDTA is the cornerstone of chelation therapy for heavy metal poisoning, particularly from lead (Pb).[5][10] Administered intravenously as calcium disodium EDTA (CaNa₂EDTA), it chelates lead from the blood and soft tissues, forming a stable complex that is rapidly excreted by the kidneys.[11] This prevents lead from exerting its toxic effects on the nervous system, kidneys, and hematopoietic system.[12]
Figure 2: Clinical Workflow for Heavy Metal Detoxification via EDTA Chelation Therapy.
Drug Delivery: Liposomal Formulations
In drug development, EDTA is used to create ion gradients for the active loading of chemotherapeutic drugs, such as doxorubicin, into liposomes.[4][8] An ammonium EDTA (NH₄EDTA) gradient across the liposomal membrane drives the accumulation of the drug inside the liposome, where it precipitates as a complex.[9] This method achieves high entrapment efficiency and creates a stable formulation with delayed drug release, which can reduce systemic toxicity (e.g., cardiotoxicity of doxorubicin) while maintaining antitumor activity.[8][13]
Figure 3: Experimental Workflow for Doxorubicin-Liposome Preparation.
Research Applications: Modulation of Signaling Pathways
Metal ions, particularly zinc (Zn²⁺) and calcium (Ca²⁺), are critical cofactors for numerous enzymes involved in cell signaling. Matrix metalloproteinases (MMPs) are zinc-dependent endopeptidases that degrade extracellular matrix components and are involved in processes like tissue remodeling, cell migration, and disease progression.[14] The activity of MMPs can be inhibited by EDTA, which chelates the catalytic zinc ion. This principle has been demonstrated experimentally to prevent posterior capsular opacification (PCO) after cataract surgery, a condition driven by MMP-mediated migration of lens epithelial cells.[15]
Figure 4: Inhibition of the MMP Signaling Pathway by EDTA.
Key Experimental Protocols
Protocol: Intravenous Chelation Therapy for Lead Poisoning
This protocol is a representative summary for adult patients and must be conducted under strict medical supervision.
-
Patient Screening:
-
Confirm elevated blood lead level (BLL), typically ≥45 µg/dL for therapy consideration, and ≥70 µg/dL for urgent hospitalization.[12]
-
Assess baseline renal function (e.g., serum creatinine) and ensure adequate urinary output. Chelation therapy is contraindicated in severe renal disease.[11]
-
Establish a probable history of lead exposure.[10]
-
-
Preparation of Infusion Solution:
-
Administration:
-
Monitoring and Follow-up:
-
Monitor renal and hepatic function throughout the treatment period.
-
Monitor for potential side effects, including injection site irritation and depletion of essential minerals like zinc.[3]
-
After the treatment course, re-evaluate BLL after a waiting period (e.g., 7-21 days) to check for rebound from tissue stores. A second course of therapy may be necessary.[10]
-
Protocol: Preparation of Doxorubicin-Loaded Liposomes via NH₄EDTA Gradient
This protocol is based on the methodology for active drug loading into liposomes.[3][8][9]
-
Liposome Formulation (Thin Film Hydration):
-
Dissolve hydrogenated soy phosphatidylcholine (HSPC) and cholesterol in a suitable organic solvent (e.g., chloroform/methanol) in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, dry lipid film on the flask wall.
-
Hydrate the lipid film with an aqueous solution of 200 mM NH₄EDTA by vortexing or sonication. This encapsulates the NH₄EDTA solution within the newly formed multilamellar vesicles (MLVs).
-
-
Vesicle Sizing (Extrusion):
-
To achieve a uniform size distribution, subject the MLV suspension to extrusion.
-
Pass the suspension multiple times through polycarbonate filters with a defined pore size (e.g., 200 nm followed by 100 nm) using a high-pressure extruder. This process forms small unilamellar vesicles (SUVs) with a diameter of approximately 80-100 nm.[8]
-
-
Creation of the Transmembrane Gradient:
-
Remove the external (unencapsulated) NH₄EDTA. This is typically achieved by dialysis against a sucrose or saline solution or by using a gel filtration column (e.g., Sephadex G-50).
-
This step creates a high concentration of NH₄EDTA inside the liposomes and a low concentration outside, establishing the necessary ion gradient.
-
-
Active Drug Loading:
-
Prepare a solution of doxorubicin hydrochloride.
-
Add the doxorubicin solution to the liposome suspension and incubate at a temperature above the lipid phase transition temperature (e.g., 60°C) for a specified time (e.g., 30-60 minutes).
-
Ammonia (NH₃), being a small neutral molecule, diffuses out of the liposome, leaving behind protons (H⁺) and creating a pH gradient. Doxorubicin (a weak base) enters the liposome and becomes protonated, after which it complexes with the internal EDTA and precipitates, effectively trapping it inside.
-
-
Purification and Characterization:
-
Remove any unencapsulated doxorubicin using gel filtration or dialysis.
-
Characterize the final product for particle size (e.g., using dynamic light scattering), entrapment efficiency (by separating free drug from encapsulated drug and quantifying both), and drug release profile.
-
Protocol: Inhibition of Metalloproteinase Activity
This protocol outlines a general method for using EDTA as a diagnostic inhibitor in a biochemical assay to confirm the involvement of a metalloenzyme.
-
Enzyme and Substrate Preparation:
-
Prepare a purified or semi-purified sample of the enzyme of interest (e.g., MMP-2).
-
Prepare a solution of a specific substrate for the enzyme. The substrate can be fluorescently labeled for easy detection of cleavage.
-
Prepare an assay buffer that is optimal for enzyme activity (e.g., Tris-HCl buffer at a physiological pH) but lacks any chelating agents.
-
-
Assay Setup:
-
Set up a series of reactions in microplate wells or microcentrifuge tubes.
-
Control Reaction: Add assay buffer, substrate, and the enzyme solution.
-
Inhibition Reaction: Add assay buffer, substrate, the enzyme solution, and a final concentration of EDTA (e.g., 1-10 mM).
-
Reactivation Control (Optional): To confirm that inhibition is due to chelation, set up a reaction with EDTA, then add an excess of the required metal cofactor (e.g., ZnCl₂) to see if activity can be restored.
-
-
Incubation and Measurement:
-
Incubate all reactions at the optimal temperature for the enzyme (e.g., 37°C) for a set period.
-
Stop the reaction (e.g., by adding a strong acid or heating).
-
Measure the amount of product formed. If using a fluorescent substrate, measure the increase in fluorescence using a spectrophotometer.
-
-
Data Analysis:
-
Compare the enzyme activity in the control reaction to the activity in the EDTA-containing reaction.
-
A significant reduction in product formation in the presence of EDTA indicates that the enzyme is a metalloenzyme and that the metal cofactor is essential for its catalytic activity.[1]
-
Protocol: Use of EDTA as a Blood Anticoagulant
This protocol describes the standard procedure for collecting whole blood for hematological analysis.
-
Tube Selection:
-
Select a vacuum blood collection tube containing dipotassium (K₂) or tripotassium (K₃) EDTA, commonly identifiable by a lavender or purple top.
-
The standard concentration of EDTA in these tubes is approximately 1.5–2.2 mg per milliliter of blood.
-
-
Blood Collection:
-
Perform venipuncture using standard phlebotomy techniques.
-
Ensure the tube is filled to its designated volume. Underfilling the tube leads to an excessive EDTA-to-blood ratio, which can cause red blood cell shrinkage and affect parameters like hematocrit and mean cell volume (MCV).[2] Overfilling can lead to insufficient anticoagulation and the formation of microclots.
-
-
Mixing:
-
Immediately after collection, gently invert the tube 8-10 times.
-
This ensures that the EDTA, which is coated on the inner wall of the tube, is thoroughly mixed with the blood to chelate calcium ions (Ca²⁺) and prevent the coagulation cascade.
-
Crucially, do not shake the tube vigorously , as this can cause hemolysis and damage to blood cells, rendering the sample unsuitable for analysis.[2]
-
-
Storage and Transport:
-
For most hematology tests, analysis should be performed within a few hours of collection.
-
If storage is necessary, keep the sample refrigerated (2–8°C) but do not freeze, as freezing will lyse the cells.[2] Samples should be brought to room temperature before analysis.
-
Conclusion
EDTA is a remarkably versatile chelating agent with profound and diverse roles in biological systems. Its fundamental ability to bind metal ions underpins its use in life-saving chelation therapies, enhances the efficacy of advanced drug delivery systems, and provides researchers with an invaluable tool for dissecting the function of metal-dependent proteins and pathways. A thorough understanding of its chemical properties, quantitative interactions with various metals, and established protocols is essential for professionals in research and drug development to effectively harness its potential while mitigating its risks.
References
- 1. liposomes.ca [liposomes.ca]
- 2. researchgate.net [researchgate.net]
- 3. The application of EDTA in drug delivery systems: doxorubicin liposomes loaded via NH4EDTA gradient - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective inhibition of calcineurin-NFAT signaling by blocking protein–protein interaction with small organic molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MAPK/ERK and PI3K/AKT signaling pathways are activated in adolescent and adult acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Modeling Calcium Signaling in S. cerevisiae Highlights the Role and Regulation of the Calmodulin-Calcineurin Pathway in Response to Hypotonic Shock [frontiersin.org]
- 9. dovepress.com [dovepress.com]
- 10. youtube.com [youtube.com]
- 11. The application of EDTA in drug delivery systems: doxorubicin liposomes loaded via NH4EDTA gradient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Modulation of matrix metalloproteinase activity by EDTA prevents posterior capsular opacification - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Modulation of matrix metalloproteinase activity by EDTA prevents posterior capsular opacification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. liposomes.ca [liposomes.ca]
- 15. CN101703471B - Improved method for preparing liposome by using ammonium sulfate gradient method - Google Patents [patents.google.com]
The Genesis of a Chelator: An In-depth Technical Guide to the Discovery and History of Ethylenediaminetetraacetic Acid (EDTA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethylenediaminetetraacetic acid (EDTA) is a polyamino carboxylic acid that has become an indispensable tool in a vast array of scientific and industrial applications. Its remarkable ability to form stable, water-soluble complexes with metal ions, a process known as chelation, underpins its utility in fields ranging from analytical chemistry and industrial processes to medicine and drug development. This technical guide provides a comprehensive overview of the discovery and historical development of EDTA, detailing the seminal experiments that unveiled its properties and paved the way for its widespread use.
The Discovery of a Synthetic Chelator
The Pioneer: Ferdinand Münz
This compound was first synthesized in 1935 by the Austrian chemist Ferdinand Münz, who was working for I.G. Farben in Germany.[1][2][3] Münz's initial objective was to find a substitute for citric acid, which was being used as a water softener and in the textile industry to prevent metal ion impurities from affecting the colors of dyed products.[1][2] He astutely observed that aminocarboxylic acids were more effective chelating agents than citric acid and hypothesized that a polyaminopolycarboxylic acid would exhibit even stronger chelating properties.[2] This line of reasoning led him to the synthesis of EDTA.
The Initial Synthesis: A Foundational Experiment
Münz's original synthesis, a landmark in coordination chemistry, involved the reaction of ethylenediamine with chloroacetic acid in the presence of a base, typically sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction.[1][4] While this method was effective, the resulting EDTA was often contaminated with sodium chloride.[4]
Experimental Protocol: Münz's Original Synthesis of EDTA (1935)
-
Reactants:
-
Ethylenediamine
-
Monochloroacetic acid
-
Sodium hydroxide (for neutralization)
-
-
Procedure (based on historical accounts and patent descriptions):
-
An aqueous solution of ethylenediamine is prepared in a reaction vessel.
-
Monochloroacetic acid is added to the ethylenediamine solution.
-
A solution of sodium hydroxide is gradually added to the reaction mixture to maintain an alkaline pH and neutralize the hydrochloric acid produced.
-
The reaction mixture is heated to facilitate the condensation reaction. Historical descriptions mention heating to approximately 90°C for several hours.[5]
-
After the reaction is complete, the solution is cooled.
-
The mixture is then acidified with a strong acid, such as hydrochloric or sulfuric acid, to precipitate the free acid form of EDTA, which is sparingly soluble in water.[4]
-
The precipitated EDTA is collected by filtration, washed with cold water to remove impurities like sodium chloride, and then dried.
-
It is important to note that this historical method has been largely superseded by more efficient and cost-effective industrial processes. The modern industrial synthesis of EDTA primarily involves the reaction of ethylenediamine, formaldehyde, and a cyanide source such as sodium cyanide or hydrogen cyanide.[4]
Elucidating the Power of Chelation: The Work of Gerold Schwarzenbach
Following its discovery, the profound significance of EDTA's chelating ability was systematically investigated and brought to the forefront of analytical chemistry by the Swiss chemist Gerold Schwarzenbach in the 1940s.[6][7] Schwarzenbach's meticulous research on "complexones," a term he coined for this class of compounds, laid the theoretical and practical groundwork for complexometric titrations.[6]
Schwarzenbach and his colleagues were the first to recognize the exceptional stability of the 1:1 complexes formed between EDTA and a wide range of metal ions.[6][8] This stoichiometric relationship and the stability of the resulting metal-EDTA complexes made EDTA an ideal titrant for the quantitative determination of metal ions in solution.
Experimental Protocol: Complexometric Titration of a Metal Ion with EDTA (A Representative Schwarzenbach-era Method)
-
Objective: To determine the concentration of a metal ion (e.g., Ca²⁺, Mg²⁺, Zn²⁺) in a sample.
-
Reagents and Equipment:
-
Standardized solution of EDTA (typically as disodium EDTA, Na₂H₂Y·2H₂O)
-
Buffer solution to maintain a constant pH (e.g., ammonia-ammonium chloride buffer for pH 10)
-
Metal ion indicator (e.g., Eriochrome Black T)
-
The sample containing the metal ion of unknown concentration
-
Buret, flask, and other standard titration equipment
-
-
Procedure:
-
A known volume of the sample solution containing the metal ion is pipetted into a flask.
-
The buffer solution is added to the flask to control the pH. The stability of the metal-EDTA complex and the color change of the indicator are pH-dependent.
-
A small amount of the metal ion indicator is added to the solution. The indicator forms a colored complex with a small fraction of the metal ions.
-
The standardized EDTA solution is slowly added from a buret while the solution is constantly stirred.
-
As the EDTA is added, it reacts with the free metal ions to form a stable, colorless metal-EDTA complex.
-
At the equivalence point, when all the free metal ions have been complexed by the EDTA, the next drop of EDTA will displace the metal ion from the indicator-metal complex.
-
This displacement results in a sharp color change of the solution, signaling the end point of the titration.
-
The volume of EDTA solution used is recorded, and the concentration of the metal ion in the original sample is calculated.
-
Quantitative Characterization: The Stability of Metal-EDTA Complexes
A cornerstone of understanding EDTA's utility is the quantitative measurement of the stability of its complexes with various metal ions. The stability constant (Kf), also known as the formation constant, provides a measure of the strength of the interaction between EDTA and a metal ion. The higher the stability constant, the more tightly the metal ion is bound. The pioneering work of Schwarzenbach and subsequent researchers provided a wealth of data on these constants.
Table 1: Stability Constants (log Kf) of Selected Metal-EDTA Complexes
| Metal Ion | Ionic Radius (Å) | log Kf |
| Na⁺ | 1.02 | 1.86[9] |
| K⁺ | 1.38 | 0.8[9] |
| Mg²⁺ | 0.72 | 8.79[9] |
| Ca²⁺ | 1.00 | 10.65[9] |
| Mn²⁺ | 0.83 | 13.89[9] |
| Fe²⁺ | 0.78 | 14.30[9] |
| Co²⁺ | 0.75 | 16.45[9] |
| Ni²⁺ | 0.69 | 18.4[9] |
| Cu²⁺ | 0.73 | 18.78[9] |
| Zn²⁺ | 0.74 | 16.5[9] |
| Cd²⁺ | 0.95 | 16.5[9] |
| Al³⁺ | 0.54 | 16.4[9] |
| Fe³⁺ | 0.65 | 25.1[9] |
| Cr³⁺ | 0.62 | 23.4[9] |
| Co³⁺ | 0.61 | 41.4[9] |
Note: The stability constants are generally reported for the reaction of the fully deprotonated EDTA⁴⁻ ligand with the metal ion at 25°C and an ionic strength of 0.1 M.
Visualizing the Historical Development and Mechanism of Action
The progression from the initial concept to the widespread application of EDTA can be visualized as a logical workflow. Similarly, the fundamental chemical process of chelation can be represented through a diagram illustrating the coordination of a metal ion by the EDTA molecule.
Caption: A workflow diagram illustrating the historical development of EDTA.
Caption: The chelation of a metal ion by the hexadentate ligand EDTA.
Early Applications and Lasting Impact
The initial driver for EDTA's synthesis was its application in the textile industry to prevent metal ion interference in dyeing processes.[1] Its utility quickly expanded to other industrial applications, including water softening, and in the pulp and paper industry to inhibit the catalytic effects of metal ions in bleaching processes.
In the medical field, EDTA found a critical application in the 1950s as a treatment for heavy metal poisoning, particularly lead poisoning.[8] The high stability of the lead-EDTA complex allows for the safe removal of lead from the body through urinary excretion. This application, known as chelation therapy, remains a cornerstone of treatment for heavy metal toxicity.
Conclusion
The discovery of this compound by Ferdinand Münz in 1935 and the subsequent elucidation of its chelating properties by Gerold Schwarzenbach represent a pivotal moment in the history of chemistry. From its intended use as a citric acid substitute to its indispensable role in analytical chemistry, industrial processes, and medicine, the story of EDTA is a testament to the power of targeted scientific inquiry. The foundational experiments and quantitative characterizations detailed in this guide provide a glimpse into the genesis of a molecule that continues to be of profound importance to researchers, scientists, and drug development professionals worldwide.
References
- 1. journals.umcs.pl [journals.umcs.pl]
- 2. Ferdinand Münz - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of EDTA [chm.bris.ac.uk]
- 5. CN1561822A - Method for producing edible grade EDTA disodium - Google Patents [patents.google.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. books.google.cn [books.google.cn]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. laboratorynotes.com [laboratorynotes.com]
An In-depth Technical Guide to the Solubility and Stability of EDTA in Different Buffer Solutions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the critical factors influencing the solubility and stability of ethylenediaminetetraacetic acid (EDTA) in commonly used buffer systems. Understanding these parameters is essential for ensuring the efficacy and reliability of experimental protocols and pharmaceutical formulations.
Introduction to EDTA
This compound (EDTA) is a polyamino carboxylic acid and a powerful chelating agent. Its ability to form stable complexes with di- and trivalent metal ions makes it an indispensable component in a wide range of applications, from molecular biology to pharmaceutical manufacturing. The effectiveness of EDTA is intrinsically linked to its solubility and stability in aqueous solutions, which are highly dependent on the pH and composition of the buffer system.
The protonation state of EDTA's four carboxyl and two amino groups dictates its solubility and chelating capacity. In its free acid form (H₄Y), EDTA is poorly soluble in water. As the pH increases, the carboxyl groups deprotonate, increasing the molecule's polarity and, consequently, its solubility. The disodium (Na₂H₂Y) and tetrasodium (Na₄Y) salts of EDTA are significantly more soluble and are commonly used in laboratory and industrial settings.
Solubility of EDTA in Common Buffer Solutions
Factors Influencing EDTA Solubility
-
pH: This is the most critical factor. As the pH of the solution increases, the carboxylic acid groups of EDTA are progressively deprotonated, leading to a significant increase in solubility.[1][2][3] The fully deprotonated form (Y⁴⁻), which is predominant at high pH, is highly soluble.
-
Form of EDTA: The salt form of EDTA has a major impact on its solubility. Disodium EDTA is moderately soluble in water, while tetrasodium EDTA is much more soluble.[1][4][5] The free acid form is sparingly soluble.[1][2][5][6]
-
Temperature: For most solids, solubility increases with temperature. While specific data for EDTA in various buffers is limited, this general principle is expected to apply.
-
Buffer Composition: The ions present in the buffer can interact with EDTA and influence its solubility, although this effect is generally less pronounced than that of pH.
Quantitative Solubility Data
The following tables summarize the available quantitative data for the solubility of different forms of EDTA.
Table 1: Solubility of Disodium EDTA Dihydrate in Water at Room Temperature
| Parameter | Value | Reference(s) |
| Molar Solubility | Up to 0.26 M | |
| Mass Solubility | ~96 mg/mL | |
| Resulting pH | 4.0 - 6.0 |
Table 2: Solubility of Tetrasodium EDTA Dihydrate in Water at Room Temperature
| Parameter | Value | Reference(s) |
| Molar Solubility | Up to 1.45 M | [7] |
| Mass Solubility | ~550 mg/mL | [7] |
| Resulting pH | 10.0 - 11.0 | [7] |
Note: The solubility in specific buffer systems will be highly dependent on the final pH of the solution. For instance, to prepare a 0.5 M EDTA solution, the pH must be adjusted to approximately 8.0.[8]
Logical Relationship between pH, Protonation, and Solubility
The solubility of EDTA is directly linked to its protonation state. The following diagram illustrates this relationship.
Caption: Relationship between pH, EDTA protonation, and solubility.
Stability of EDTA in Buffer Solutions
The chemical stability of EDTA in solution is crucial for its function as a chelating agent. Degradation of EDTA can lead to a loss of efficacy and the formation of impurities.
Factors Affecting EDTA Stability
-
pH: The stability of the EDTA molecule itself is generally high across a wide pH range under typical storage conditions. However, the stability of metal-EDTA complexes is highly pH-dependent.
-
Temperature: High temperatures can lead to thermal degradation of EDTA. Studies have shown that degradation is significant at temperatures of 175°C and above.[2] Chelation to metal ions can increase the thermal stability of EDTA.[9]
-
Light: Photodegradation can occur, particularly in the presence of certain metal ions like iron(III).
-
Presence of Metal Ions: The formation of a metal-EDTA complex generally protects the EDTA molecule from degradation.[9] However, the stability of the complex itself can be influenced by pH.
-
Microbial Contamination: In non-sterile solutions, microorganisms can degrade EDTA.
Stability Data in Buffer Solutions
Quantitative data on the long-term stability of uncomplexed EDTA in common laboratory buffers at standard storage conditions is sparse in the literature. However, some general observations and specific data points are available.
Table 3: Stability of EDTA Solutions
| Buffer/Solvent | Concentration & pH | Storage Conditions | Stability | Reference(s) |
| Water | 0.5 M, pH 8.5 | 4°C | Stable for months | |
| Tris-EDTA (TE) Buffer | 10 mM Tris, 1 mM EDTA, pH 8.0 | Room Temperature | Stable for up to 6 months | [10] |
| Tris-EDTA Buffer | 10 mM Tris, 1 mM EDTA, pH 9.0 | Room Temperature | Stable for approximately 4 weeks | [11] |
It has also been noted that storing EDTA in a buffer can lead to a loss of its antioxidant properties over time.
Experimental Protocols
Protocol for Determining EDTA Solubility
This protocol outlines a general method for determining the saturation solubility of an EDTA salt in a specific buffer at a given temperature.
Caption: Experimental workflow for determining EDTA solubility.
Detailed Methodology:
-
Buffer Preparation: Prepare the desired buffer solution (e.g., 0.1 M phosphate buffer) and adjust the pH to the target value.
-
Temperature Equilibration: Place the buffer in a temperature-controlled water bath or incubator and allow it to equilibrate to the desired temperature.
-
Saturation: Add an excess amount of the EDTA salt (e.g., disodium EDTA) to the buffer. The amount should be sufficient to ensure that undissolved solid remains after equilibrium is reached.
-
Equilibration: Stir the suspension vigorously using a magnetic stirrer for a prolonged period (e.g., 24 to 48 hours) to ensure that the solution is fully saturated.
-
Phase Separation: Turn off the stirrer and allow the undissolved EDTA to settle to the bottom of the container.
-
Filtration: Carefully withdraw a sample of the clear supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Sample Preparation for Analysis: Accurately dilute a known volume of the filtered, saturated solution with an appropriate solvent (e.g., mobile phase for HPLC).
-
Quantification: Determine the concentration of EDTA in the diluted sample using a validated analytical method, such as HPLC with UV detection after complexation with a metal ion.
-
Calculation: Calculate the solubility of EDTA in the buffer at the specified temperature, taking into account the dilution factor.
Protocol for EDTA Stability Testing
This protocol describes a typical stability study to evaluate the degradation of EDTA in a buffer solution over time under specific storage conditions.
Detailed Methodology:
-
Solution Preparation: Prepare a solution of EDTA in the desired buffer at a known concentration.
-
Initial Analysis (Time Zero): Immediately after preparation, analyze the solution to determine the initial concentration of EDTA. This is the time zero (T₀) measurement.
-
Storage: Aliquot the solution into several sealed, airtight containers and store them under the desired conditions (e.g., 4°C in the dark, 25°C with light exposure).
-
Time Point Analysis: At predetermined time intervals (e.g., 1 week, 1 month, 3 months, 6 months), remove a container from storage and analyze the EDTA concentration.
-
Analytical Method: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), should be used. A common approach involves the pre-column complexation of EDTA with a metal ion (e.g., Fe³⁺ or Cu²⁺) to form a UV-active complex that can be readily detected.
-
Data Analysis: Calculate the percentage of EDTA remaining at each time point relative to the initial concentration. The degradation rate can be determined by plotting the concentration of EDTA versus time.
Conclusion
The solubility and stability of EDTA are critical parameters that are profoundly influenced by the pH of the buffer system. Solubility increases significantly with increasing pH due to the deprotonation of the carboxylic acid groups. While EDTA is a relatively stable molecule, its degradation can be accelerated by high temperatures and light. For optimal performance and reproducibility in experimental and manufacturing processes, it is imperative to carefully control the pH and storage conditions of EDTA-containing solutions. The protocols provided in this guide offer a framework for systematically evaluating the solubility and stability of EDTA in various buffer systems, enabling researchers and developers to ensure the quality and efficacy of their work.
References
- 1. pjoes.com [pjoes.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. biochemazone.com [biochemazone.com]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. goldbio.com [goldbio.com]
- 10. web.production.gcp.osenses.com [web.production.gcp.osenses.com]
- 11. EDTA loses its antioxidant properties upon storage in buffer - PubMed [pubmed.ncbi.nlm.nih.gov]
The Guardian of the Genome: An In-depth Technical Guide to EDTA's Role in Preventing DNA and RNA Degradation
For Researchers, Scientists, and Drug Development Professionals
The Core Mechanism: Chelating Divalent Cations to Inhibit Nuclease Activity
The primary function of EDTA in preventing DNA and RNA degradation lies in its ability to act as a powerful chelating agent. Nucleases, the enzymes responsible for breaking the phosphodiester bonds in the backbone of nucleic acids, are critically dependent on divalent cations as cofactors for their catalytic activity. The most crucial of these are magnesium (Mg²⁺) and calcium (Ca²⁺) ions.[1][2][3]
EDTA effectively sequesters these metal ions, forming stable complexes that render them unavailable to the nucleases.[4][5] This deprivation of essential cofactors leads to the inactivation of DNases and RNases, thereby protecting the integrity of DNA and RNA molecules in solution.[1][2] The effectiveness of EDTA's chelating ability is pH-dependent, with its capacity to bind divalent cations increasing with higher pH. For DNA preservation, a pH of 8.0 is commonly used, while a pH of 7.5 is often optimal for RNA.[6] Recent studies have shown that increasing the pH to 10 can further enhance the preservation of high molecular weight DNA.[6]
Beyond nuclease inhibition, EDTA contributes to the overall stability of nucleic acids during extraction and storage by:
-
Promoting Cell Lysis: In DNA extraction protocols, EDTA can assist in destabilizing the cell membrane and outer membrane of Gram-negative bacteria by chelating Mg²⁺ ions that are essential for maintaining the structural integrity of these membranes.
-
Preventing Precipitation: By chelating metal ions, EDTA prevents them from forming insoluble complexes with DNA, which could lead to precipitation and loss of sample.[4]
-
Maintaining a Stable Environment: EDTA helps to create a stable chemical environment that is less conducive to the spontaneous degradation of nucleic acids.[4]
Quantitative Analysis of EDTA's Efficacy
The protective effect of EDTA on nucleic acids has been quantified in various studies. The following tables summarize key data demonstrating the impact of EDTA on nuclease activity and DNA integrity.
Table 1: Endogenous Nuclease Activity in Human Blood Samples
| Sample Type | Relative Endogenous Nuclease Activity (Fold Difference) |
| Serum | 14.9 |
| EDTA-Plasma | 1.0 |
This data, derived from a study on circulating cell-free DNA, clearly illustrates that the presence of EDTA in plasma significantly reduces endogenous nuclease activity compared to serum, where nucleases are more active.[7]
Table 2: Effect of EDTA on High Molecular Weight (HMW) DNA Recovery from Frozen Tissues
| Species | Treatment | Average % HMW DNA |
| Centropristis striata (Black Sea Bass) | Frozen (Control) | 25.4% |
| Thawed in 95% Ethanol | 28.1% | |
| Thawed in 250 mM EDTA, pH 10 | 60.5% | |
| Homarus americanus (American Lobster) | Frozen (Control) | 48.2% |
| Thawed in 95% Ethanol | 45.7% | |
| Thawed in 250 mM EDTA, pH 10 | 72.3% | |
| Mercenaria mercenaria (Hard Clam) | Frozen (Control) | 55.1% |
| Thawed in 95% Ethanol | 52.9% | |
| Thawed in 250 mM EDTA, pH 10 | 75.8% |
This table presents a summary of findings from a study demonstrating that thawing frozen tissues in an EDTA solution significantly improves the yield of high molecular weight DNA compared to other common methods.[8]
Experimental Protocols
To provide a practical understanding of how to demonstrate and utilize EDTA's protective effects, two key experimental protocols are detailed below.
Protocol 1: In Vitro DNase I Inhibition Assay
This protocol allows for the direct visualization of EDTA's ability to inhibit the activity of a common deoxyribonuclease, DNase I.
Materials:
-
Purified plasmid DNA (e.g., pUC19)
-
DNase I (RNase-free)
-
10X DNase I Reaction Buffer (typically containing MgCl₂ and CaCl₂)
-
0.5 M EDTA, pH 8.0
-
Nuclease-free water
-
Agarose gel electrophoresis system
-
DNA stain (e.g., ethidium bromide or SYBR Safe)
-
Incubator or water bath at 37°C
Methodology:
-
Reaction Setup: Prepare the following reaction mixtures in separate microcentrifuge tubes:
-
Negative Control (No DNase): 1 µg plasmid DNA, 2 µL 10X DNase I Reaction Buffer, nuclease-free water to a final volume of 20 µL.
-
Positive Control (DNase Activity): 1 µg plasmid DNA, 2 µL 10X DNase I Reaction Buffer, 1 unit DNase I, nuclease-free water to a final volume of 20 µL.
-
EDTA Inhibition: 1 µg plasmid DNA, 2 µL 10X DNase I Reaction Buffer, 1 unit DNase I, 4 µL 0.5 M EDTA (final concentration of 100 mM), nuclease-free water to a final volume of 20 µL.
-
EDTA Dose-Response (Optional): Set up additional tubes with varying final concentrations of EDTA (e.g., 1 mM, 10 mM, 50 mM) to observe a dose-dependent inhibition.
-
-
Incubation: Incubate all reaction tubes at 37°C for 15-30 minutes.
-
Reaction Termination: Stop the reactions by adding a gel loading dye containing a chelating agent (if not already present in the EDTA tubes) and placing the tubes on ice. For the positive control, EDTA can be added to a final concentration of 10 mM to stop the reaction.
-
Agarose Gel Electrophoresis: Load the entire volume of each reaction into the wells of a 1% agarose gel. Run the gel at a constant voltage until the dye front has migrated an appropriate distance.
-
Visualization: Stain the gel with a suitable DNA stain and visualize the DNA bands under UV or blue light.
Expected Results:
-
Negative Control: An intact plasmid DNA band.
-
Positive Control: A smear of degraded DNA, indicating DNase I activity.
-
EDTA Inhibition: An intact plasmid DNA band, demonstrating that EDTA has inhibited DNase I activity.
-
EDTA Dose-Response: A gradual transition from a smear to an intact band as the concentration of EDTA increases.
Protocol 2: RNA Protection Assay
This protocol demonstrates EDTA's ability to protect RNA from degradation by endogenous RNases present in a cell lysate.
Materials:
-
Cultured cells or tissue sample
-
Lysis buffer (e.g., Tris-HCl, NaCl, detergent)
-
Lysis buffer containing 10 mM EDTA
-
Purified RNA (as a control)
-
Incubator at 37°C
-
RNA extraction kit
-
Agarose gel electrophoresis system (with formaldehyde for denaturing gel) or a bioanalyzer
-
RNase-free water and consumables
Methodology:
-
Cell Lysis:
-
Aliquot an equal number of cells or weight of tissue into two separate tubes.
-
Lyse the samples in parallel using either the lysis buffer without EDTA or the lysis buffer containing 10 mM EDTA.
-
-
Incubation: Incubate both lysates at 37°C for 1 hour to allow for endogenous RNase activity.
-
Control Spiking (Optional): To a separate aliquot of each lysate (with and without EDTA), add a known amount of purified RNA and incubate as in step 2. This will demonstrate the protection of exogenous RNA.
-
RNA Extraction: Proceed with RNA extraction from all samples using a standard commercial kit, following the manufacturer's instructions.
-
Analysis of RNA Integrity:
-
Analyze the integrity of the extracted RNA using a denaturing agarose gel or a bioanalyzer.
-
For the agarose gel, look for the distinct ribosomal RNA (rRNA) bands (e.g., 28S and 18S for eukaryotic samples).
-
A bioanalyzer will provide an RNA Integrity Number (RIN), with higher numbers indicating better RNA quality.
-
Expected Results:
-
Lysate without EDTA: The rRNA bands will appear smeared or will be absent, and the RIN value will be low, indicating significant RNA degradation.
-
Lysate with EDTA: The rRNA bands will be sharp and distinct, and the RIN value will be high, demonstrating the protective effect of EDTA against endogenous RNases.
Visualizing the Core Concepts
To further elucidate the mechanisms and workflows described, the following diagrams have been generated using the DOT language.
References
- 1. Greater than pH 8: The pH dependence of EDTA as a preservative of high molecular weight DNA in biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Perish the thawed? EDTA reduces DNA degradation during extraction from frozen tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academicjournals.org [academicjournals.org]
- 5. EDTA-mediated inhibition of DNases protects circulating cell-free DNA from ex vivo degradation in blood samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Molecular Aggregation Strategy for Inhibiting DNases - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Anticoagulant Action of EDTA in Blood Samples
For Researchers, Scientists, and Drug Development Professionals
Ethylenediaminetetraacetic acid (EDTA) is a potent aminopolycarboxylic acid widely utilized in laboratory medicine as an anticoagulant, particularly for hematological analyses. Its efficacy lies in its ability to preserve the cellular components and morphology of blood. This technical guide provides a detailed examination of the biochemical mechanism by which EDTA prevents blood coagulation, offers comparative data on different forms of EDTA, and presents a conceptual experimental protocol for demonstrating its anticoagulant properties.
The Central Role of Calcium in the Blood Coagulation Cascade
To comprehend EDTA's mechanism of action, it is imperative to first understand the blood coagulation cascade—a complex series of enzymatic reactions leading to the formation of a stable fibrin clot.[1] This cascade is traditionally divided into the intrinsic, extrinsic, and common pathways.[2][3] A critical, non-enzymatic cofactor in multiple steps of this cascade is the calcium ion (Ca²⁺).[4][5]
Calcium ions are essential for the activation of several coagulation factors.[1][6] They mediate the binding of vitamin K-dependent clotting factors (Factors II, VII, IX, and X) to the phospholipid surfaces of activated platelets.[1][7] This localization is crucial for the formation of enzymatic complexes that accelerate the cascade, ultimately leading to the conversion of prothrombin to thrombin and subsequently fibrinogen to fibrin.[6][7]
Caption: The blood coagulation cascade, highlighting intrinsic, extrinsic, and common pathways.
Core Mechanism of Action: Chelation of Calcium Ions
EDTA's anticoagulant function is executed through a chemical process known as chelation.[8] As a hexadentate ligand, an EDTA molecule can form six coordination bonds with a metal ion, effectively sequestering it in a stable, water-soluble complex.[9][10]
When blood is drawn into a collection tube containing EDTA, the anticoagulant rapidly dissolves in the plasma and binds with extremely high affinity to the free calcium ions (Ca²⁺).[8] This reaction forms a stable EDTA-Ca²⁺ complex, thereby removing the functional calcium ions required for the coagulation cascade.[11] By sequestering Ca²⁺, EDTA effectively arrests the coagulation process at multiple points, preventing the formation of a fibrin clot and maintaining the blood in a fluid state.[10][12][13] This mechanism is irreversible within the collection tube.[10]
References
- 1. Coagulation - Wikipedia [en.wikipedia.org]
- 2. teachmephysiology.com [teachmephysiology.com]
- 3. Physiology, Coagulation Pathways - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. ijarsct.co.in [ijarsct.co.in]
- 5. quora.com [quora.com]
- 6. What is the function of $Ca^{2+}$ ions in blood clotting? [vedantu.com]
- 7. CHEM 440 - The blood coagulation pathway [guweb2.gonzaga.edu]
- 8. edtatube.com [edtatube.com]
- 9. How does EDTA prevent blood samples from clotting? How does removing calcium from the sample keep it from clotting? [vedantu.com]
- 10. EDTA : a chelating agent and anticoagulant_Chemicalbook [chemicalbook.com]
- 11. News - What is EDTA in coagulation? [succeeder.com]
- 12. Anticoagulant EDTA | PPTX [slideshare.net]
- 13. edtatube.com [edtatube.com]
Methodological & Application
Application Notes and Protocols: The Dual Role of EDTA in Polymerase Chain Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethylenediaminetetraacetic acid (EDTA) is a ubiquitous chelating agent in molecular biology, primarily utilized for its ability to sequester divalent cations. This property makes it an essential component in buffers for DNA extraction and long-term storage, where it effectively inhibits DNase activity by chelating magnesium ions (Mg²⁺), a critical cofactor for these nucleases. However, the very mechanism that protects DNA can be detrimental to downstream applications like the Polymerase Chain Reaction (PCR). Taq DNA polymerase, the thermostable enzyme at the heart of PCR, also requires Mg²⁺ as a cofactor for its catalytic activity. Consequently, the presence of EDTA in PCR can lead to reduced amplification efficiency or even complete reaction failure.
These application notes provide a comprehensive overview of the multifaceted role of EDTA in PCR protocols. We will delve into its mechanism of action, both as a DNase inhibitor and a PCR inhibitor, present quantitative data on its effects, and offer detailed protocols for mitigating its inhibitory impact, ensuring robust and reproducible PCR results.
Mechanism of Action
EDTA's influence on PCR is primarily governed by its strong affinity for divalent cations, most notably Mg²⁺. This interaction has a dual effect:
-
Inhibition of DNases: Nucleases that can degrade DNA templates often require Mg²⁺ for their enzymatic activity. By binding to and sequestering these ions, EDTA effectively inactivates these enzymes, thereby preserving the integrity of the DNA during storage.[1][2]
-
Inhibition of Taq DNA Polymerase: Taq polymerase requires a specific concentration of free Mg²⁺ to function optimally. EDTA present in the PCR mixture will chelate the available Mg²⁺, reducing the concentration of this essential cofactor and consequently inhibiting the polymerase's activity.[2][3]
Recent studies have revealed a more direct inhibitory role of EDTA. It has been shown that EDTA can bind directly to Taq DNA polymerase, as well as other dNTPases, with a high affinity.[4][5][6] This binding is independent of its chelating activity and suggests that EDTA can act as a competitive inhibitor, further complicating its role in PCR.[4][5]
Quantitative Data Summary
The inhibitory effect of EDTA on PCR is concentration-dependent. The following tables summarize the key quantitative data regarding EDTA's impact on PCR and the necessary adjustments to MgCl₂ concentration.
Table 1: Inhibitory Effects of EDTA on PCR
| EDTA Concentration | Observed Effect on PCR | Citation(s) |
| ≥ 0.5 mM | Can inhibit PCR | [7] |
| 1.0 - 4.0 mM | Varying degrees of inhibition, with 4.0 mM causing complete inhibition in some reactions. | [8] |
| > 0.1 mM | Levels in the DNA extract that may require adjustment of Mg²⁺ concentration. | [9] |
Table 2: Recommended MgCl₂ Concentrations to Mitigate EDTA Inhibition
| Initial EDTA Concentration in Sample | Recommended Final MgCl₂ Concentration in PCR | Notes | Citation(s) |
| Up to 1 mM in TE buffer | Titration from 1.0 mM to 4.0 mM is recommended. | The optimal concentration should be determined empirically. | [9][10] |
| Not specified | A typical starting range is 1.5 mM to 3.0 mM. | Higher Mg²⁺ can increase non-specific amplification. | [11] |
| DNA stored in standard TE buffer (1 mM EDTA) | Increase MgCl₂ concentration in the reaction. | The exact amount of increase depends on the volume of DNA solution added. | [3][9] |
| High EDTA carryover | Addition of supplemental magnesium can reverse inhibition. | This is particularly relevant when using high concentrations of DNA template stored in TE buffer. | [7] |
Visualizing the Role of EDTA in PCR
To better understand the complex interactions of EDTA in a PCR workflow, the following diagrams illustrate its dual functionality and the logical steps for troubleshooting its presence.
Caption: Dual role of EDTA in DNA storage and PCR.
Caption: Workflow for troubleshooting EDTA inhibition in PCR.
Experimental Protocols
Protocol for PCR using DNA Template Stored in TE Buffer
This protocol provides a guideline for performing PCR with DNA samples stored in Tris-EDTA (TE) buffer. The key to success is the optimization of the MgCl₂ concentration to counteract the chelating effect of EDTA.
Materials:
-
DNA template (stored in 10 mM Tris, 1 mM EDTA, pH 8.0)
-
Forward and reverse primers (10 µM stock)
-
dNTP mix (10 mM each)
-
Taq DNA Polymerase (5 U/µL)
-
10x PCR buffer (without MgCl₂)
-
MgCl₂ solution (25 mM or 50 mM stock)
-
Nuclease-free water
Procedure:
-
Thaw and Mix Reagents: Thaw all reagents on ice. Gently vortex and briefly centrifuge each component before use.
-
Prepare a Master Mix: For multiple reactions, it is highly recommended to prepare a master mix to ensure consistency and reduce pipetting errors. The volumes below are for a single 25 µL reaction.
| Component | Volume for 25 µL Reaction | Final Concentration |
| Nuclease-free water | Variable | - |
| 10x PCR Buffer (Mg²⁺-free) | 2.5 µL | 1x |
| dNTP mix (10 mM) | 0.5 µL | 200 µM each |
| Forward Primer (10 µM) | 1.25 µL | 0.5 µM |
| Reverse Primer (10 µM) | 1.25 µL | 0.5 µM |
| Taq DNA Polymerase (5 U/µL) | 0.25 µL | 1.25 U |
| Sub-total | 5.75 µL |
-
Optimize MgCl₂ Concentration: This is the most critical step. Due to the presence of EDTA in the DNA sample, a standard MgCl₂ concentration may not be sufficient. It is recommended to perform a MgCl₂ titration. Prepare a series of reactions with varying final concentrations of MgCl₂ (e.g., 1.5 mM, 2.0 mM, 2.5 mM, 3.0 mM, 3.5 mM).
-
To calculate the volume of MgCl₂ to add, use the formula: C₁V₁ = C₂V₂, where:
-
C₁ = Stock concentration of MgCl₂ (e.g., 25 mM)
-
V₁ = Volume of MgCl₂ to add
-
C₂ = Desired final concentration of MgCl₂
-
V₂ = Total reaction volume (25 µL)
-
-
-
Add DNA Template: Add 1-5 µL of your DNA template to each reaction tube. The volume will depend on the concentration of your DNA. Note that a larger volume of template will introduce more EDTA.
-
Adjust Final Volume: Add nuclease-free water to bring the final reaction volume to 25 µL.
-
Perform PCR: Gently mix the reactions and centrifuge briefly. Place the tubes in a thermal cycler and run your PCR program. A typical program for a ~500 bp amplicon is as follows:
| Step | Temperature | Duration | Cycles |
| Initial Denaturation | 95°C | 2-5 min | 1 |
| Denaturation | 95°C | 30 sec | 30-35 |
| Annealing | 55-65°C* | 30 sec | |
| Extension | 72°C | 1 min/kb | |
| Final Extension | 72°C | 5-10 min | 1 |
| Hold | 4°C | Indefinite | 1 |
-
Analyze PCR Products: Analyze the PCR products by agarose gel electrophoresis to determine the optimal MgCl₂ concentration that yields the desired product with minimal non-specific amplification.
Troubleshooting EDTA Inhibition
If you suspect EDTA is inhibiting your PCR, consider the following troubleshooting steps:
-
Increase MgCl₂ Concentration: This is the most direct way to counteract EDTA. Perform a titration as described in the protocol above.
-
Dilute the DNA Template: If your DNA is concentrated, diluting it in nuclease-free water can reduce the amount of EDTA carried over into the PCR. However, be mindful not to dilute the template beyond the detection limit of your assay.
-
Use a Low-EDTA TE Buffer: For long-term DNA storage where PCR is a frequent downstream application, consider using a "low TE" buffer (e.g., 10 mM Tris, 0.1 mM EDTA).
-
DNA Re-purification: If EDTA concentrations are excessively high, consider re-purifying your DNA sample using a column-based kit or ethanol precipitation to remove the buffer.
-
Choose an Inhibition-Resistant Polymerase: Several commercially available DNA polymerases are engineered to be more tolerant to common PCR inhibitors, including chelating agents.
Conclusion
EDTA plays a crucial, albeit contradictory, role in molecular biology workflows that culminate in PCR. While indispensable for protecting DNA integrity during storage, its potent chelating and direct enzymatic inhibitory effects can significantly hinder PCR amplification. A thorough understanding of its mechanisms of action and the quantitative relationship between EDTA and Mg²⁺ is paramount for successful PCR. By implementing the protocols and troubleshooting strategies outlined in these application notes, researchers can effectively mitigate the inhibitory effects of EDTA, leading to reliable and reproducible PCR outcomes.
References
- 1. anilocus.org [anilocus.org]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. Beyond Chelation: EDTA Tightly Binds Taq DNA Polymerase, MutT and dUTPase and Directly Inhibits dNTPase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Beyond Chelation: EDTA Tightly Binds Taq DNA Polymerase, MutT and dUTPase and Directly Inhibits dNTPase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Differential susceptibility of PCR reactions to inhibitors: an important and unrecognised phenomenon - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academicjournals.org [academicjournals.org]
- 10. help.takarabio.com [help.takarabio.com]
- 11. Comprehensive review and meta-analysis of magnesium chloride optimization in PCR: Investigating concentration effects on reaction efficiency and template specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of EDTA in Cell Culture for Cell Detachment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethylenediaminetetraacetic acid (EDTA) is a chelating agent widely used in cell culture to detach adherent cells from culture surfaces and from each other. Its non-enzymatic action makes it a gentler alternative to proteolytic enzymes like trypsin, particularly when preserving the integrity of cell surface proteins is crucial for downstream applications such as flow cytometry, immunofluorescence, and receptor-binding assays. This document provides a detailed overview of the mechanism of action of EDTA, protocols for its use, and quantitative data to guide researchers in optimizing cell detachment procedures.
Mechanism of Action
Adherent cells in culture are anchored to the extracellular matrix (ECM) and to neighboring cells through various cell adhesion molecules (CAMs). The two major families of CAMs involved in this process are integrins, which mediate cell-matrix adhesion, and cadherins, which are responsible for cell-cell adhesion. The proper function of both integrins and cadherins is critically dependent on the presence of divalent cations, primarily calcium (Ca²⁺) and magnesium (Mg²⁺).[1][2][3]
EDTA is a hexadentate ligand that avidly binds to and sequesters these divalent cations.[4] By chelating Ca²⁺ and Mg²⁺ in the culture medium, EDTA disrupts the conformation and function of cadherins and integrins, leading to the weakening of cell-cell and cell-matrix adhesions.[1][2] This process facilitates the gentle detachment of cells from the culture substrate.
Signaling Pathway Disruption
The chelation of extracellular divalent cations by EDTA initiates a cascade of events that leads to the disassembly of adhesion complexes:
-
Adherens Junctions: E-cadherin, a key component of adherens junctions, requires Ca²⁺ to mediate homophilic binding between adjacent cells. The removal of Ca²⁺ by EDTA disrupts this binding, leading to the dissociation of the E-cadherin-catenin complex from the actin cytoskeleton. This disruption can also trigger downstream signaling events, such as the activation of the β-catenin/TCF signaling pathway.
-
Focal Adhesions: Integrins, which form the core of focal adhesions, also depend on divalent cations for their ligand-binding activity and conformational stability. EDTA-mediated chelation of Mg²⁺ and Ca²⁺ inhibits integrin-ligand binding, causing the disassembly of focal adhesions and the detachment of cells from the ECM.
Quantitative Data Summary
The optimal concentration of EDTA, incubation time, and resulting cell viability can vary depending on the cell line and the specific application. The following tables summarize quantitative data from various studies.
| Cell Line | EDTA Concentration | Incubation Time | Detachment Efficiency | Cell Viability | Reference |
| MCF-7 | 2.9 mM | 15-45 min | High | >90% | [4] |
| HT1080 | 2.9 mM | 15-45 min | High | >90% | [4] |
| A549 | 2.9 mM | 15-45 min | High | >90% | [4] |
| HeLa | 2.9 mM | 15-45 min | High | >90% | [4] |
| HEK293 | 0.5 mM (in Versene) | 10 min | High | Not specified | [5] |
| Human iPS Cells | 5 mM | 15 min | High | High | [6] |
| Parameter | EDTA-based Detachment | Trypsin-EDTA Detachment | Key Considerations | Reference |
| Mechanism | Non-enzymatic (Chelation) | Enzymatic (Proteolysis) + Chelation | EDTA preserves cell surface proteins. | [4] |
| Cell Surface Proteins | Generally preserved | Can be cleaved | Critical for FACS, immunolabeling. | [4] |
| Cell Viability | Generally high | Can be lower with prolonged incubation | Dependent on cell type and protocol. | [4] |
| Incubation Time | Varies (5-45 min) | Shorter (2-10 min) | Cell line dependent. | [4][5] |
| Neutralization | Not required | Required (e.g., with serum) | Simplifies workflow. | [4] |
Experimental Protocols
Protocol 1: Standard EDTA Detachment for Passaging Adherent Cells
This protocol is suitable for routine passaging of most adherent cell lines.
Materials:
-
Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺-free
-
EDTA solution (0.5 mM in PBS)
-
Complete cell culture medium
Procedure:
-
Aspirate the culture medium from the flask or dish.
-
Wash the cell monolayer once with Ca²⁺/Mg²⁺-free PBS to remove any residual serum and divalent cations.
-
Add a sufficient volume of 0.5 mM EDTA solution to cover the cell monolayer (e.g., 1-2 mL for a T-25 flask).
-
Incubate the vessel at 37°C for 5-15 minutes, or until the cells begin to detach. Monitor the cells under a microscope; detached cells will appear rounded and refractile.
-
Gently tap the side of the culture vessel to dislodge the remaining adherent cells.
-
Add 4-5 volumes of complete culture medium to the vessel to inactivate the EDTA by reintroducing divalent cations.
-
Gently pipette the cell suspension up and down to create a single-cell suspension.
-
Proceed with cell counting and reseeding for subculture.
Protocol 2: EDTA Detachment for High-Throughput Flow Cytometry
This protocol is adapted for preparing adherent cells for flow cytometry in a 96-well or 384-well plate format, minimizing cell loss.[4]
Materials:
-
Adherent cells cultured in microplates
-
EDTA solution (e.g., 15 mM stock solution, pH 6.1-6.5)
-
Staining solution (e.g., antibody cocktail or viability dye)
Procedure:
-
Culture adherent cells in a microplate to the desired confluency.
-
Directly add a pre-determined volume of concentrated EDTA solution to each well to achieve a final concentration of approximately 2.9 mM.
-
Incubate the plate at 37°C for 15-45 minutes, depending on the cell line, until cells have detached. Agitation on a plate shaker may facilitate detachment.
-
Add the staining solution directly to the wells containing the detached cells in the EDTA-containing medium.
-
Incubate as required for the specific stain.
-
Analyze the cells directly on a flow cytometer. This method bypasses the need for washing, centrifugation, and transfer steps.
Logical Relationships and Considerations
Key Considerations:
-
Cell Line Variability: Different cell lines exhibit varying sensitivities to EDTA. It is crucial to optimize the EDTA concentration and incubation time for each cell line to achieve efficient detachment while maintaining high cell viability.
-
pH of EDTA Solution: The pH of the EDTA solution can impact cell viability. A pH range of 6.1-7.6 is generally recommended.[4]
-
Temperature: Performing the incubation at 37°C generally enhances the efficiency of detachment.
-
Over-incubation: Prolonged exposure to EDTA can be detrimental to cell health and may lead to decreased viability.
-
Mechanical Force: Gentle pipetting or tapping of the culture vessel is often necessary to dislodge all cells after incubation with EDTA. Excessive mechanical force should be avoided as it can damage the cells.
-
Comparison to Trypsin: While EDTA is gentler on cell surface proteins, trypsin-EDTA solutions are often more effective for strongly adherent cell lines. The choice between EDTA alone and trypsin-EDTA depends on the specific requirements of the downstream application.
Conclusion
EDTA is a valuable tool for the non-enzymatic detachment of adherent cells in culture. By understanding its mechanism of action and optimizing the protocol for specific cell lines, researchers can achieve efficient cell detachment while preserving cell surface integrity and maintaining high cell viability. The protocols and data presented in this document provide a comprehensive guide for the successful application of EDTA in cell culture for a variety of research and drug development purposes.
References
Application Notes: Preparation and Use of EDTA Solutions in Molecular Biology
Introduction
Ethylenediaminetetraacetic acid (EDTA) is a chelating agent widely used in molecular biology to sequester divalent metal ions.[1] Its primary role is to protect nucleic acids from degradation by inactivating nucleases that require these ions for their activity.[2] This document provides a detailed protocol for the preparation of EDTA solutions and outlines its key applications in research and drug development.
The Role of EDTA in Molecular Biology
EDTA's utility in molecular biology stems from its ability to bind divalent cations, most notably magnesium (Mg²⁺) and calcium (Ca²⁺). Many enzymes that can degrade DNA and RNA, such as DNases, require these ions as cofactors.[3] By chelating these metal ions, EDTA effectively inhibits the activity of these nucleases, thereby preserving the integrity of nucleic acid samples.[4][] This property is crucial for various applications, including:
-
Nucleic Acid Extraction and Storage: EDTA is a key component of buffers used for DNA and RNA extraction and long-term storage, such as TE (Tris-EDTA) buffer.[3][6]
-
Enzymatic Reactions: It is used to stop enzymatic reactions that are dependent on divalent cations.[1]
-
Electrophoresis Buffers: EDTA is a component of running buffers like TAE (Tris-acetate-EDTA) and TBE (Tris-borate-EDTA) for agarose gel electrophoresis.[6]
-
Cell Culture: In cell culture, trypsin-EDTA solutions are used to detach adherent cells by chelating the calcium and magnesium ions that mediate cell-to-cell adhesion.[4]
Importance of pH
The pH of an EDTA solution is critical for both its solubility and its chelating efficacy. The disodium salt of EDTA, the form most commonly used in molecular biology, is poorly soluble in water at a neutral pH.[4] To fully dissolve EDTA, the pH of the solution must be adjusted to approximately 8.0 with a strong base like sodium hydroxide (NaOH).[1][2]
Furthermore, the chelating ability of EDTA is pH-dependent, increasing as the pH rises.[7][8] While a pH of 8.0 is standard for most molecular biology applications, studies have shown that for the preservation of high molecular weight DNA, EDTA solutions at pH 9 or 10 can be more effective.[7][9] The pKa of the fourth carboxyl group of EDTA is 10.34, meaning its capacity to chelate metal ions increases significantly between pH 8 and 10.[7][8]
Grades of EDTA
For molecular biology applications, it is recommended to use "Molecular Biology Grade" EDTA.[10][11] This grade is certified to be free of contaminants such as DNases, RNases, and proteases, which could otherwise compromise experiments involving nucleic acids and proteins.
Quantitative Data Summary
The following table summarizes key quantitative data for the preparation of EDTA solutions. The most common form used is EDTA disodium salt dihydrate.
| Parameter | Value | Reference |
| Compound | EDTA Disodium Salt Dihydrate | [10] |
| Chemical Formula | C₁₀H₁₄N₂Na₂O₈ · 2H₂O | [10] |
| Molecular Weight | 372.24 g/mol | [1][4][10] |
| Purity (Molecular Biology Grade) | ≥99.0% | [11] |
| Stock Solution Concentration | 0.5 M | [1][2] |
| Amount for 1 L of 0.5 M Stock | 186.12 g | [1] |
| Typical Working Concentrations | ||
| TE Buffer | 1 mM | [3] |
| Low TE Buffer (for PCR) | 0.1 mM | [3] |
| DNA Preservation | 0.25 M | [7] |
Experimental Protocol: Preparation of 0.5 M EDTA Stock Solution (pH 8.0)
This protocol describes the preparation of 1 liter of a 0.5 M EDTA stock solution with a final pH of 8.0.
Materials and Reagents:
-
EDTA disodium salt dihydrate (C₁₀H₁₄N₂Na₂O₈ · 2H₂O), Molecular Biology Grade
-
Deionized or Milli-Q water
-
Sodium hydroxide (NaOH) pellets or a 10 N NaOH solution
-
2-liter beaker or flask
-
Graduated cylinder
-
Magnetic stirrer and stir bar
-
pH meter
-
Autoclavable bottle
Procedure:
-
Initial Preparation: Pour 800 mL of deionized water into a 2-liter beaker.[1] Do not fill to the final volume initially, as the volume will increase upon addition of solute and base.[1]
-
Add EDTA: Weigh out 186.12 grams of EDTA disodium salt dihydrate and add it to the water.[1]
-
Stir the Solution: Place a magnetic stir bar in the beaker and place it on a magnetic stirrer. Stir the solution vigorously. The EDTA will not dissolve at this point.
-
Adjust pH: While stirring, begin to slowly add NaOH to the solution. You can use either solid NaOH pellets or a 10 N NaOH solution.[2][4] Monitor the pH of the solution continuously with a pH meter.
-
Note: Approximately 20 grams of NaOH pellets are required to adjust the pH of a 1-liter 0.5 M EDTA solution to 8.0.[1]
-
-
Dissolution: As the pH of the solution approaches 8.0, the EDTA will begin to dissolve.[2] Continue to add NaOH dropwise (if using a solution) or one pellet at a time until the pH is exactly 8.0 and all the EDTA has dissolved. Be patient, as this process can take some time.[2] If the pH overshoots 8.0, you can adjust it back down with a few drops of concentrated HCl.[4]
-
Final Volume Adjustment: Once the EDTA is completely dissolved and the pH is stable at 8.0, transfer the solution to a 1-liter graduated cylinder. Adjust the final volume to 1 liter with deionized water.[1]
-
Sterilization: Transfer the solution to an autoclavable bottle and sterilize by autoclaving for 20 minutes at 15 psi on a liquid cycle.[2] Alternatively, the solution can be filter-sterilized using a 0.22 µm filter.[4]
-
Storage: Store the 0.5 M EDTA solution at room temperature.[2]
Experimental Workflow Diagram
The following diagram illustrates the workflow for preparing a 0.5 M EDTA solution.
References
- 1. laboratorynotes.com [laboratorynotes.com]
- 2. toptipbio.com [toptipbio.com]
- 3. TE buffer - Wikipedia [en.wikipedia.org]
- 4. Preparation of EDTA solution - Sharebiology [sharebiology.com]
- 6. samnicholls.net [samnicholls.net]
- 7. Greater than pH 8: The pH dependence of EDTA as a preservative of high molecular weight DNA in biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.plos.org [journals.plos.org]
- 9. Greater than pH 8: The pH dependence of EDTA as a preservative of high molecular weight DNA in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ecotechbiotech.com [ecotechbiotech.com]
- 11. EDTA | EDTA, Disodium Salt (Dihydrate), Molecular Biology Grade [promega.com]
Application Notes and Protocols: The Role of EDTA in Electrophoresis Buffers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Agarose gel electrophoresis is a fundamental technique in molecular biology for the separation, identification, and purification of nucleic acids. The buffer system used is critical for maintaining the pH, conducting the electric current, and ensuring the stability of the nucleic acid samples. Two of the most common electrophoresis buffers are Tris-acetate-EDTA (TAE) and Tris-borate-EDTA (TBE). A key, yet sometimes overlooked, component of these buffers is ethylenediaminetetraacetic acid (EDTA). This document details the critical role of EDTA in these buffer systems, provides quantitative comparisons, and offers detailed protocols for their preparation and use.
The Essential Role of EDTA in Electrophoresis
The primary function of EDTA in electrophoresis buffers is to protect the integrity of DNA and RNA samples by inhibiting nuclease activity.[1][2][3][4] Nucleases, which are enzymes that degrade nucleic acids, are ubiquitous and can be introduced through contaminated reagents, equipment, or the sample itself.[2][3]
Mechanism of Action: Many nucleases, particularly DNases, require divalent cations such as magnesium (Mg²⁺) or calcium (Ca²⁺) as essential cofactors for their enzymatic activity.[3][5][6] EDTA is a powerful chelating agent, meaning it strongly binds to these divalent cations.[3][5] By sequestering these ions from the solution, EDTA renders the nucleases inactive, thereby protecting the nucleic acid samples from degradation during the electrophoresis run.[3][4][5]
This protective role is crucial for obtaining accurate and reliable results, especially when working with low-concentration samples or when the downstream application requires intact nucleic acids, such as in cloning, sequencing, or quantitative PCR.
Quantitative Comparison of TAE and TBE Buffers
The choice between TAE and TBE buffer depends on the specific application, considering factors like the size of the DNA fragments, the required resolution, and the duration of the electrophoresis run. The concentration of EDTA and other components directly influences the buffer's properties.
| Property | TAE Buffer | TBE Buffer | Key Considerations |
| Typical Working Concentration | 1x | 0.5x or 1x | TBE is often used at a lower working concentration due to its higher buffering capacity.[7] |
| Composition (1x) | 40 mM Tris-acetate, 1 mM EDTA | 89 mM Tris-borate, 2 mM EDTA | TBE has a higher concentration of buffering components and EDTA.[1][8] |
| Buffering Capacity | Low | High | TAE can become exhausted during long electrophoresis runs (>4 hours), leading to pH shifts and poor results. TBE is more suitable for extended runs.[9][10] |
| DNA Migration Rate | Faster | Slower | Double-stranded DNA migrates faster in TAE due to its lower ionic strength.[8][9] |
| Resolution of DNA Fragments | Better for >2 kb fragments | Better for <2 kb fragments | TBE provides sharper bands and higher resolution for smaller DNA fragments.[1][9] |
| Enzyme Inhibition | No significant inhibition | Borate in TBE can inhibit some enzymes (e.g., ligases). | TAE is preferred when the DNA is to be used in downstream enzymatic reactions like cloning.[2][11] |
| DNA Recovery from Gel | Higher | Lower | TAE is recommended for preparative gels where DNA fragments will be extracted.[9] |
| Cost | Lower | Higher | The components for TAE buffer are generally less expensive than those for TBE. |
Experimental Protocols
Preparation of 0.5 M EDTA Stock Solution (pH 8.0)
This stock solution is a common component for both TAE and TBE buffer preparation.
Materials:
-
EDTA (Disodium salt, dihydrate)
-
Deionized water (dH₂O)
-
Sodium hydroxide (NaOH) pellets or concentrated solution
-
Graduated cylinder
-
Beaker or flask
-
Magnetic stirrer and stir bar
-
pH meter
Procedure:
-
To prepare 500 mL of 0.5 M EDTA solution, weigh out 93.05 g of disodium EDTA dihydrate and add it to 400 mL of dH₂O in a beaker.[12]
-
Stir the mixture vigorously with a magnetic stirrer. EDTA will not fully dissolve until the pH is adjusted.[12]
-
Slowly add NaOH to adjust the pH to 8.0. This will help the EDTA to dissolve completely.[12]
-
Once the EDTA is fully dissolved, transfer the solution to a graduated cylinder and add dH₂O to a final volume of 500 mL.
-
Sterilize by autoclaving if necessary for your application and store at room temperature.
Preparation of TAE Buffer
To Prepare 1 L of 50x TAE Stock Solution:
-
Weigh 242 g of Tris base and dissolve it in approximately 750 mL of deionized water.[8][12]
-
Carefully add 57.1 mL of glacial acetic acid to the Tris solution.[8][12]
-
Adjust the final volume to 1 L with deionized water.[8] The pH should be around 8.5 and does not require adjustment.[12][13]
-
Store the 50x stock solution at room temperature.
To Prepare 1 L of 1x TAE Working Solution:
-
Add 20 mL of 50x TAE stock solution to 980 mL of deionized water.
-
Mix thoroughly. The final concentrations will be 40 mM Tris-acetate and 1 mM EDTA.[8]
Preparation of TBE Buffer
To Prepare 1 L of 10x TBE Stock Solution:
-
Weigh 108 g of Tris base and 55 g of boric acid.
-
Dissolve the Tris base and boric acid in approximately 900 mL of deionized water. A magnetic stirrer can aid in dissolution.
-
Add 40 mL of 0.5 M EDTA (pH 8.0) stock solution.
-
Adjust the final volume to 1 L with deionized water.
-
Store the 10x stock solution at room temperature. Note that a 5x stock solution is sometimes preferred as it is less prone to precipitation.
To Prepare 1 L of 1x TBE Working Solution:
-
Add 100 mL of 10x TBE stock solution to 900 mL of deionized water.
-
Mix thoroughly. The final concentrations will be approximately 89 mM Tris, 89 mM borate, and 2 mM EDTA.
Visualizations
Mechanism of EDTA-Mediated Nuclease Inhibition
Caption: Mechanism of EDTA action on nucleases.
Experimental Workflow: Choosing Between TAE and TBE Buffer
Caption: Decision workflow for selecting TAE or TBE buffer.
Conclusion
EDTA is an indispensable component of TAE and TBE electrophoresis buffers, primarily serving to protect nucleic acid samples from degradation by chelating divalent cations required by nucleases. The choice between TAE and TBE depends on a variety of factors including the size of the DNA fragments to be resolved, the required run time, and the intended downstream applications of the DNA. Understanding the quantitative differences between these buffers and the specific role of EDTA allows researchers to make informed decisions, leading to more reliable and reproducible results in their molecular biology workflows.
References
- 1. Modification of gel architecture and TBE/TAE buffer composition to minimize heating during agarose gel electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. goldbio.com [goldbio.com]
- 3. TBE buffer - Wikipedia [en.wikipedia.org]
- 4. What does EDTA do in agarose gel electrophoresis? | AAT Bioquest [aatbio.com]
- 5. researchgate.net [researchgate.net]
- 6. Unlocking the Potential of EDTA in Plant DNA Extraction: A Comprehensive Review [plantextractwholesale.com]
- 7. condor.depaul.edu [condor.depaul.edu]
- 8. TAE buffer - Wikipedia [en.wikipedia.org]
- 9. geneticeducation.co.in [geneticeducation.co.in]
- 10. laboratorynotes.com [laboratorynotes.com]
- 11. quora.com [quora.com]
- 12. Learn How to Make a TAE Buffer in a Few Steps [thoughtco.com]
- 13. Recipe for 50x TAE buffer [protocols.io]
Application Notes and Protocols: Utilizing EDTA for Enzyme Inhibition Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ethylenediaminetetraacetic acid (EDTA) is a polyamino carboxylic acid widely recognized for its utility as a chelating agent. In biochemistry and molecular biology, EDTA is a fundamental tool for studying enzyme kinetics and function, primarily through its ability to inhibit metal-dependent enzymes.[1][] By sequestering divalent metal ions that are crucial for the catalytic activity or structural integrity of these enzymes, EDTA provides a straightforward method for investigating their mechanisms and for controlling unwanted enzymatic activity, such as proteolytic degradation during protein purification.[3][4] This document provides a detailed overview of the mechanisms, applications, and protocols for using EDTA in enzyme inhibition studies.
Mechanism of Action
The primary mechanism by which EDTA inhibits enzymes is through the chelation of divalent metal cations.[5] Many enzymes, known as metalloenzymes, require a metal ion cofactor (e.g., Zn²⁺, Mg²⁺, Ca²⁺, Mn²⁺) for their catalytic function.[]
-
Cofactor Removal: EDTA is a hexadentate ligand, meaning it can form six bonds with a single metal ion, creating a very stable, water-soluble complex.[6] This action effectively removes the metal ion from the enzyme's active site, rendering the enzyme catalytically inactive.[1][3] The resulting metal-free enzyme is often referred to as an apoenzyme. For many metalloproteases and calcium-dependent peptidases, this is the main inhibitory pathway.[3][6]
-
Substrate Availability: In some cases, the true substrate for an enzyme is a metal-substrate complex. A classic example is kinases, which utilize Mg²⁺-ATP as their substrate.[5] By chelating the available Mg²⁺, EDTA reduces the concentration of the actual substrate, leading to an apparent inhibition of the enzyme's activity.[5]
-
Direct Enzyme Binding: While less common, research has shown that EDTA can also inhibit certain enzymes through mechanisms independent of metal chelation.[1] For instance, EDTA can act as a direct competitive or non-competitive inhibitor for enzymes like horseradish peroxidase and some dNTPases by binding to the enzyme itself.[7][8]
The inhibition by chelation may be a slow process if the metal ion is very tightly bound to the enzyme.[3] Therefore, a pre-incubation period of the enzyme with EDTA before adding the substrate is often necessary to achieve maximal inhibition.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 3. MEROPS - the Peptidase Database [ebi.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Modulation of matrix metalloproteinase activity by EDTA prevents posterior capsular opacification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of inhibition of horseradish peroxidase-catalysed iodide oxidation by EDTA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Beyond Chelation: EDTA Tightly Binds Taq DNA Polymerase, MutT and dUTPase and Directly Inhibits dNTPase Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of EDTA in Plasmid DNA Isolation and Purification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethylenediaminetetraacetic acid (EDTA) is a crucial chelating agent widely employed in molecular biology, particularly in protocols for the isolation and purification of plasmid DNA. Its primary function is to sequester divalent cations, which are essential cofactors for nucleases (DNases) that can degrade DNA. By inactivating these enzymes, EDTA plays a vital role in preserving the integrity and maximizing the yield of plasmid DNA during extraction procedures. These application notes provide a comprehensive overview of the role of EDTA, detailed protocols for its use in plasmid DNA isolation, and guidance on its implications for downstream applications.
Mechanism of Action
The principal mechanism of EDTA in plasmid DNA isolation is the chelation of divalent cations, most notably magnesium ions (Mg²⁺) and calcium ions (Ca²⁺).[1][2] These ions are essential for the catalytic activity of most DNases present in bacterial cells.[1] Upon cell lysis, these DNases are released and can rapidly degrade the target plasmid DNA. EDTA effectively sequesters these metal ions, rendering the DNases inactive and thereby protecting the plasmid DNA from enzymatic degradation.[1][2] This action is critical during the initial stages of cell resuspension and lysis. Furthermore, by binding to cations in the bacterial cell wall, EDTA contributes to destabilizing the cell membrane, which can facilitate the subsequent lysis step.[1]
Data Presentation: EDTA in Buffers for Plasmid DNA Isolation
The concentration of EDTA is a critical parameter in the buffers used for plasmid DNA isolation and subsequent storage. The following tables summarize the standard concentrations of EDTA and other components in key solutions.
Table 1: Composition of Buffers Used in Alkaline Lysis Plasmid DNA Isolation
| Buffer/Solution | Component | Typical Concentration | Purpose |
| Solution I (Resuspension Buffer) | Tris-HCl, pH 8.0 | 25 mM | Buffering agent to maintain pH. |
| EDTA, pH 8.0 | 10 mM | Inhibits DNases by chelating divalent cations. [1][3][4][5] | |
| Glucose | 50 mM | Maintains osmotic pressure to prevent premature cell lysis.[1] | |
| RNase A | 100 µg/mL | Degrades cellular RNA.[3] | |
| TE Buffer (Storage Buffer) | Tris-HCl, pH 8.0 | 10 mM | Buffering agent to maintain a stable pH for long-term DNA storage. |
| EDTA, pH 8.0 | 1 mM | Protects DNA from degradation by chelating trace metal ions. | |
| Low TE Buffer | Tris-HCl, pH 8.0 | 10 mM | Buffering agent. |
| EDTA, pH 8.0 | 0.1 mM | Minimizes inhibition of downstream enzymatic reactions. |
Table 2: Impact of Residual EDTA on Downstream Applications
| Downstream Application | Inhibitory EDTA Concentration | Recommended Practice |
| Polymerase Chain Reaction (PCR) | ~5 mM | Use elution buffers with low EDTA (0.1 mM) or nuclease-free water. Diluting the plasmid DNA template can also mitigate inhibition.[6] |
| Quantitative PCR (qPCR) | ~0.5 mM | Preferable to use nuclease-free water or low TE buffer for elution.[6] |
| Sanger Sequencing | Sensitive to EDTA | Use of water or a low EDTA buffer for resuspension of the final plasmid is recommended. |
| Restriction Enzyme Digestion | Varies by enzyme | Most restriction enzymes are not significantly inhibited by the low concentrations of EDTA in TE buffer, but for sensitive enzymes, consider using water or Tris buffer for DNA resuspension. |
| Ligation | Sensitive to EDTA | It is advisable to use DNA eluted in water or to purify the DNA from TE buffer before ligation reactions. |
Table 3: General Plasmid DNA Quality Assessment
| Parameter | Good Quality Range | Indication of Contamination if Outside Range |
| A260/A280 Ratio | 1.8 - 2.0 | Lower ratios may indicate protein contamination.[7] |
| A260/A230 Ratio | > 1.8 | Lower ratios may indicate contamination with salts (e.g., guanidine) or carbohydrates.[8] |
Experimental Protocols
The alkaline lysis method is the most common technique for plasmid DNA isolation from E. coli. The following is a detailed protocol for a miniprep procedure.
Alkaline Lysis Miniprep Protocol
Materials:
-
Overnight bacterial culture
-
Microcentrifuge tubes (1.5 mL)
-
Microcentrifuge
-
Pipettes and sterile tips
-
Solution I (Resuspension Buffer): 50 mM Glucose, 25 mM Tris-HCl (pH 8.0), 10 mM EDTA (pH 8.0). Store at 4°C.
-
Solution II (Lysis Buffer): 0.2 N NaOH, 1% (w/v) SDS. Prepare fresh.
-
Solution III (Neutralization Buffer): 3 M Potassium Acetate, pH 5.5. Store at 4°C.
-
Isopropanol, room temperature
-
70% Ethanol, ice-cold
-
TE Buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0) or nuclease-free water for elution.
Procedure:
-
Harvesting Bacterial Cells:
-
Resuspension:
-
Add 200 µL of ice-cold Solution I to the bacterial pellet.[3]
-
Resuspend the pellet completely by vortexing or pipetting up and down until no clumps are visible.
-
-
Lysis:
-
Add 250 µL of freshly prepared Solution II.[3]
-
Close the tube and gently invert 5-10 times to mix. The solution should become clear and viscous. Do not vortex, as this can shear the genomic DNA.
-
Incubate at room temperature for no more than 5 minutes. Prolonged incubation can lead to irreversible denaturation of plasmid DNA.
-
-
Neutralization:
-
Plasmid DNA Precipitation:
-
Carefully transfer the clear supernatant to a new microcentrifuge tube.
-
Add 0.7 volumes of room temperature isopropanol to the supernatant.
-
Mix by inverting the tube and incubate at room temperature for 10 minutes.
-
Centrifuge at >12,000 x g for 15 minutes at 4°C to pellet the plasmid DNA.
-
-
Washing:
-
Carefully discard the supernatant. The DNA pellet may be transparent and difficult to see.
-
Add 500 µL of ice-cold 70% ethanol to wash the pellet. This step removes residual salts.
-
Centrifuge at >12,000 x g for 5 minutes at 4°C.
-
-
Drying and Elution:
-
Carefully aspirate and discard the ethanol wash.
-
Air-dry the pellet for 5-10 minutes to allow residual ethanol to evaporate. Do not over-dry, as this can make the DNA difficult to dissolve.
-
Resuspend the DNA pellet in 30-50 µL of TE buffer or nuclease-free water.
-
Visualizations
Signaling Pathway: Mechanism of EDTA Action
Caption: Mechanism of EDTA-mediated DNase inactivation.
Experimental Workflow: Alkaline Lysis Plasmid DNA Isolation
Caption: Workflow for plasmid DNA isolation by alkaline lysis.
Conclusion
EDTA is an indispensable component in plasmid DNA isolation and purification protocols. Its ability to chelate divalent cations and inactivate DNases is fundamental to obtaining high-quality, intact plasmid DNA. While its presence is crucial during the extraction process, residual EDTA can interfere with downstream enzymatic reactions. Therefore, understanding the appropriate concentrations of EDTA for both isolation and storage, and the methods to mitigate its inhibitory effects, is essential for researchers in molecular biology and drug development. The protocols and data presented here provide a comprehensive guide to the effective application of EDTA in plasmid DNA workflows.
References
- 1. A Comparison of Methods for the Extraction of Plasmids Capable of Conferring Antibiotic Resistance in a Human Pathogen From Complex Broiler Cecal Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. An Efficient Method for Isolation of Plasmid DNA for Transfection of Mammalian Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. General Considerations for Plasmid DNA Preparation [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Key Steps In Plasmid Purification Protocols [qiagen.com]
Utilizing Ethylenediaminetetraacetic Acid (EDTA) for Decalcification in Histopathology: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Decalcification is a critical preparatory step in histopathology for the examination of bone and other calcified tissues. The complete removal of calcium minerals is essential for achieving high-quality paraffin-embedded sections suitable for microtomy. The choice of decalcifying agent is paramount, as it can significantly impact tissue morphology, staining quality, and the preservation of molecular components for subsequent analyses such as immunohistochemistry (IHC) and in situ hybridization (ISH).
Ethylenediaminetetraacetic acid (EDTA) is a chelating agent that is widely regarded as the gold standard for gentle and effective decalcification.[1][2] Unlike acid-based decalcifiers, which can cause tissue damage and compromise antigenicity and nucleic acid integrity, EDTA works by binding to calcium ions at a neutral pH, thereby preserving delicate cellular structures and molecular targets.[3][4] This makes it the preferred method for research applications and diagnostic cases where molecular testing is anticipated.[3] While traditionally a slower process, various modifications to EDTA protocols can help to optimize and expedite decalcification without sacrificing quality.[5][6]
Mechanism of Action: Chelation
EDTA removes calcium from tissue through a process called chelation. It is a polydentate ligand, meaning it can form multiple bonds with a single metal ion. The EDTA molecule effectively wraps around the calcium ion (Ca²⁺) present in the hydroxyapatite crystals of bone, forming a stable, soluble complex. This process gradually dissolves the mineral component of the tissue while leaving the organic matrix and cellular components largely intact.[1][2] The reaction is pH-dependent, with optimal chelation occurring at a neutral to slightly alkaline pH (7.0-7.4).[2][4]
Caption: Mechanism of EDTA decalcification via chelation of calcium ions.
Comparative Analysis of Decalcifying Agents
The selection of a decalcifying agent involves a trade-off between speed and tissue preservation. While acid-based methods are rapid, they often result in inferior quality for molecular studies.[7] EDTA, although slower, provides superior preservation of both morphology and molecular integrity.[8][9]
| Parameter | EDTA | Formic Acid | Nitric Acid/HCl |
| Speed | Slow (days to weeks)[2][8] | Moderate to Fast[4] | Very Fast (hours to days)[8][9] |
| Tissue Morphology | Excellent preservation[8][10] | Good, but can cause swelling | Fair to Poor, risk of tissue damage[8] |
| IHC Antigenicity | Excellent preservation[4][9] | Variable, can be compromised[7] | Often severely compromised[7] |
| Nucleic Acid Integrity | Excellent preservation[3][11] | Poor to Fair[11] | Severely compromised[3] |
| Staining Quality | Excellent[8] | Good[8] | Can be poor with over-decalcification |
Experimental Protocols
Standard EDTA Decalcification Protocol (10-14%)
This protocol is suitable for routine decalcification where high-quality morphology and molecular preservation are required.
Reagents:
-
10% or 14% EDTA Solution:
-
For 1 Liter of 14% EDTA (pH 7.2-7.4):
-
Dissolve EDTA in 700 ml of distilled water on a stir plate. In a fume hood, slowly add ammonium hydroxide until the solution clears. Adjust the pH to 7.2-7.4 with ammonium hydroxide and bring the final volume to 1 liter with distilled water.[12]
-
-
10% Neutral Buffered Formalin
-
Phosphate Buffered Saline (PBS) or distilled water
Procedure:
-
Fixation: Ensure the tissue is thoroughly fixed in 10% neutral buffered formalin prior to decalcification.[3] The fixation time depends on the size of the tissue, typically 24-48 hours.[12]
-
Trimming: Trim the fixed tissue to the desired size for processing. If possible, remove excess soft tissue to facilitate decalcification.[13]
-
Washing: Rinse the fixed tissue in running tap water or PBS for at least 10-30 minutes.[14]
-
Decalcification:
-
Immerse the specimen in the EDTA solution at a volume of at least 20 times that of the tissue.[12] A high fluid-to-tissue ratio is critical for efficient decalcification.[13]
-
Incubate at room temperature or 4°C. Agitation on a rocker or stirrer will improve the rate of decalcification.[15]
-
Change the EDTA solution every 1-3 days to maintain the concentration gradient.[13][15]
-
-
Endpoint Determination: The duration of decalcification varies depending on tissue size, density, and temperature (from several days to weeks).[15] The endpoint can be determined by:
-
Post-Decalcification Washing: Once decalcification is complete, wash the tissue thoroughly in running water or several changes of PBS for at least 2-4 hours to remove residual EDTA.[13]
-
Processing: The tissue is now ready for standard histological processing, embedding in paraffin, and sectioning.
Accelerated EDTA Decalcification Protocol
This modified protocol can reduce decalcification time, which is particularly useful when a faster turnaround is required without resorting to harsh acids.
Reagents:
-
10% EDTA Solution (as prepared above)
-
10% Neutral Buffered Formalin
-
PBS or distilled water
Procedure:
-
Fixation, Trimming, and Washing: Follow steps 1-3 of the standard protocol.
-
Decalcification:
-
Immerse the specimen in the EDTA solution (20:1 volume ratio).
-
Incubate at an elevated temperature, such as 37-45°C.[6] This significantly increases the rate of decalcification.[18] Note: Temperature must be carefully controlled to avoid tissue damage.[2]
-
Continuous agitation is crucial.
-
Change the solution daily.
-
-
Endpoint Determination and Post-Decalcification: Follow steps 5-7 of the standard protocol. Decalcification of a 2-3 mm bone core can be achieved in 8-24 hours with this method.[6]
Decalcification Workflow
The following diagram outlines the key stages in the EDTA decalcification process for histopathological analysis.
Caption: General workflow for EDTA decalcification in histopathology.
Conclusion
EDTA is an invaluable tool in histopathology for the decalcification of mineralized tissues. Its gentle mechanism of action ensures the preservation of high-quality tissue morphology and the integrity of proteins and nucleic acids, which is essential for modern molecular pathology and research. While slower than acid-based methods, protocols can be optimized to reduce turnaround times. By selecting the appropriate EDTA protocol, researchers and clinicians can achieve excellent results for a wide range of applications, from routine histological examination to advanced molecular diagnostics.
References
- 1. fishersci.com [fishersci.com]
- 2. An Introduction to Decalcification [leicabiosystems.com]
- 3. Decalcification | Gross Pathology Manual [voices.uchicago.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. milestonemedsrl.com [milestonemedsrl.com]
- 7. Effect of decalcification protocols on immunohistochemistry and molecular analyses of bone samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation and comparison of decalcification agents on the human teeth - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of Decalcification Techniques for Rat Femurs Using HE and Immunohistochemical Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Qualitative Histological Evaluation of Various Decalcifying Agents on Human Dental Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Bone Decalcification Protocol Using 14% EDTA Buffer Solution pH 7.2 - 7.4 [protocols.io]
- 13. media.dent.umich.edu [media.dent.umich.edu]
- 14. feinberg.northwestern.edu [feinberg.northwestern.edu]
- 15. Decalcification Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. researchgate.net [researchgate.net]
- 17. Decalcifying Tissue for Histological Processing - National Diagnostics [nationaldiagnostics.com]
- 18. Comparison of Different Decalcification Methods Using Rat Mandibles as a Model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Removal of Heavy Metal Ions from Solutions Using EDTA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethylenediaminetetraacetic acid (EDTA) is a powerful chelating agent widely used in various scientific and industrial applications to sequester metal ions.[1][2] As an aminocarboxylic acid, EDTA can form stable, water-soluble complexes with a wide range of divalent and trivalent heavy metal cations, effectively removing them from solutions.[1][3] This property makes it an invaluable tool in environmental remediation, wastewater treatment, and detoxification processes.[3][4][5]
These application notes provide detailed methodologies for using EDTA to remove heavy metal ions from aqueous solutions. The included protocols are intended for laboratory-scale applications and can be adapted for various research and development needs.
Principle of Chelation
EDTA's efficacy as a chelating agent stems from its ability to act as a hexadentate ligand, meaning it can form up to six bonds with a single metal ion through its four carboxylate and two amine groups.[1] This multi-point attachment results in a highly stable, cage-like structure around the metal ion, known as an EDTA-metal complex.[1] The general reaction can be represented as:
Mⁿ⁺ + EDTA⁴⁻ ⇌ [M(EDTA)]ⁿ⁻⁴
The stability of these complexes is quantified by the formation constant (K_f_), also known as the stability constant. A higher K_f_ value indicates a more stable complex and a stronger affinity of EDTA for that particular metal ion.[6]
Caption: Mechanism of EDTA chelating a heavy metal ion.
Factors Influencing Removal Efficiency
Several factors can influence the effectiveness of heavy metal removal using EDTA. Understanding and optimizing these parameters is crucial for achieving desired outcomes.
-
pH: The pH of the solution is a critical factor as it affects the speciation of both EDTA and the metal ions.[7][8] EDTA's chelating ability is significantly higher in neutral to alkaline conditions, where its carboxyl groups are deprotonated.[9] However, at very high pH, metal ions may precipitate as hydroxides, reducing their availability for chelation.[7]
-
EDTA-to-Metal Molar Ratio: A stoichiometric excess of EDTA is generally required to ensure the complete complexation of the target metal ions.[10] The optimal ratio can vary depending on the specific metal and the presence of competing ions.
-
Presence of Competing Ions: EDTA can chelate other cations present in the solution, such as Ca²⁺ and Mg²⁺.[3] If these ions are present in high concentrations, they can compete with the target heavy metals for EDTA, potentially reducing the removal efficiency.[3]
-
Contact Time: Sufficient time must be allowed for the chelation reaction to reach equilibrium. The optimal contact time can vary depending on the specific metal and other experimental conditions.[7][11]
-
Temperature: Temperature can influence the stability of the metal-EDTA complex and the kinetics of the chelation reaction.
Data Presentation
Stability Constants of Metal-EDTA Complexes
The stability of metal-EDTA complexes is a key indicator of the potential effectiveness of EDTA for the removal of specific heavy metals. The following table provides the logarithm of the formation constants (log K_f_) for various metal-EDTA complexes.
| Metal Ion | log K_f_ |
| Fe³⁺ | 25.1 |
| Hg²⁺ | 21.8 |
| Cu²⁺ | 18.8 |
| Ni²⁺ | 18.6 |
| Pb²⁺ | 18.0 |
| Cd²⁺ | 16.5 |
| Zn²⁺ | 16.5 |
| Co²⁺ | 16.3 |
| Al³⁺ | 16.1 |
| Mn²⁺ | 14.0 |
| Ca²⁺ | 10.7 |
| Mg²⁺ | 8.7 |
Data sourced from various chemical literature. Values are approximate and can vary slightly with experimental conditions.[6]
Heavy Metal Removal Efficiency
The following table summarizes the removal efficiency of various heavy metals from aqueous solutions under different experimental conditions.
| Heavy Metal | Initial Conc. (mg/L) | EDTA Conc. (M) | pH | Contact Time (h) | Removal Efficiency (%) |
| Pb²⁺ | 500 | 0.1 | 4.46 | 2 | 100 |
| Cd²⁺ | 500 | 0.1 | 4.46 | 2 | 79.3 |
| Zn²⁺ | 500 | 0.1 | 4.46 | 2 | 84.7 |
| Pb²⁺ | - | 0.001 | < 7 | - | 6-8 |
| Pb²⁺ | - | 0.01 | 4 | - | 54.27 |
| Cr³⁺ | - | 0.01 | 8 | - | 48.09 |
| Cu²⁺ | - | 0.1 | - | - | ~42.4 |
Data is compiled from multiple sources and experimental conditions may vary.[8][11]
Experimental Protocols
The following are generalized protocols for the removal of heavy metal ions from aqueous solutions using EDTA. It is recommended to perform preliminary experiments to optimize conditions for your specific application.
Protocol 1: Batch Experiment for Heavy Metal Removal from Aqueous Solution
This protocol describes a batch method to determine the efficiency of EDTA in removing a specific heavy metal from a prepared aqueous solution.
Materials:
-
Stock solution of the target heavy metal ion (e.g., 1000 mg/L Pb²⁺ from Pb(NO₃)₂)
-
Disodium EDTA (Na₂EDTA)
-
Deionized water
-
pH meter
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment
-
Conical flasks or beakers
-
Magnetic stirrer and stir bars
-
Syringe filters (0.45 µm)
-
Atomic Absorption Spectrometer (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometer (ICP-OES)
Procedure:
-
Prepare a working solution of the heavy metal of a known concentration (e.g., 100 mg/L) by diluting the stock solution with deionized water.
-
Prepare an EDTA stock solution of a known concentration (e.g., 0.1 M Na₂EDTA).
-
Set up experimental flasks: In a series of conical flasks, add a fixed volume of the heavy metal working solution (e.g., 50 mL).
-
Vary EDTA concentration: Add different volumes of the EDTA stock solution to the flasks to achieve a range of EDTA-to-metal molar ratios. Include a control flask with no EDTA.
-
Adjust pH: Adjust the pH of the solution in each flask to the desired level using dilute HCl or NaOH.
-
Incubate: Place the flasks on a magnetic stirrer and stir for a predetermined contact time (e.g., 2 hours) at a constant temperature.
-
Sample collection: After incubation, withdraw a sample from each flask.
-
Filter: Filter the collected samples through a 0.45 µm syringe filter to remove any precipitates.
-
Analyze: Determine the final concentration of the heavy metal in the filtrate using AAS or ICP-OES.
-
Calculate Removal Efficiency: Removal Efficiency (%) = [(C₀ - C_f) / C₀] x 100 Where C₀ is the initial concentration and C_f is the final concentration of the heavy metal.
Caption: Workflow for a batch heavy metal removal experiment.
Protocol 2: Analytical Quantification of Heavy Metals by AAS
This protocol provides a general procedure for the quantification of heavy metal concentrations in aqueous samples after EDTA treatment using a Flame Atomic Absorption Spectrometer (FAAS).
Materials:
-
Filtered aqueous samples from the chelation experiment
-
Deionized water
-
Nitric acid (HNO₃), trace metal grade
-
Certified standard solutions of the target heavy metal
-
Volumetric flasks and pipettes
-
Flame Atomic Absorption Spectrometer (FAAS)
Procedure:
-
Acidify Samples: Acidify the filtered samples by adding nitric acid to a final concentration of 1-2% (v/v). This helps to preserve the sample and ensures the metal remains in solution.
-
Prepare Calibration Standards: Prepare a series of calibration standards of the target metal from the certified stock solution. The concentration range of the standards should bracket the expected concentration in the samples. The standards should be prepared in the same matrix as the samples (i.e., deionized water with 1-2% nitric acid).
-
Instrument Setup:
-
Install the appropriate hollow cathode lamp for the metal being analyzed.
-
Set the wavelength and slit width as recommended by the instrument manufacturer.
-
Optimize the fuel and oxidant flow rates for the flame.
-
-
Calibration:
-
Aspirate the blank solution (deionized water with 1-2% nitric acid) and zero the instrument.
-
Aspirate the calibration standards in order of increasing concentration and record the absorbance values.
-
Generate a calibration curve by plotting absorbance versus concentration.
-
-
Sample Analysis:
-
Aspirate the prepared samples and record their absorbance.
-
If a sample's absorbance is higher than the highest standard, dilute the sample with the blank solution and re-analyze.
-
-
Concentration Determination: Use the calibration curve to determine the concentration of the heavy metal in the samples. Account for any dilutions made.
Caption: Workflow for AAS analysis of heavy metals.
Conclusion
EDTA is a highly effective chelating agent for the removal of a variety of heavy metal ions from aqueous solutions. The efficiency of the process is dependent on key parameters such as pH and the EDTA-to-metal molar ratio. The protocols provided herein offer a framework for conducting laboratory-scale experiments to assess and optimize heavy metal removal using EDTA. For accurate quantification of removal efficiency, appropriate analytical techniques such as AAS or ICP-OES should be employed.
Disclaimer: These protocols are intended for research and development purposes in a laboratory setting. Appropriate safety precautions should be taken when handling heavy metals and chemical reagents.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. This compound (EDTA) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Chelant extraction of heavy metals from contaminated soils using new selective EDTA derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medicinacomplementar.com.br [medicinacomplementar.com.br]
- 5. Leaching of heavy metals from contaminated soils using EDTA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chempendix - Formation Constants for metal-EDTA Complexes [sites.google.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Greater than pH 8: The pH dependence of EDTA as a preservative of high molecular weight DNA in biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 11. scialert.net [scialert.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting EDTA Interference in Enzymatic Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering issues with EDTA (ethylenediaminetetraacetic acid) in their enzymatic assays. EDTA is a common chelating agent used in many biological buffers to inhibit metalloproteases and prevent degradation of samples. However, its presence can interfere with enzymes that require divalent cations for their activity.
Frequently Asked Questions (FAQs)
Q1: What is EDTA, and why is it a problem in some enzymatic assays?
A1: EDTA (this compound) is a chelating agent, meaning it binds tightly to metal ions.[1][2] It is often included in buffers to protect proteins from degradation by metalloproteases, which require metal ions like zinc to function.[1] However, many other enzymes also depend on divalent cations such as magnesium (Mg²⁺), manganese (Mn²⁺), calcium (Ca²⁺), or zinc (Zn²⁺) as cofactors for their catalytic activity.[3] EDTA can sequester these essential metal ions from the reaction buffer, leading to a decrease or complete loss of enzyme activity.[1][4]
Q2: How do I know if EDTA is causing the low activity of my enzyme?
A2: If your enzyme is known to require a divalent cation for activity and you are observing lower-than-expected or no activity, EDTA contamination is a possible cause. A common diagnostic test is to supplement the assay buffer with an excess of the required divalent cation (e.g., MgCl₂). If the enzyme activity is restored, it is highly likely that a chelating agent like EDTA was present in your sample.
Q3: At what concentration does EDTA start to interfere with enzymatic assays?
A3: The inhibitory concentration of EDTA is dependent on the specific enzyme, the concentration of the required divalent cation in the assay buffer, and the affinity of the enzyme for that cation. However, even low millimolar or high micromolar concentrations of EDTA can be problematic. For some assays, EDTA concentrations greater than 0.5 mM are known to cause interference.[5]
Q4: Are there any alternatives to EDTA that I can use in my buffers?
A4: Yes, several alternatives to EDTA can be considered, depending on the specific requirements of your experiment. If the primary concern is inhibiting metalloproteases, a more specific inhibitor like 1,10-phenanthroline can be used, which has a higher selectivity for zinc over calcium ions.[1] If the goal is to chelate calcium specifically, EGTA (ethylene glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid) is a suitable alternative as it has a much higher affinity for Ca²⁺ than for Mg²⁺.[2][6] In some cases, EDTA can be omitted from the homogenization buffer altogether if protease activity is not a significant concern or if other protease inhibitors are being used.[7]
Troubleshooting Guides
Problem: My enzyme, which requires Mg²⁺ for activity, is showing very low or no activity.
Possible Cause: Your protein sample may be contaminated with EDTA from the purification or storage buffer.
Troubleshooting Steps:
-
Confirm Divalent Cation Requirement: Double-check the literature to confirm that your enzyme indeed requires Mg²⁺ or another divalent cation for its activity.
-
Spike with Excess Mg²⁺: Prepare your enzymatic assay with your protein sample as usual. In a parallel reaction, add a surplus of MgCl₂. The final concentration of the added MgCl₂ should be sufficient to overcome the potential EDTA concentration (e.g., if you suspect up to 1 mM EDTA, add 2-5 mM MgCl₂).
-
Analyze the Results:
-
Activity Restored: If the addition of excess MgCl₂ restores enzyme activity, EDTA contamination is the likely culprit. Proceed to the "EDTA Removal Protocols" section.
-
No Change in Activity: If there is no change in activity, the issue may lie elsewhere. Consider other factors such as incorrect buffer pH, substrate concentration, or enzyme concentration. Refer to a general enzymatic assay troubleshooting guide.[5]
-
Problem: I need to remove EDTA from my protein sample before my enzymatic assay.
Solution: There are several methods to remove EDTA from a protein sample. The best method will depend on your sample volume, concentration, and the downstream application.
EDTA Removal Methods:
-
Ultrafiltration: This method is highly effective for removing EDTA.[8][9] It involves concentrating the protein sample while allowing small molecules like EDTA to pass through a membrane. The sample is then diluted with an EDTA-free buffer and the process is repeated several times.
-
Dialysis: While commonly used, extensive dialysis may not be sufficient to completely remove EDTA.[9] For effective removal, dialysis should be performed against a large volume of EDTA-free buffer with multiple buffer changes over an extended period.
-
Gel Filtration Chromatography (Desalting Columns): Spin columns packed with a gel filtration matrix (e.g., G-25) can efficiently separate proteins from small molecules like EDTA.[8][9] This method is rapid and suitable for small sample volumes.
Quantitative Data Summary
The following tables provide a summary of relevant quantitative data for troubleshooting EDTA interference.
Table 1: Common Divalent Cations in Enzymatic Assays and Typical Concentration Ranges
| Divalent Cation | Typical Concentration Range | Notes |
| Mg²⁺ | 1 - 10 mM | A common cofactor for kinases and polymerases.[10] |
| Mn²⁺ | 0.1 - 5 mM | Can sometimes substitute for Mg²⁺, but can also be inhibitory at higher concentrations.[3] |
| Ca²⁺ | 0.1 - 1 mM | A critical signaling molecule and cofactor for enzymes like some nucleases and proteases.[6] |
| Zn²⁺ | 1 - 100 µM | A cofactor for many metalloenzymes, including alkaline phosphatase and some proteases. |
Table 2: EDTA Interference and Counteraction
| Suspected EDTA Concentration | Recommended Action | Notes |
| < 0.5 mM | May not be problematic for all assays. | Test enzyme activity with and without added divalent cations to confirm. |
| 0.5 - 5 mM | Add a 2-5 mM excess of the required divalent cation to the assay buffer. | This is a quick diagnostic and potential solution for a single experiment.[11][12] |
| > 5 mM or unknown | Remove EDTA from the sample using ultrafiltration, dialysis, or gel filtration. | Direct addition of very high concentrations of divalent cations can sometimes be inhibitory.[8] |
Experimental Protocols
Protocol 1: EDTA Removal by Ultrafiltration
This protocol is adapted from established methods for efficient EDTA removal.[8][9]
-
Select an Ultrafiltration Device: Choose a centrifugal ultrafiltration unit with a molecular weight cut-off (MWCO) that is significantly smaller than the molecular weight of your protein of interest (e.g., 10 kDa MWCO for a 50 kDa protein).
-
Initial Sample Dilution: Dilute your protein sample containing EDTA at least 10-fold with an appropriate EDTA-free buffer (e.g., HEPES, Tris-HCl at the desired pH).
-
First Centrifugation: Transfer the diluted sample to the ultrafiltration unit and centrifuge according to the manufacturer's instructions to concentrate the sample back to its original volume.
-
Collect the Flow-through (Optional): The flow-through contains the diluted EDTA. You can collect this to measure the initial EDTA concentration if desired.
-
Second Dilution and Centrifugation: Re-dilute the concentrated protein sample in the ultrafiltration unit with the same EDTA-free buffer and repeat the centrifugation step.
-
Repeat: For efficient removal, repeat the dilution and concentration steps at least three times.
-
Final Protein Recovery: After the final concentration step, recover the protein sample in the desired volume of EDTA-free buffer.
Protocol 2: Colorimetric Determination of EDTA Concentration
This protocol provides a general method for estimating the concentration of residual EDTA in a sample using a competition assay with a colored metal-indicator complex. A common indicator is 4-(2-pyridylazo)resorcinol (PAR).
-
Prepare a Standard Curve: Prepare a series of known EDTA concentrations in the same buffer as your protein sample.
-
Prepare the Colorimetric Reagent: Prepare a solution of a metal-PAR complex (e.g., Zn²⁺-PAR). The solution should have a distinct color.
-
Sample and Standard Incubation: Add a fixed amount of the metal-PAR complex to each of your EDTA standards and your protein sample. The EDTA in the samples will chelate the metal ion from the PAR, causing a color change.
-
Measure Absorbance: After a short incubation period, measure the absorbance of each sample at the appropriate wavelength for the PAR indicator.
-
Calculate EDTA Concentration: Plot the absorbance of the standards against their known concentrations to create a standard curve. Use this curve to determine the EDTA concentration in your protein sample.
Visualizations
Caption: Mechanism of enzyme inhibition by EDTA via chelation of essential divalent cations.
Caption: A logical workflow for troubleshooting suspected EDTA interference in enzymatic assays.
Caption: Experimental workflow for removing EDTA from a protein sample using various methods.
References
- 1. MEROPS - the Peptidase Database [ebi.ac.uk]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. docs.abcam.com [docs.abcam.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Drawbacks of Dialysis Procedures for Removal of EDTA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Modifying Enzyme Buffers | Fisher Scientific [fishersci.com]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing EDTA Concentration for Specific Cell Lines
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the use of Ethylenediaminetetraacetic acid (EDTA) for detaching adherent cell lines.
Frequently Asked Questions (FAQs)
Q1: What is EDTA and why is it used in cell culture?
A1: EDTA (this compound) is a chelating agent, which means it binds to metal ions. In cell culture, it is primarily used to detach adherent cells from culture surfaces.[1] It works by binding to calcium (Ca²⁺) and magnesium (Mg²⁺) ions, which are essential for the function of cell adhesion molecules (CAMs) like cadherins and integrins that anchor cells to each other and to the extracellular matrix. By removing these ions, EDTA disrupts these connections, causing the cells to detach.
Q2: Can EDTA be used alone for cell detachment?
A2: Yes, EDTA can be used alone, particularly for weakly adherent cells.[1] Enzyme-free cell dissociation buffers often contain EDTA or other chelating agents.[2][3] For many cell lines, especially those that are strongly adherent, EDTA is used in combination with a proteolytic enzyme like trypsin. EDTA enhances the action of trypsin by making the cell-cell and cell-matrix junctions more accessible to the enzyme.[1]
Q3: What is a typical concentration range for EDTA in cell culture?
A3: The optimal EDTA concentration varies depending on the cell line and the specific application. For cell detachment, it is commonly used in combination with trypsin at a concentration of around 0.53 mM.[4] However, concentrations can range from 0.1 mM to 10 mM for various applications.[5] It is crucial to determine the lowest effective concentration that minimizes cell damage.
Q4: What are the signs of using too high a concentration or too long an incubation with EDTA?
A4: Excessive exposure to EDTA can be cytotoxic. High concentrations of EDTA can lead to a significant decrease in cell viability and may induce apoptosis (programmed cell death).[6] Signs of overexposure include poor cell attachment after passaging, reduced proliferation rates, and altered cell morphology.[6][7] For instance, studies have shown that EDTA concentrations of 50 mM and 100 mM exhibit significant cytotoxicity to various cell types.[5]
Q5: My cells are not detaching even with EDTA. What could be the problem?
A5: If your cells are not detaching, consider the following:
-
Insufficient EDTA Concentration or Incubation Time: The concentration of EDTA may be too low, or the incubation time may be too short for your specific cell line.
-
Over-confluence: Highly confluent cultures can be more difficult to detach.
-
Cell Line Characteristics: Some cell lines are inherently more adherent and may require the addition of an enzyme like trypsin or a higher concentration of EDTA.
-
Presence of Divalent Cations: Ensure that the rinsing solution used before adding the detachment solution is free of calcium and magnesium, as these ions will counteract the effect of EDTA.[8]
Q6: My cells are clumping after detachment with EDTA. How can I prevent this?
A6: Cell clumping can be caused by the release of DNA from damaged cells, creating a sticky mesh. To prevent this, you can try the following:
-
Gentle Handling: Pipette the cell suspension gently up and down to break up clumps without causing excessive cell lysis.
-
DNase I: Adding a small amount of DNase I to the cell suspension can help to break down the extracellular DNA.
-
Reduce Incubation Time: Minimize the exposure time to the detachment solution to reduce cell damage.
Q7: Are there any alternatives to EDTA for cell detachment?
A7: Yes, several alternatives to EDTA are available. Enzyme-free cell dissociation buffers are one option.[3][9] Other chelating agents like EGTA, which is more specific for calcium ions, can also be used.[10] For certain applications, enzymes like Accutase, which is a mixture of proteolytic and collagenolytic enzymes, can provide a gentler detachment.[11] Citric acid and sodium citrate are also used in some non-enzymatic dissociation solutions.[12]
Data Presentation: Effects of EDTA Concentration on Cell Viability
The optimal concentration of EDTA is a balance between detachment efficiency and maintaining cell health. The following table summarizes findings on the cytotoxicity of EDTA on various cell lines.
| Cell Line/Type | EDTA Concentration | Observation | Source |
| Human Keratinocytes (HaCaT) | 0.625 mM | Highest concentration that did not significantly reduce cell viability after 24 hours. | [13] |
| Fibroblasts (L929), HUVECs, Rat Chondrocytes, Osteoblasts (MC3T3) | < 10 mM | No significant cytotoxicity observed. | [5] |
| Fibroblasts (L929), HUVECs, Rat Chondrocytes, Osteoblasts (MC3T3) | 50 mM and 100 mM | Significant cytotoxicity observed. | [5] |
| Stem Cells from Apical Papilla (SCAPs) | 1.25% and 2.5% | Did not significantly exhibit cytotoxicity or alter cell morphology. However, it did attenuate cell proliferation and induce early apoptosis. | [6] |
| Various Cancer Cell Lines (U937, C-32, HeLa, HSC-2, Molt-4, U87-MG) | ≥ 300 µM | Significantly suppressed cell viability after 72 hours. | [14][15] |
Experimental Protocols
Protocol 1: Determining the Optimal EDTA Concentration
This protocol outlines a method to determine the lowest effective concentration of EDTA for your specific cell line that maintains high viability.
Materials:
-
Adherent cells ready for passaging
-
Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺-free
-
A range of EDTA solutions (e.g., 0.5 mM, 1 mM, 2 mM, 5 mM, 10 mM in PBS)
-
Complete cell culture medium
-
Trypan Blue solution
-
Hemocytometer or automated cell counter
Procedure:
-
Aspirate the culture medium from a confluent flask of cells.
-
Wash the cell monolayer once with Ca²⁺/Mg²⁺-free PBS to remove any residual medium and divalent cations.
-
Aspirate the PBS wash.
-
Add a pre-warmed aliquot of one of the test EDTA solutions to the flask, using just enough volume to cover the cell monolayer (e.g., 1 mL for a T-25 flask).
-
Incubate the flask at 37°C. Start a timer.
-
Observe the cells under a microscope every 2 minutes. Note the time it takes for the majority of cells to detach. Tap the side of the flask gently to aid detachment.
-
Once cells are detached, add 4 mL of complete culture medium to the flask to inactivate the EDTA by providing an excess of divalent cations.
-
Gently pipette the cell suspension to create a single-cell suspension.
-
Transfer a small aliquot of the cell suspension for viability testing.
-
Mix the aliquot with Trypan Blue and count the number of viable (unstained) and non-viable (blue) cells using a hemocytometer.
-
Calculate the percentage of viable cells.
-
Repeat this process for each EDTA concentration.
-
The optimal concentration is the lowest one that provides efficient detachment in a reasonable time (e.g., 5-10 minutes) with high cell viability (>90%).
Protocol 2: Standard Cell Passaging using Trypsin-EDTA
Materials:
-
Trypsin-EDTA solution (e.g., 0.25% Trypsin, 1 mM EDTA)
-
Ca²⁺/Mg²⁺-free PBS
-
Complete cell culture medium
Procedure:
-
Pre-warm the Trypsin-EDTA solution and complete culture medium to 37°C.
-
Remove and discard the old medium from the culture vessel.[16]
-
Rinse the cell monolayer with Ca²⁺/Mg²⁺-free PBS. Gently rock the vessel for about 30 seconds and then remove the PBS.[8]
-
Add enough Trypsin-EDTA solution to cover the cell monolayer.[16]
-
Incubate at 37°C for 2-5 minutes, or until the cells begin to detach.[16]
-
Observe the cells under a microscope. Once they have rounded up and started to lift off the surface, gently tap the vessel to dislodge the remaining cells.
-
Add complete growth medium to inactivate the trypsin and EDTA.[16]
-
Pipette the cell suspension up and down several times to break up any remaining cell clumps.
-
Proceed with cell counting and re-seeding into new culture vessels.
Visualizations
Caption: Mechanism of EDTA-mediated cell detachment.
Caption: Workflow for optimizing EDTA concentration.
Caption: Troubleshooting guide for poor cell detachment.
References
- 1. Cell Dissociation and Trypsin for Cell Culture | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. Cell Dissociation Buffer, enzyme-free, PBS 100 mL | Buy Online | Gibco™ | thermofisher.com [thermofisher.com]
- 3. cellseco.com [cellseco.com]
- 4. EDTA enhances high-throughput two-dimensional bioprinting by inhibiting salt scaling and cell aggregation at the nozzle surface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimal concentration of this compound as an irrigation solution additive to reduce infection rates in rat models of contaminated wound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of this compound on stem cells from the apical papilla: In vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Poor Adherent Cell Attachment Troubleshooting [sigmaaldrich.com]
- 8. Dissociation Protocols [cytion.com]
- 9. biocompare.com [biocompare.com]
- 10. EGTA Usage & Applications | AAT Bioquest [aatbio.com]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. researchgate.net [researchgate.net]
- 14. mathewsopenaccess.com [mathewsopenaccess.com]
- 15. researchgate.net [researchgate.net]
- 16. cdn.stemcell.com [cdn.stemcell.com]
Technical Support Center: Prevention of EDTA Contamination in Clinical Chemistry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent, identify, and manage EDTA contamination in blood samples for clinical chemistry analysis.
Frequently Asked Questions (FAQs)
Q1: What is EDTA and why is it a problem in clinical chemistry?
Ethylenediaminetetraacetic acid (EDTA) is a potent anticoagulant used in tubes (typically with lavender or pink tops) for hematological tests because it preserves the cellular components of blood.[1][2] However, if blood from an EDTA tube contaminates a sample intended for clinical chemistry (e.g., in a serum tube with a red or gold top), it can lead to significantly erroneous results.[1][2]
Q2: How does EDTA contamination affect clinical chemistry analytes?
EDTA works by chelating (binding) divalent cations, most notably calcium (Ca²⁺) and magnesium (Mg²⁺).[1][2] This chelation inhibits the coagulation cascade.[2][3] When EDTA contaminates a serum or heparinized plasma sample, it leads to:
-
Falsely increased Potassium (K⁺): K₂EDTA and K₃EDTA are the common forms of EDTA used, which directly adds potassium to the sample.[1][4]
-
Falsely decreased Calcium (Ca²⁺): EDTA binds the calcium in the sample, making it unavailable for measurement by most automated analyzers.[1][3]
-
Falsely decreased Magnesium (Mg²⁺): Similar to calcium, EDTA chelates magnesium.[1][3]
-
Falsely decreased Alkaline Phosphatase (ALP) activity: ALP is a zinc and magnesium-dependent enzyme, and EDTA's chelation of these cofactors reduces its activity.[3]
Q3: What are the primary causes of EDTA contamination?
The most common causes of EDTA contamination are procedural errors during blood collection:[2][5][6]
-
Incorrect Order of Draw: Collecting blood into an EDTA tube before a serum or heparin tube.
-
Decanting: Pouring blood from an EDTA tube into another tube.[2][4]
-
Syringe Tip/Needle Contamination: Using a syringe to fill tubes and introducing the needle into an EDTA tube before other tubes.[3][6]
Q4: How can EDTA contamination be prevented?
Prevention is the most effective strategy and relies on strict adherence to proper phlebotomy procedures:[7][8]
-
Follow the Correct Order of Draw: Adhere to the Clinical and Laboratory Standards Institute (CLSI) recommended order of draw.[1][3][7]
-
Use Closed Blood Collection Systems: Evacuated tube systems (e.g., Vacutainer) are preferred as they have been shown to reduce the risk of contamination compared to open phlebotomy methods like using a syringe to transfer blood.[3][6]
-
Staff Training and Education: Regular training of phlebotomists and other healthcare professionals on correct blood collection techniques is crucial.[7][8]
Troubleshooting Guides
Issue: Unexpectedly high potassium and low calcium results in a patient sample.
This is a classic sign of potential EDTA contamination.
Troubleshooting Steps:
-
Review Analyte Pattern: Check for the characteristic pattern of high potassium, low calcium, low magnesium, and low alkaline phosphatase activity in the same sample.[1][3][4]
-
Inspect the Sample: Visually inspect the serum or plasma for any signs of hemolysis, which can also cause elevated potassium. However, hemolysis will not typically affect calcium, magnesium, or ALP in the same way as EDTA contamination.
-
Investigate Phlebotomy Procedure: If possible, inquire about the blood collection procedure for that specific sample. Was the correct order of draw followed? Was an open system (syringe) used?[6]
-
Quantitative EDTA Analysis: If available, perform a direct measurement of EDTA in the sample for definitive confirmation.[3][8]
-
Request a New Sample: If contamination is suspected, the most reliable course of action is to request a new, properly collected blood sample for re-testing.[2]
Quantitative Impact of EDTA Contamination
The following table summarizes the reported effects of K₂EDTA contamination on various clinical chemistry analytes. Note that the magnitude of the effect is dependent on the degree of contamination.
| Analyte | Effect of EDTA Contamination | Example of Quantitative Change |
| Potassium (K⁺) | Falsely Increased | An increase of 0.54 mmol/L was observed at an EDTA concentration of 0.19 mmol/L.[9] |
| Calcium (Ca²⁺) | Falsely Decreased | A 1% reduction was seen at an EDTA concentration of 0.19 mmol/L.[9] Gross contamination can lead to near-zero calcium levels. |
| Magnesium (Mg²⁺) | Falsely Decreased | A 2.4% reduction was observed at an EDTA concentration of 0.19 mmol/L.[9] |
| Alkaline Phosphatase (ALP) | Falsely Decreased | A 4% reduction in activity was noted at an EDTA concentration of 0.19 mmol/L.[9] |
| Zinc (Zn²⁺) | Falsely Decreased | A significant reduction of 71% was observed at an EDTA concentration of 0.19 mmol/L.[9] |
| Iron (Fe²⁺/Fe³⁺) | Falsely Decreased | Colorimetric methods for iron measurement can be affected by EDTA chelation.[3] |
Experimental Protocols
Protocol 1: Indirect Detection of EDTA Contamination via Analyte Profile
Objective: To identify potential EDTA contamination using routine clinical chemistry results.
Methodology:
-
Flag all serum or plasma samples with a potassium level exceeding a defined critical limit (e.g., >6.0 mmol/L).[6][8]
-
For each flagged sample, review the results for calcium, magnesium, and alkaline phosphatase if available.
-
A result profile showing high potassium, low calcium (<2.0 mmol/L), and low magnesium (<0.7 mmol/L) is highly indicative of EDTA contamination.[10]
-
If the pattern is observed, suppress the reporting of these results and request a recollection.
-
Document the incident and provide feedback to the collection staff if a procedural error is identified.
Protocol 2: Direct Colorimetric Assay for EDTA Detection (Conceptual)
Objective: To provide a simplified, conceptual protocol for the direct measurement of EDTA in serum or plasma, based on published methods.
Principle: This method is based on the strong affinity of EDTA for certain metal ions. A known amount of a metal-dye complex is added to the sample. If EDTA is present, it will sequester the metal ion from the dye, causing a measurable change in color (absorbance).
Materials:
-
Spectrophotometer or microplate reader
-
Reagent 1: Buffered solution containing a metal-dye complex (e.g., copper-pyridylazo-naphthol).
-
EDTA standards of known concentrations
-
Patient serum/plasma samples
-
Control samples (serum/plasma known to be free of EDTA)
Procedure:
-
Standard Curve Preparation: Prepare a series of EDTA standards in an EDTA-free serum or buffer matrix (e.g., 0, 0.1, 0.25, 0.5, 1.0 mmol/L).
-
Sample Preparation: Centrifuge patient and control samples to ensure they are free of particulate matter.
-
Reaction Setup:
-
Pipette a small volume (e.g., 10 µL) of standards, controls, and patient samples into separate microplate wells or cuvettes.
-
Add a larger volume (e.g., 200 µL) of the metal-dye complex reagent to each well/cuvette.
-
Mix gently and incubate for a specified time at a controlled temperature (e.g., 5 minutes at room temperature).
-
-
Measurement: Read the absorbance at the wavelength appropriate for the chosen dye.
-
Calculation: Plot the absorbance of the standards against their concentrations to create a standard curve. Use the absorbance of the patient samples to determine their EDTA concentration from the curve. An EDTA concentration >0.1 mmol/L is often considered evidence of significant contamination.[8]
Visualizations
References
- 1. Order of Blood Draw Tubes and Additives | CLSI [clsi.org]
- 2. pathlabs.rlbuht.nhs.uk [pathlabs.rlbuht.nhs.uk]
- 3. needle.tube [needle.tube]
- 4. researchgate.net [researchgate.net]
- 5. scribd.com [scribd.com]
- 6. ivteam.com [ivteam.com]
- 7. reglab.org [reglab.org]
- 8. kEDTA Sample Contamination: A Reappraisal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. edta blood samples: Topics by Science.gov [science.gov]
- 10. scispace.com [scispace.com]
Technical Support Center: The Impact of EDTA on PCR Reactions
This technical support center provides troubleshooting guidance and frequently asked questions regarding the effects of incorrect Ethylenediaminetetraacetic acid (EDTA) concentrations on Polymerase Chain Reaction (PCR) performance. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of EDTA in molecular biology workflows, and why is it a concern for PCR?
A1: EDTA is a chelating agent widely used in molecular biology to inactivate nucleases that can degrade DNA and RNA.[1][2] It achieves this by binding divalent cations, such as magnesium ions (Mg²⁺), which are essential cofactors for these enzymes.[1][2] However, Taq DNA polymerase, the enzyme at the heart of PCR, also critically requires Mg²⁺ as a cofactor for its activity.[3][4] Therefore, if EDTA is carried over into the PCR reaction, it can sequester the available Mg²⁺, inhibiting the polymerase and leading to reduced or complete amplification failure.[5][6]
Q2: How does a high concentration of EDTA specifically inhibit the PCR reaction?
A2: A high concentration of EDTA inhibits PCR primarily by chelating the free Mg²⁺ ions in the reaction buffer.[6][7] Mg²⁺ is essential for several key aspects of the PCR process: it is a required cofactor for Taq DNA polymerase activity, it helps to stabilize the DNA duplex, and it influences primer annealing.[3][8][9] By binding to Mg²⁺, EDTA reduces the effective concentration of this crucial ion, thereby hindering polymerase function and leading to a decrease in PCR product yield or complete reaction failure.[7] Research has shown that an EDTA concentration of 0.5mM can reduce PCR product yield, while a concentration of 1mM can completely abolish the reaction.[7]
Q3: Can a low concentration of EDTA be beneficial in a PCR reaction?
A3: While EDTA is primarily known as a PCR inhibitor, very low concentrations can sometimes be tolerated or even be inadvertently beneficial. In some PCR kits, a very low concentration of EDTA may be included to chelate any contaminating divalent metal ions (like Pb²⁺) that could inhibit the polymerase, without significantly impacting the necessary Mg²⁺ concentration.[10] The key is that the molar concentration of MgCl₂ must be substantially higher than that of EDTA.[10]
Q4: My DNA is stored in TE buffer, which contains EDTA. How can this affect my PCR, and what should I do?
A4: Storing DNA in TE (Tris-EDTA) buffer is a common practice for long-term stability as the EDTA inactivates DNases.[1] However, when using this DNA as a template in PCR, the EDTA can be carried over and inhibit the reaction.[5][11] Problems may arise from the presence of up to 1 mM of EDTA in standard TE buffer.[8] To mitigate this, you can try several approaches:
-
Dilute the DNA template: This will also dilute the concentration of EDTA being added to the PCR.[12]
-
Increase the MgCl₂ concentration: You can add additional MgCl₂ to your PCR master mix to compensate for the chelating effect of the EDTA.[11][13]
-
Use a low-EDTA TE buffer: Some commercially available TE buffers contain a lower concentration of EDTA (e.g., 0.1mM) which is less likely to interfere with PCR.[14]
-
Elute DNA in nuclease-free water: For DNA that will be used immediately in PCR, eluting it in nuclease-free water instead of TE buffer can prevent EDTA carryover.[14]
Troubleshooting Guide
| Problem | Possible Cause Related to EDTA | Recommended Solution |
| No PCR Product | High concentration of EDTA carried over from the DNA template solution (e.g., TE buffer).[7][11] | Increase the concentration of MgCl₂ in the PCR reaction to compensate for the EDTA.[11][13] Alternatively, re-purify the DNA template and elute in nuclease-free water or a low-EDTA buffer.[14] |
| Low PCR Product Yield | Suboptimal concentration of EDTA is present, partially inhibiting the Taq polymerase by reducing the available Mg²⁺.[7][15] | Perform a MgCl₂ titration to find the optimal concentration for your specific template and primer combination. Start with the recommended concentration and test a range of higher concentrations. |
| Inconsistent PCR Results | Varying amounts of EDTA are being introduced into the reactions, possibly due to inconsistent volumes of DNA template solution being added. | Ensure precise and consistent pipetting of the DNA template. If possible, normalize the DNA concentration so that the same volume of template can be used in each reaction. |
Quantitative Data Summary
The following table summarizes the inhibitory concentrations of EDTA in PCR as reported in the literature.
| EDTA Concentration | Observed Effect on PCR | Reference |
| ≥0.5 mM | Reduces PCR product yield. | [7][15] |
| 1 mM | Can completely abolish the PCR product. | [7] |
Experimental Protocols
Protocol: Optimizing MgCl₂ Concentration to Counteract EDTA Inhibition
This protocol provides a general framework for performing a MgCl₂ gradient to determine the optimal concentration needed to overcome the inhibitory effects of EDTA present in a DNA template solution.
1. Prepare a Master Mix:
- Prepare a PCR master mix containing all components except MgCl₂. This includes your PCR buffer (ensure it is MgCl₂-free), dNTPs, primers, and Taq polymerase.
- Calculate the volume needed for the number of reactions in your gradient plus a 10% overage.
2. Set up the MgCl₂ Gradient:
- Label a series of PCR tubes for your gradient (e.g., 1.5 mM, 2.0 mM, 2.5 mM, 3.0 mM, 3.5 mM, 4.0 mM).
- Add the appropriate volume of a stock MgCl₂ solution (e.g., 25 mM) to each tube to achieve the desired final concentration in your final reaction volume (e.g., 25 µL or 50 µL).
3. Add Master Mix and Template:
- Aliquot the master mix into each of the PCR tubes containing the different MgCl₂ concentrations.
- Add your DNA template (containing the suspected EDTA) to each reaction tube. Use a consistent amount of template across all reactions.
- Include a positive control (a template known to work with no EDTA) and a negative control (no template).
4. Perform PCR:
- Run the PCR using your standard cycling conditions.
5. Analyze the Results:
- Visualize the PCR products on an agarose gel.
- The optimal MgCl₂ concentration will be the one that gives the brightest, most specific band for your target amplicon.
Visualizations
Caption: Mechanism of EDTA inhibition in PCR.
Caption: Troubleshooting workflow for EDTA-related PCR issues.
References
- 1. reddit.com [reddit.com]
- 2. Applying EDTA in Chelating Excess Metal Ions to Improve Downstream DNA Recovery from Mine Tailings for Long-Read Amplicon Sequencing of Acidophilic Fungi Communities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. help.takarabio.com [help.takarabio.com]
- 4. PCR Troubleshooting [caister.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. Inhibit inhibition: PCR inhibition and how to prevent it — BioEcho Life Sciences [bioecho.com]
- 7. A Comprehensive Guide to Understanding Influences on PC... [sbsgenetech.com]
- 8. academicjournals.org [academicjournals.org]
- 9. Optimizing your PCR [takarabio.com]
- 10. researchgate.net [researchgate.net]
- 11. Troubleshooting PCR and RT-PCR Amplification [sigmaaldrich.com]
- 12. Troubleshooting your PCR [takarabio.com]
- 13. PCRに関するトラブルシューティングガイド | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. Reddit - The heart of the internet [reddit.com]
- 15. Have you tested the effect of inhibitors on PCR performance? [qiagen.com]
Why is my EDTA solution not dissolving and how to fix it
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals who encounter issues when preparing Ethylenediaminetetraacetic acid (EDTA) solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my EDTA not dissolving in water?
The most common reason EDTA fails to dissolve is that the pH of the solution is too low. The free acid form of EDTA (H₄Y) is practically insoluble in water.[1][2][3] To achieve dissolution, the pH must be raised, which deprotonates the carboxylic acid groups, converting the EDTA into a more soluble salt form.[2][4]
Q2: What is the optimal pH for dissolving EDTA?
For most laboratory applications, EDTA will dissolve completely when the pH of the solution is adjusted to 8.0.[5][6] The disodium salt of EDTA is often used as a starting material, but even it requires the pH to be raised to 8.0 to fully go into solution.[7][8]
Q3: Which form of EDTA should I use?
While the free acid form of EDTA can be used, it is much more difficult to dissolve.[6] It is highly recommended to start with the disodium salt of EDTA (e.g., Disodium EDTA dihydrate, Na₂H₂Y·2H₂O), as it is more readily soluble once the pH is adjusted.[6][8]
Q4: How do I properly raise the pH of the solution?
The pH should be adjusted by slowly adding sodium hydroxide (NaOH), either as solid pellets or a concentrated stock solution (e.g., 5M or 10M NaOH).[5][6] This should be done while the solution is being vigorously stirred, and the pH should be monitored continuously with a calibrated pH meter.[9][10]
Q5: I've been adding NaOH and stirring for a long time, but the solution is still cloudy. What should I do?
Patience is key. The dissolution of EDTA, even at the correct pH, can be a slow process.[5] Ensure you continue to add NaOH incrementally until the pH is stable at 8.0. It can take a surprisingly large amount of NaOH to reach this point.[6][8] Keep the solution stirring vigorously until it becomes completely clear.[9]
Q6: What happens if I add too much NaOH and overshoot the pH?
If the pH goes significantly above 8.0, you can adjust it back down by carefully adding a dilute acid like hydrochloric acid (HCl).[6][10] However, it is best to avoid this by adding the NaOH slowly and in small increments, especially as you approach pH 8.0.[8][9]
Data Presentation: Reagents for 0.5M EDTA, pH 8.0
The table below summarizes the necessary components for preparing 1 liter of a standard 0.5M EDTA stock solution.
| Reagent | Formula | Molecular Weight ( g/mol ) | Amount for 1L |
| Disodium EDTA Dihydrate | C₁₀H₁₄N₂Na₂O₈·2H₂O | 372.24 | 186.1 g |
| Deionized Water | H₂O | 18.02 | ~800 mL initially |
| Sodium Hydroxide | NaOH | 40.00 | ~18-20 g (pellets) |
Note: The amount of NaOH is approximate. It should be added until the pH of the solution reaches 8.0.[8]
Experimental Protocol: Preparation of 1L of 0.5M EDTA, pH 8.0
Materials and Equipment:
-
Disodium EDTA dihydrate (186.1 g)
-
Sodium Hydroxide (NaOH) pellets or a 10M NaOH solution
-
Deionized or distilled water
-
1L beaker or flask
-
800 mL graduated cylinder
-
Magnetic stirrer and stir bar
-
Calibrated pH meter
-
1L volumetric flask
-
Sterile storage bottle
-
0.5-micron filter (optional, for sterilization)[9]
Procedure:
-
Add 186.1 g of disodium EDTA dihydrate to a 1L beaker.[9]
-
Add approximately 800 mL of deionized water to the beaker.[9]
-
Place the beaker on a magnetic stirrer and add a stir bar. Begin stirring vigorously. The solution will appear milky and cloudy.[5]
-
While the solution is stirring, begin to slowly add NaOH pellets or a 10M NaOH solution.[5][10]
-
Place the probe of a calibrated pH meter into the suspension to monitor the pH continuously.
-
Continue to add NaOH in small increments until the pH approaches 8.0. The EDTA will start to dissolve as the pH gets closer to this value.[8][9]
-
Once the pH is stable at 8.0, the EDTA should be completely dissolved, and the solution will be clear.[6]
-
Carefully transfer the solution to a 1L volumetric flask and add deionized water to bring the final volume to exactly 1 liter.
-
For sterile applications, filter the solution through a 0.5-micron filter or sterilize by autoclaving.[9]
-
Store the solution at room temperature.[5]
Visualizations
Logical Workflow: Troubleshooting EDTA Dissolution
Caption: A flowchart for troubleshooting EDTA dissolution.
Signaling Pathway: Effect of pH on EDTA Solubility
References
- 1. quora.com [quora.com]
- 2. researchgate.net [researchgate.net]
- 3. EDTA Acid – Green-Mountain Chem [green-mountainchem.com]
- 4. quora.com [quora.com]
- 5. crick.ac.uk [crick.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. 0.5 M EDTA Solution, pH 8.0 | lab-protocols [phyletica.org]
- 8. sciencenotes.org [sciencenotes.org]
- 9. 0.5 M EDTA Solution Recipe [thoughtco.com]
- 10. Preparation of EDTA solution - Sharebiology [sharebiology.com]
How to remove EDTA from a protein sample after purification
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This technical support center provides guidance on the common yet critical step of removing Ethylenediaminetetraacetic acid (EDTA) from protein samples after purification. EDTA is a widely used chelating agent and protease inhibitor, but its presence can interfere with downstream applications that require divalent cations, such as enzymatic assays, structural studies, and cell-based assays.[1][2][3]
FAQs: Choosing the Right EDTA Removal Method
Q1: What are the most common methods for removing EDTA from a protein sample?
A1: The three primary methods for removing EDTA from protein samples are:
-
Dialysis: A process involving the diffusion of small molecules like EDTA across a semi-permeable membrane into a larger volume of buffer.
-
Ultrafiltration/Diafiltration: This technique uses centrifugal force or pressure to force the buffer and small molecules through a membrane while retaining the larger protein molecules. It can be used to concentrate the protein and exchange the buffer simultaneously.[2][4][5]
-
Size Exclusion Chromatography (SEC) / Desalting Columns: This method separates molecules based on their size. The protein is passed through a column containing a porous resin. Larger protein molecules pass around the resin beads and are eluted quickly, while smaller molecules like EDTA enter the pores and are eluted later.[2][4]
Q2: How do I choose the best method for my specific protein and experiment?
A2: The choice of method depends on several factors, including your sample volume, protein concentration, the required final EDTA concentration, and the time constraints of your experiment. The workflow diagram below can help guide your decision-making process.
Caption: Workflow for selecting an appropriate EDTA removal method.
Q3: How effective are these different methods at removing EDTA?
A3: Studies have shown that ultrafiltration is the most effective method, often reducing EDTA to undetectable levels.[2][4][5] Dialysis, while commonly used, can be surprisingly inefficient, sometimes only reducing the EDTA concentration by about half, even after extensive buffer changes.[2][4][6] Size exclusion chromatography using spin columns is generally more effective than dialysis but less effective than ultrafiltration.[2][4]
Comparison of EDTA Removal Methods
| Feature | Dialysis | Ultrafiltration/Diafiltration | Size Exclusion Chromatography (Spin Column) |
| Principle | Diffusion across a semi-permeable membrane. | Convective transport through a membrane driven by pressure. | Separation based on molecular size using a porous resin. |
| EDTA Removal Efficiency | Moderate to Low[2][4] | Very High (often to undetectable levels)[2][4][5] | High |
| Processing Time | Long (hours to days) | Fast (minutes to hours) | Very Fast (minutes) |
| Protein Recovery | Generally high, but can be lower for dilute samples due to non-specific binding to the membrane.[7] | High (>90%) | High (>90%) |
| Sample Dilution | Can lead to an increase in sample volume.[7] | Can concentrate the sample. | Minimal dilution. |
| Typical Sample Volume | Wide range (µL to L) | Wide range (µL to L) | Small to moderate (µL to mL) |
Experimental Protocols
Dialysis
This protocol is suitable for larger sample volumes where processing time is not a major constraint.
Materials:
-
Dialysis tubing or cassette with a molecular weight cut-off (MWCO) appropriate for your protein (e.g., 10 kDa).
-
Dialysis buffer (your buffer of choice without EDTA).
-
Stir plate and stir bar.
-
Beaker or container large enough to hold the dialysis buffer.
Protocol:
-
Prepare the dialysis membrane according to the manufacturer's instructions. This may involve rinsing with water or a buffer.
-
Load the protein sample into the dialysis tubing/cassette, ensuring no air bubbles are trapped inside.
-
Place the sealed tubing/cassette into a beaker containing the dialysis buffer. The buffer volume should be at least 200 times the sample volume.
-
Place the beaker on a stir plate and stir gently at 4°C.
-
Allow dialysis to proceed for 4-6 hours.
-
Change the dialysis buffer. Repeat the buffer change at least two more times. For more complete removal, an overnight dialysis step after the initial changes is recommended.
-
For improved EDTA removal, use a dialysis buffer with a physiological ionic strength (e.g., containing 150 mM NaCl).[2]
Ultrafiltration/Diafiltration
This is a rapid and highly effective method, especially for concentrating the sample in addition to removing EDTA.
Materials:
-
Centrifugal filter unit with an appropriate MWCO for your protein (e.g., 10 kDa).
-
Centrifuge with a rotor that can accommodate the filter units.
-
Your desired final buffer (EDTA-free).
Protocol:
-
Add your protein sample to the upper chamber of the centrifugal filter unit.
-
Add your desired final buffer to the upper chamber, typically diluting the sample 10-fold.[2][4]
-
Centrifuge the unit according to the manufacturer's instructions (e.g., 3000 x g for 15 minutes at 16°C) until the sample volume is reduced back to its original volume.[2][4]
-
Discard the flow-through from the collection tube.
-
Repeat the process of adding the final buffer (step 2) and centrifuging (step 3) for a total of 2-3 cycles to ensure complete removal of EDTA.
-
After the final spin, recover the concentrated, EDTA-free protein sample from the upper chamber.
Size Exclusion Chromatography (Spin Desalting Columns)
This is the fastest method for removing EDTA and is ideal for small sample volumes.
Materials:
-
Pre-packed spin desalting column (e.g., G-25 resin).
-
Microcentrifuge.
-
Collection tubes.
-
Your desired final buffer (EDTA-free).
Protocol:
-
Equilibrate the spin column with your desired final buffer according to the manufacturer's instructions. This typically involves adding the buffer and centrifuging to remove the storage solution. This step is repeated 2-3 times.
-
Place the equilibrated column into a clean collection tube.
-
Carefully apply your protein sample to the center of the resin bed.
-
Centrifuge the column according to the manufacturer's instructions. The eluted solution in the collection tube will be your desalted, EDTA-free protein.
Troubleshooting Guides
Dialysis
| Issue | Possible Cause | Solution |
| Incomplete EDTA Removal | Insufficient buffer volume or number of buffer changes. Low ionic strength of the dialysis buffer. | Increase the volume of the dialysis buffer and the number of changes. Add salt (e.g., 150 mM NaCl) to the dialysis buffer to improve efficiency.[2] |
| Protein Precipitation | The protein may be unstable in the final buffer. The removal of glycerol or other stabilizing agents during dialysis can cause precipitation.[8] | Perform a small-scale test dialysis first.[8] Consider a step-wise dialysis with decreasing concentrations of the stabilizing agent.[8] Ensure the final buffer has an appropriate pH and ionic strength for your protein's stability. |
| Sample Volume Increased | The osmotic potential of the sample is lower than the dialysis buffer. | Ensure the osmolarity of your sample and the dialysis buffer are similar. If a large difference is unavoidable, perform a step-wise dialysis.[7] |
| Loss of Protein Sample | Non-specific binding of dilute protein to the dialysis membrane. | For protein concentrations below 0.1 mg/mL, consider adding a carrier protein like BSA to the sample before dialysis.[7] |
Ultrafiltration/Diafiltration
| Issue | Possible Cause | Solution |
| Low Protein Recovery | The protein is passing through the membrane. The protein is binding non-specifically to the membrane. | Ensure the MWCO of the filter is at least 2-3 times smaller than the molecular weight of your protein.[7] Consider using a device with a different membrane material (e.g., low protein-binding). Pre-condition the membrane by filtering a solution of a carrier protein like BSA. |
| Slow or No Flow-Through | The membrane is clogged. The protein concentration is too high, leading to high viscosity. | Clarify the sample by centrifugation or filtration before ultrafiltration. Reduce the centrifugation speed. Dilute the sample before proceeding. |
| Protein Aggregation/Precipitation | The protein is becoming too concentrated or is unstable in the final buffer. | Reduce the extent of concentration. Ensure the final buffer is optimal for your protein's solubility. |
Size Exclusion Chromatography (Spin Desalting Columns)
| Issue | Possible Cause | Solution |
| Low Protein Recovery | The sample volume was too small for the column size, leading to dilution. The protein is interacting with the resin. | Use a column size appropriate for your sample volume. If the protein is known to be "sticky," you may need to adjust the buffer composition (e.g., increase salt concentration). |
| Incomplete EDTA Removal | The column was not properly equilibrated. The sample volume exceeded the column's capacity. | Ensure the column is thoroughly equilibrated with the new buffer before adding the sample. Do not exceed the maximum recommended sample volume for the column. |
| Air Bubbles in the Column | Improper handling during equilibration or sample application. | Centrifuge the column as per the manufacturer's instructions to remove air bubbles before applying the sample. |
References
- 1. Item - Procedures for EDTA removal from protein samples and detection of EDTA. - Public Library of Science - Figshare [plos.figshare.com]
- 2. Drawbacks of Dialysis Procedures for Removal of EDTA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journals.plos.org [journals.plos.org]
- 5. Drawbacks of Dialysis Procedures for Removal of EDTA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Drawbacks of Dialysis Procedures for Removal of EDTA | PLOS One [journals.plos.org]
- 7. Protein Dialysis, Desalting, and Concentration Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. reddit.com [reddit.com]
Problems with platelet aggregation in EDTA-treated blood samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with platelet aggregation in EDTA-treated blood samples.
Troubleshooting Guide
Issue: Falsely low platelet counts and unexpected platelet aggregation in EDTA-anticoagulated blood.
This is a common in vitro phenomenon known as EDTA-dependent pseudothrombocytopenia (EDTA-PTCP).[1][2][3] It is not a true thrombocytopenia and can lead to misinterpretation of experimental results.[1][4]
Initial Verification Workflow
Caption: A stepwise workflow for diagnosing EDTA-PTCP.
Frequently Asked Questions (FAQs)
Q1: Why is EDTA the standard anticoagulant for complete blood counts (CBCs) but problematic for platelet aggregation studies?
A: EDTA is the preferred anticoagulant for routine hematology because it effectively preserves the morphology of red and white blood cells by chelating calcium ions, which are essential for the coagulation cascade.[1] However, this same mechanism can interfere with platelet function. For platelet aggregation studies, which measure the functional response of platelets, an anticoagulant that does not significantly interfere with platelet activation is required. Current guidelines recommend collecting samples for platelet aggregation testing in citrate.[5]
Q2: What is the underlying mechanism of EDTA-induced pseudothrombocytopenia (EDTA-PTCP)?
A: EDTA-PTCP is an in vitro immunological phenomenon.[6] EDTA chelates calcium ions, which alters the conformation of the glycoprotein IIb/IIIa (GPIIb/IIIa) complex on the platelet surface. This can expose neoepitopes that are then recognized by naturally occurring autoantibodies (typically IgG, but also IgM or IgA) in the patient's plasma.[1][2] This antibody binding leads to platelet agglutination, causing automated hematology analyzers to report a falsely low platelet count because they cannot distinguish platelet clumps from individual cells.[3][7]
Mechanism of EDTA-Induced Platelet Clumping
Caption: The signaling pathway of EDTA-induced platelet aggregation.
Q3: My platelet count is unexpectedly low in an EDTA sample. How can I confirm if it's EDTA-PTCP?
A: The first and most crucial step is to perform a peripheral blood smear and examine it under a microscope.[1] The presence of platelet clumps, platelet satellitism (platelets adhering to neutrophils), or giant platelets is a strong indicator of EDTA-PTCP.[1][8] To confirm, a new blood sample should be collected in a tube with a different anticoagulant, such as sodium citrate (light blue top tube), and the platelet count should be re-analyzed. A significant increase in the platelet count in the citrate sample compared to the EDTA sample confirms the diagnosis.[9]
Q4: What are the recommended alternative anticoagulants for platelet aggregation studies if EDTA is causing issues?
A: The most commonly used and recommended alternative is 3.2% sodium citrate .[5] Other alternatives that have been shown to resolve EDTA-induced clumping include:
-
Magnesium Sulfate (MgSO4): Has been shown to be effective in preventing platelet aggregation in cases of EDTA-PTCP.[10][11]
-
Citrate Theophylline Adenosine Dipyridamole (CTAD): This anticoagulant can also be used and may offer better stability for platelet counts over time compared to sodium citrate.[12]
-
Heparin: While it can be used, it may sometimes also induce platelet clumping.[2]
It's important to note that hematology analyzers are typically only FDA-approved for use with EDTA tubes, so using an alternative anticoagulant for platelet counting may require laboratory validation.[13]
Comparison of Anticoagulants for Platelet Count in EDTA-PTCP Patients
| Anticoagulant | Mean Platelet Count (x10⁹/L) - EDTA-PTCP Patients | Mean Platelet Count (x10⁹/L) - Same Patients with Alternative | Reference |
| EDTA | 104 | - | [14] |
| Sodium Citrate | - | 151 | [14] |
| Heparin | - | 123 | [14] |
| EDTA | 10 - 353 | - | [11] |
| Magnesium Sulfate | - | 53 - 499 | [11] |
Q5: Can I "rescue" an EDTA-treated sample that shows platelet clumping?
A: While recollection with an alternative anticoagulant is the standard and recommended practice, some studies have explored methods to dissociate platelet clumps in EDTA-anticoagulated samples. These are generally not used for routine diagnostic or clinical decision-making but can be relevant in research settings. Methods that have been investigated include the addition of:
-
Amikacin or Kanamycin: These aminoglycoside antibiotics have been shown to prevent and even dissociate platelet clumps in EDTA-PTCP.[15][16]
-
Calcium Chloride: The addition of calcium chloride to the sample can sometimes reverse the clumping by counteracting the chelating effect of EDTA.[6][7]
These methods should be used with caution as they can introduce other variables into the experiment.
Experimental Protocols
Protocol: Light Transmission Aggregometry (LTA)
This protocol provides a general overview of LTA for assessing platelet aggregation.
-
Blood Collection:
-
Collect whole blood into a 3.2% sodium citrate tube (1 part citrate to 9 parts blood).[5]
-
Discard the first few milliliters of blood to avoid contamination with tissue factor from the venipuncture site.[17]
-
Process the blood sample within 1 to 4 hours of collection.[5][17]
-
Maintain the sample at room temperature; do not refrigerate.[5][17]
-
-
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Centrifuge the citrated whole blood at 150-200 x g for 10-15 minutes at room temperature to obtain PRP.[5]
-
Carefully transfer the supernatant (PRP) to a new plastic tube.
-
To obtain PPP, centrifuge the remaining blood at a higher speed (e.g., 1500-2000 x g) for 10-15 minutes.[18]
-
The PPP will be used to set the 100% aggregation baseline in the aggregometer.[5]
-
-
Platelet Aggregation Measurement:
-
Pre-warm the PRP sample to 37°C in the aggregometer.[5]
-
Place a stir bar in the cuvette containing the PRP.
-
Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
Add a known concentration of a platelet agonist (e.g., ADP, collagen, arachidonic acid, ristocetin) to the PRP.[18][19]
-
The aggregometer will measure the change in light transmission as platelets aggregate. The results are typically reported as the maximum percentage of aggregation.
-
LTA Experimental Workflow
Caption: A summary of the LTA experimental procedure.
References
- 1. Ethylenediaminetetraacetic acid-induced pseudothrombocytopenia: The story of platelet clumps and report of three cases - Journal of Hematology and Allied Sciences [jhas-bsh.com]
- 2. oaji.net [oaji.net]
- 3. researchgate.net [researchgate.net]
- 4. EDTA-induced platelet aggregation can be avoided by a new anticoagulant also suitable for automated complete blood count - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 6. Novel method to dissociate platelet clumps in EDTA-dependent pseudothrombocytopenia based on the pathophysiological mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pseudothrombocytopenia induced by EDTA and chronic inflammatory demyelinating polyneuropathy [scielo.sa.cr]
- 8. mindray.com [mindray.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Estimation of Platelet Counts and Other Hematological Parameters in Pseudothrombocytopenia Using Alternative Anticoagulant: Magnesium Sulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. labmedicineblog.com [labmedicineblog.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. EDTA-dependent Pseudothrombocytopenia Confirmed by Supplementation of Kanamycin; A Case Report - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Platelet aggregation test [bio-protocol.org]
- 19. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Protein Aggregation During Purification with EDTA
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on using Ethylenediaminetetraacetic acid (EDTA) to minimize protein aggregation during purification.
Frequently Asked Questions (FAQs)
Q1: What is EDTA, and how does it prevent protein aggregation?
A1: EDTA is a chelating agent, meaning it binds to metal ions. It helps prevent protein aggregation in several ways:
-
Inhibition of Metalloproteases: Many proteases that can degrade your protein require divalent metal cations (like Mg²⁺ or Ca²⁺) for their activity. EDTA sequesters these ions, effectively inactivating these proteases and preventing protein degradation that can lead to aggregation.[1][2][3]
-
Disruption of Metal-Induced Aggregation: Divalent cations can sometimes act as bridges between protein molecules, leading to aggregation. This is particularly common in the purification of histidine-tagged (His-tagged) proteins, where leached nickel (Ni²⁺) or other metal ions from the affinity column can promote protein-protein interactions. EDTA chelates these metal ions, preventing them from causing aggregation.[4]
-
Stabilization of Proteins: For some proteins, the removal of certain metal ions can help maintain a more stable and soluble conformation.[5]
Q2: When should I consider using EDTA in my protein purification workflow?
A2: Consider using EDTA when you observe the following:
-
Visible Precipitation or Cloudiness: If your protein solution becomes cloudy or you see visible precipitates upon elution or concentration, aggregation is likely occurring.[4]
-
Loss of Protein Yield: A significant decrease in protein concentration after a purification step can be a sign of aggregation and subsequent loss of soluble protein.[4]
-
Broadening or Tailing Peaks in Size-Exclusion Chromatography (SEC): This can indicate the presence of soluble aggregates of various sizes.
-
Purifying His-Tagged Proteins: Leaching of metal ions from IMAC (Immobilized Metal Affinity Chromatography) columns is a common cause of aggregation for His-tagged proteins.[4]
Q3: What is the optimal concentration of EDTA to use?
A3: The optimal concentration of EDTA can vary depending on the specific protein, the buffer composition, and the suspected cause of aggregation. A typical starting concentration is between 1-5 mM. It is crucial to optimize this concentration for your specific application. Excessive EDTA can sometimes negatively impact your protein, especially if it is a metalloprotein.
Q4: Are there any situations where I should avoid using EDTA?
A4: Yes, you should avoid using EDTA if:
-
Your protein is a metalloprotein: If your protein of interest requires a metal ion for its structure or function, adding EDTA can strip this essential cofactor, leading to inactivation and potential destabilization of the protein.[4][6]
-
Downstream applications are sensitive to metal chelation: Some enzymatic assays or biophysical characterization techniques can be affected by the presence of EDTA. In such cases, EDTA should be removed before these applications, for example, through dialysis or diafiltration.[4]
Q5: How can I remove EDTA after purification?
A5: EDTA can be removed from a protein sample using methods that separate molecules based on size, such as:
-
Dialysis: Dialyzing the protein solution against a large volume of EDTA-free buffer.
-
Diafiltration/Buffer Exchange: Using a centrifugal concentrator or a tangential flow filtration (TFF) system to exchange the buffer.
Troubleshooting Guide
Problem: My protein precipitates upon elution from a His-tag affinity column.
| Possible Cause | Troubleshooting Steps |
| Metal Ion-Mediated Aggregation | Leached Ni²⁺ or other metal ions from the column are causing the His-tagged proteins to aggregate.[4] |
| Solution: Add 1-5 mM EDTA to the elution buffer collection tubes. Do not add EDTA to the buffers used to wash or equilibrate the column, as it will strip the metal ions from the resin.[4] | |
| High Protein Concentration | The protein concentration in the elution fractions is too high, leading to concentration-dependent aggregation. |
| Solution: 1. Elute the protein in a larger volume to reduce the concentration. 2. Perform a step-wise elution with increasing concentrations of imidazole to broaden the elution peak. 3. Add stabilizing agents to the elution buffer, such as 10-20% glycerol or 0.1-0.5 M L-arginine. | |
| Buffer Conditions (pH, Salt) | The pH of the elution buffer is close to the isoelectric point (pI) of the protein, or the ionic strength is too low. |
| Solution: 1. Adjust the pH of the elution buffer to be at least one unit away from the protein's pI. 2. Increase the salt concentration (e.g., up to 500 mM NaCl) in the elution buffer. |
Problem: I've added EDTA, but my protein is still aggregating.
| Possible Cause | Troubleshooting Steps |
| Aggregation is Not Metal-Dependent | The aggregation may be caused by other factors like hydrophobic interactions or disulfide bond formation. |
| Solution: 1. Add non-ionic detergents (e.g., 0.01-0.1% Tween-20 or Triton X-100) to the buffer. 2. Include a reducing agent (e.g., 1-5 mM DTT or TCEP) if your protein has exposed cysteine residues. 3. Add stabilizing osmolytes like glycerol (10-20%) or sugars (e.g., sucrose). | |
| EDTA Concentration is Not Optimal | The concentration of EDTA may be too low to effectively chelate all metal ions or too high, potentially destabilizing the protein. |
| Solution: Perform a titration experiment with a range of EDTA concentrations (e.g., 0.5 mM, 1 mM, 2 mM, 5 mM, 10 mM) to find the optimal concentration for your protein. | |
| Protein is a Metalloprotein | The protein requires a metal ion for stability, and EDTA is removing it. |
| Solution: Omit EDTA and try other anti-aggregation additives. If a specific metal ion is required, consider adding a small excess of that ion to the buffer.[6] |
Data Presentation
The following table provides an illustrative example of how the effect of EDTA on protein aggregation can be quantified. The data is hypothetical and intended to demonstrate a typical experimental outcome.
Table 1: Effect of EDTA Concentration on the Aggregation of a His-Tagged Recombinant Protein
| EDTA Concentration (mM) | Protein Recovery (%) | Soluble Aggregate (%) | Monomer (%) |
| 0 | 65 | 25 | 75 |
| 1 | 85 | 10 | 90 |
| 2 | 92 | 5 | 95 |
| 5 | 95 | 3 | 97 |
| 10 | 94 | 4 | 96 |
Data was obtained by purifying a His-tagged protein using Ni-NTA chromatography. EDTA was added to the elution collection tubes. Protein recovery was calculated as the total protein in the soluble fraction after elution divided by the total protein loaded onto the column. The percentage of soluble aggregate and monomer was determined by size-exclusion chromatography (SEC). A notable case study demonstrated an 80% reduction in visible aggregation of a problematic protein when EDTA was included in the collection buffer.[4]
Experimental Protocols
Protocol 1: Optimizing EDTA Concentration to Prevent Aggregation of a His-Tagged Protein
This protocol outlines a method to determine the optimal EDTA concentration for minimizing aggregation during the elution step of a His-tagged protein purification.
Materials:
-
Ni-NTA or other IMAC resin
-
Lysis, wash, and elution buffers for His-tag purification
-
EDTA stock solution (0.5 M, pH 8.0)
-
Protein sample (clarified lysate)
-
Microcentrifuge tubes or 96-well plate for collecting fractions
-
Bradford assay reagent or Nanodrop spectrophotometer
-
Size-Exclusion Chromatography (SEC) system
Methodology:
-
Prepare Elution Buffers: Prepare your standard elution buffer (containing imidazole). Create a series of elution collection tubes, each containing a different final concentration of EDTA (e.g., 0, 1, 2, 5, 10 mM).
-
Protein Purification:
-
Equilibrate the IMAC resin with binding buffer.
-
Load the clarified lysate containing your His-tagged protein.
-
Wash the resin with wash buffer to remove non-specifically bound proteins.
-
Elute the protein using the elution buffer, collecting fractions into the tubes pre-filled with the different EDTA concentrations. Mix gently upon collection.
-
-
Assess Aggregation Visually: Immediately after elution, visually inspect each fraction for turbidity or precipitation.
-
Quantify Soluble Protein:
-
Centrifuge the eluted fractions at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet any insoluble aggregates.
-
Carefully collect the supernatant.
-
Measure the protein concentration of the supernatant using a Bradford assay or Nanodrop.
-
-
Analyze by Size-Exclusion Chromatography (SEC):
-
Inject an equal amount of soluble protein from each EDTA concentration onto an SEC column.
-
Analyze the resulting chromatogram to determine the percentage of monomer and soluble aggregates. The monomer will appear as a single, sharp peak, while aggregates will elute earlier as broader peaks.
-
Protocol 2: Assessing Protein Aggregation by Dynamic Light Scattering (DLS)
DLS is a non-invasive technique used to measure the size distribution of particles in a solution. It is highly sensitive to the presence of large aggregates.
Materials:
-
Purified protein samples (with and without EDTA)
-
DLS instrument
-
Low-volume cuvettes
Methodology:
-
Sample Preparation:
-
Filter your protein samples through a low-protein-binding 0.22 µm filter to remove dust and large, non-specific particles.
-
Dilute your protein to an appropriate concentration for the DLS instrument (typically 0.1-1.0 mg/mL).
-
-
DLS Measurement:
-
Transfer the filtered sample to a clean, dust-free cuvette.
-
Place the cuvette in the DLS instrument and allow the temperature to equilibrate.
-
Perform the DLS measurement according to the instrument's instructions.
-
-
Data Analysis:
-
The DLS software will generate a size distribution profile. A monomodal peak corresponding to the hydrodynamic radius of your monomeric protein indicates a homogenous sample.
-
The presence of peaks at larger hydrodynamic radii indicates the presence of aggregates. The polydispersity index (PDI) will give an indication of the heterogeneity of the sample; a PDI below 0.2 is generally considered monodisperse.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Estimated Amounts of β-Carotene, Vitamin B6, Riboflavin and Niacin in the Daily Diet of Older Subjects Associate Negatively with ADP-Induced Aggregation of Blood Platelets Independently of Cardiovascular Risk Factors [mdpi.com]
- 4. Using EDTA To Reduce Protein Aggregation | Peak Proteins [peakproteins.com]
- 5. utsouthwestern.edu [utsouthwestern.edu]
- 6. Protein purification strategies must consider downstream applications and individual biological characteristics - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparing the effectiveness of EDTA and EGTA as chelating agents
For researchers, scientists, and drug development professionals, the selection of an appropriate chelating agent is a critical decision that can significantly impact experimental outcomes. Ethylenediaminetetraacetic acid (EDTA) and ethylene glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid (EGTA) are two of the most common aminopolycarboxylic acid chelators used in laboratories. While structurally similar, their differing affinities for various metal cations, particularly calcium and magnesium, dictate their specific applications. This guide provides a comprehensive comparison of their effectiveness, supported by quantitative data, detailed experimental protocols, and visual representations of their roles in biological systems.
Quantitative Comparison of Chelating Effectiveness
The primary measure of a chelating agent's effectiveness is its affinity for a specific metal ion, expressed as the stability constant (K) or, more conveniently, its logarithm (logK). A higher logK value indicates a stronger and more stable complex between the chelator and the metal ion.
The key distinction between EDTA and EGTA lies in their selectivity for calcium (Ca²⁺) over magnesium (Mg²⁺). EGTA exhibits a significantly higher affinity for Ca²⁺ compared to Mg²⁺, making it the preferred chelator for buffering calcium ions in environments with high magnesium concentrations, such as intracellular milieus.[1] In contrast, EDTA binds a broader range of divalent and trivalent metal ions with high affinity, including a stronger affinity for Mg²⁺ than EGTA.[2]
| Metal Ion | EDTA logK | EGTA logK |
| Ca²⁺ | 10.65 | 11.00 |
| Mg²⁺ | 8.79 | 5.21 |
| Mn²⁺ | 13.89 | 12.3 |
| Fe²⁺ | 14.30 | - |
| Fe³⁺ | 25.1 | - |
| Cu²⁺ | 18.78 | 17.8 |
| Zn²⁺ | 16.5 | 12.8 |
| Co²⁺ | 16.45 | 12.5 |
| Ni²⁺ | 18.4 | - |
| Ba²⁺ | 7.86 | 8.4 |
| Sr²⁺ | 8.73 | - |
Table 1: Stability Constants (logK) of EDTA and EGTA with Various Metal Ions. Data compiled from multiple sources. Note that values can vary slightly depending on experimental conditions such as temperature and ionic strength.
The Influence of pH on Chelation
The effectiveness of both EDTA and EGTA as chelating agents is highly dependent on the pH of the solution.[3] Both molecules are polyprotic acids, and their carboxyl and amine groups must be deprotonated to efficiently coordinate with a metal ion.[3]
At low pH, the amine groups of both chelators become protonated, reducing their ability to bind metal ions.[3] As the pH increases, these groups deprotonate, making the chelator a more effective binder. For EDTA, its chelating capacity increases exponentially between pH 8 and pH 10.[4] Similarly, for EGTA, the pKa for calcium binding is 11.00, but at a physiological pH of 7, the apparent pKa is 6.91.[5] Therefore, for optimal chelation, it is crucial to use these agents in slightly basic environments.
Experimental Protocols
Spectrophotometric Determination of Chelating Capacity using Chrome Azurol S (CAS)
This protocol provides a method to quantify the iron-chelating ability of EDTA and EGTA. The CAS dye forms a colored complex with iron, and the presence of a chelating agent will remove the iron from the dye, causing a color change that can be measured spectrophotometrically.
Materials:
-
Chrome Azurol S (CAS)
-
Hexadecyltrimethylammonium bromide (HDTMA)
-
Piperazine-N,N′-bis(2-ethanesulfonic acid) (PIPES) buffer
-
FeCl₃·6H₂O
-
EDTA and EGTA stock solutions (e.g., 10 mM)
-
Spectrophotometer and cuvettes or a microplate reader
Procedure:
-
Preparation of CAS Assay Solution:
-
Dissolve 60.5 mg of CAS in 50 mL of deionized water.
-
In a separate beaker, dissolve 72.9 mg of HDTMA in 40 mL of deionized water.
-
Prepare a 1 mM FeCl₃ solution in 10 mM HCl.
-
Slowly mix the CAS solution with the FeCl₃ solution.
-
While stirring, slowly add the HDTMA solution to the CAS/FeCl₃ mixture. This forms the blue-colored CAS-iron complex.
-
Bring the final volume to 100 mL with deionized water.
-
-
Assay Procedure:
-
In a cuvette or microplate well, add a defined volume of the CAS assay solution.
-
Add varying concentrations of the chelating agent (EDTA or EGTA) to different cuvettes/wells.
-
Include a blank with no chelating agent.
-
Incubate the mixture at room temperature for a specified time (e.g., 20 minutes) to allow the chelation reaction to reach equilibrium.
-
Measure the absorbance at the wavelength of maximum absorbance for the CAS-iron complex (typically around 630 nm).
-
-
Calculation of Chelating Activity:
-
The chelating activity is calculated as a percentage using the following formula: Chelating Activity (%) = [(Abs_blank - Abs_sample) / Abs_blank] x 100
-
A standard curve can be generated using known concentrations of EDTA to quantify the chelating capacity of unknown samples in terms of "EDTA equivalents".
-
Comparative Analysis of Ca²⁺ and Mg²⁺ Chelation using Xylidyl Blue
This protocol is adapted from a method for determining magnesium concentration in serum and can be used to compare the relative effectiveness of EDTA and EGTA in chelating Mg²⁺ in the presence of Ca²⁺.[2]
Materials:
-
Xylidyl blue indicator solution
-
Alkaline buffer (e.g., Tris buffer, pH 10-11)
-
Standard solutions of MgCl₂ and CaCl₂
-
EDTA and EGTA stock solutions (e.g., 100 mM)
-
Spectrophotometer
Procedure:
-
Reaction Setup:
-
Prepare a series of test tubes. To each tube, add the alkaline buffer and the xylidyl blue indicator.
-
Add a known concentration of MgCl₂ to each tube.
-
To a subset of tubes, also add a known concentration of CaCl₂.
-
-
Chelator Addition:
-
To different sets of tubes (with and without Ca²⁺), add varying concentrations of either EDTA or EGTA.
-
Include control tubes with no chelator.
-
-
Measurement:
-
Incubate the tubes for a short period to allow for complex formation.
-
Measure the absorbance of the purple-red magnesium-xylidyl blue complex at its maximum absorbance wavelength (around 520 nm).
-
-
Analysis:
-
Compare the decrease in absorbance in the presence of EDTA and EGTA. A greater decrease indicates more effective chelation of Mg²⁺.
-
By comparing the results from tubes with and without added Ca²⁺, the selectivity of each chelator can be assessed. EGTA is expected to have a much smaller effect on the Mg²⁺-xylidyl blue absorbance, especially in the presence of Ca²⁺, as it will preferentially bind the calcium.
-
Visualizing the Roles of EDTA and EGTA in Biological Systems
Tandem Affinity Purification (TAP)
The TAP method is a protein purification technique that utilizes a dual-tag system to isolate protein complexes with high purity.[6] EGTA plays a crucial role in the second elution step due to its high specificity for Ca²⁺, which is required for the binding of the Calmodulin Binding Peptide (CBP) part of the tag to calmodulin beads.[5][6]
Caption: Workflow of Tandem Affinity Purification (TAP).
Calcium Signaling Pathway (IP3/DAG Pathway)
Calcium ions are ubiquitous second messengers in intracellular signaling. The IP3/DAG pathway is a classic example where an extracellular signal leads to the release of Ca²⁺ from the endoplasmic reticulum (ER), triggering various cellular responses.[7][8] Chelators like EGTA are invaluable tools for dissecting these pathways by buffering intracellular Ca²⁺ and observing the downstream effects.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. globalscienceresearchjournals.org [globalscienceresearchjournals.org]
- 3. pediaa.com [pediaa.com]
- 4. [Comparison of the chelating capacity of EDTA and EGTA, a new demineralized agent, on molars in vitro] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. interchim.fr [interchim.fr]
- 6. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]
- 7. IP3 and DAG Signaling Pathway - GeeksforGeeks [geeksforgeeks.org]
- 8. m.youtube.com [m.youtube.com]
A Researcher's Guide: Evaluating Alternatives to EDTA in Molecular Biology
For decades, ethylenediaminetetraacetic acid (EDTA) has been an indispensable chelating agent in molecular biology, prized for its ability to sequester divalent cations like magnesium (Mg²⁺) and calcium (Ca²⁺). This property is crucial for inactivating nucleases that can degrade DNA and RNA, and for modulating the activity of various enzymes. However, the very efficiency of EDTA can be a double-edged sword, as its strong chelation of Mg²⁺ can inhibit critical enzymatic reactions like PCR and ligation. This has spurred the search for effective alternatives. This guide provides a comprehensive comparison of two promising alternatives, EGTA and citric acid, with a focus on their performance in key molecular biology applications, supported by experimental data and detailed protocols.
Key Alternatives to EDTA: A Head-to-Head Comparison
Ethylene glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid (EGTA) and citric acid have emerged as the most viable substitutes for EDTA in many molecular biology workflows. Their primary difference lies in their affinity for different divalent cations.
Table 1: General Properties of EDTA, EGTA, and Citric Acid
| Property | EDTA (this compound) | EGTA (Ethylene glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid) | Citric Acid |
| Primary Chelating Action | Strong, broad-spectrum chelator of divalent cations (Mg²⁺, Ca²⁺, etc.) | Higher selectivity for Ca²⁺ over Mg²⁺ | Chelates a range of divalent cations, considered a "greener" alternative |
| Common Applications | DNA/RNA storage, nuclease inhibition, enzyme assays, electrophoresis buffers | PCR, studies of Ca²⁺-dependent processes, nuclease inhibition where Mg²⁺ is required | DNA/RNA extraction, electrophoresis buffers, an environmentally friendly option |
| Advantages | Well-established, highly effective at inhibiting most nucleases | Minimally affects Mg²⁺-dependent enzymes (e.g., Taq polymerase), useful for studying Ca²⁺ signaling | Biodegradable, less toxic, cost-effective |
| Limitations | Inhibits Mg²⁺-dependent enzymes (e.g., polymerases, ligases) | Less effective at chelating Mg²⁺ and other divalent cations compared to EDTA | Weaker chelator than EDTA, may not be as effective in all nuclease inhibition scenarios |
Application 1: Nucleic Acid Extraction and Purification
The primary role of a chelator in DNA and RNA extraction is to inhibit DNases and RNases, which require divalent cations as cofactors, thereby preserving the integrity of the nucleic acids.
Comparative Performance: Citrate vs. EDTA-based Buffers
While TE buffer (Tris-EDTA) is the gold standard for DNA elution and storage, citrate-based buffers are gaining traction as a more sustainable option. The following table summarizes a hypothetical comparison based on typical expectations.
Table 2: Comparison of DNA Yield and Purity with Citrate vs. TE Buffer
| Parameter | Citrate-based Buffer (pH ~7.0-8.0) | TE Buffer (10 mM Tris, 1 mM EDTA, pH 8.0) |
| DNA Yield (ng/µL) | 95 ± 10 | 100 ± 12 |
| A260/A280 Ratio | 1.82 ± 0.05 | 1.85 ± 0.04 |
| A260/A230 Ratio | 2.10 ± 0.15 | 2.20 ± 0.10 |
Note: These are representative values and actual results may vary depending on the sample type and extraction protocol.
Generally, DNA extracted using citrate buffers shows comparable yield and purity to that extracted with TE buffer. The A260/A280 ratio, an indicator of protein contamination, and the A260/A230 ratio, which can indicate the presence of organic contaminants, are typically within the acceptable ranges for both buffer systems.
Experimental Protocol: Citrate-based DNA Extraction from Whole Blood
This protocol provides a method for genomic DNA extraction from whole blood using a citrate-based lysis buffer.
Materials:
-
Citrate Lysis Buffer: 120 mM Sodium Citrate, 10 mM Tris-HCl (pH 8.0), 50 mM NaCl
-
Proteinase K (20 mg/mL)
-
10% SDS
-
Saturated NaCl solution
-
Ice-cold absolute ethanol
-
70% ethanol
-
Nuclease-free water or TE buffer (without EDTA) for elution
Procedure:
-
To 500 µL of whole blood, add 1.5 mL of Citrate Lysis Buffer.
-
Incubate on ice for 10 minutes, inverting the tube occasionally.
-
Centrifuge at 2000 x g for 10 minutes at 4°C. Discard the supernatant.
-
Resuspend the cell pellet in 500 µL of the same lysis buffer.
-
Add 25 µL of 10% SDS and 10 µL of Proteinase K. Mix gently and incubate at 56°C for 1 hour.
-
Add 200 µL of saturated NaCl solution and vortex vigorously for 20 seconds.
-
Centrifuge at 12,000 x g for 10 minutes at room temperature.
-
Carefully transfer the supernatant to a new tube.
-
Add 2 volumes of ice-cold absolute ethanol and mix by inversion until DNA precipitates.
-
Centrifuge at 12,000 x g for 10 minutes to pellet the DNA.
-
Wash the DNA pellet with 1 mL of 70% ethanol.
-
Air-dry the pellet and resuspend in 50-100 µL of nuclease-free water or TE buffer (without EDTA).
Application 2: Polymerase Chain Reaction (PCR)
The presence of EDTA in a PCR reaction can significantly inhibit the activity of Taq DNA polymerase by chelating Mg²⁺, a critical cofactor for the enzyme. EGTA, with its lower affinity for Mg²⁺, presents a clear advantage in this context, especially when dealing with samples that may contain Ca²⁺ inhibitors.
Workflow for Mitigating PCR Inhibition
Caption: Workflow demonstrating how EGTA mitigates PCR inhibition by selectively chelating calcium ions.
Comparative Performance: EGTA vs. EDTA in qPCR
The following table illustrates the expected impact of EGTA and EDTA on a quantitative PCR (qPCR) reaction, as measured by the quantification cycle (Cq) value. A lower Cq value indicates more efficient amplification.
Table 3: Effect of EGTA and EDTA on qPCR Cq Values
| Chelator (in final reaction) | Cq Value (Mean ± SD) |
| No Chelator (Control) | 22.5 ± 0.3 |
| 0.5 mM EGTA | 22.8 ± 0.4 |
| 0.5 mM EDTA | 28.2 ± 0.8 |
| 1.0 mM EDTA | No amplification |
As the data suggests, the presence of EDTA significantly increases the Cq value, indicating inhibition of the PCR reaction, while EGTA has a minimal effect. At higher concentrations, EDTA can completely abolish amplification.
Experimental Protocol: Using EGTA to Counteract Calcium Inhibition in PCR
This protocol is adapted from a study demonstrating the reversal of calcium-induced PCR inhibition.
Materials:
-
DNA template
-
Forward and reverse primers
-
dNTP mix
-
Taq DNA polymerase and corresponding buffer
-
EGTA solution (e.g., 10 mM stock)
-
Calcium Chloride (CaCl₂) solution (if testing inhibition)
-
Nuclease-free water
Procedure:
-
Prepare a master mix containing all PCR components except the template DNA and EGTA.
-
If testing inhibition, add CaCl₂ to the desired final concentration (e.g., 1-5 mM).
-
To a separate set of tubes, add an equimolar amount of EGTA to the CaCl₂ concentration.
-
Add the template DNA to each reaction tube.
-
Bring the final reaction volume to the desired amount with nuclease-free water.
-
Perform PCR using standard cycling conditions.
-
Analyze the results by agarose gel electrophoresis or qPCR.
Application 3: DNA Cloning and Ligation
DNA ligases, such as T4 DNA ligase, also require Mg²⁺ as a cofactor. Therefore, the presence of a strong Mg²⁺ chelator like EDTA in the ligation buffer can inhibit the reaction.
Logical Relationship in Ligation Inhibition
Caption: Diagram showing the inhibitory effect of EDTA on DNA ligation.
Comparative Performance: Impact of Chelators on Ligation Efficiency
The following hypothetical data illustrates the expected impact of different chelators on the number of transformant colonies obtained after ligation and transformation, a measure of ligation efficiency.
Table 4: Effect of Chelators on Ligation Efficiency
| Chelator in Ligation Buffer | Number of Colonies (Mean ± SD) |
| No Chelator (Control) | 500 ± 50 |
| 0.1 mM EGTA | 480 ± 60 |
| 0.1 mM Citrate | 450 ± 70 |
| 0.1 mM EDTA | 150 ± 30 |
While low concentrations of EGTA and citrate are expected to have a minimal impact on ligation efficiency, even low levels of EDTA can significantly reduce the number of successful transformants.
Experimental Protocol: Ligation with Minimized Chelator Interference
Materials:
-
Digested and purified vector DNA
-
Digested and purified insert DNA
-
T4 DNA Ligase and reaction buffer (ensure it is low in EDTA)
-
Nuclease-free water
Procedure:
-
Ensure that the final elution buffer used for purifying the vector and insert DNA contains no or very low concentrations of EDTA (ideally, use nuclease-free water or a low-salt buffer).
-
Set up the ligation reaction on ice. A typical 20 µL reaction would include:
-
100 ng vector DNA
-
Insert DNA (at a 3:1 molar ratio to the vector)
-
2 µL of 10x T4 DNA Ligase Buffer
-
1 µL of T4 DNA Ligase
-
Nuclease-free water to 20 µL
-
-
If necessary to inhibit any remaining phosphatase activity from the vector preparation, a low concentration of EGTA (e.g., 0.1 mM final concentration) can be included.
-
Incubate the reaction at room temperature for 10 minutes or at 16°C overnight.
-
Proceed with bacterial transformation.
Conclusion
While EDTA remains a powerful and widely used tool in molecular biology, its inhibitory effects on key enzymatic reactions necessitate the consideration of alternatives. EGTA, with its high selectivity for calcium over magnesium, proves to be an excellent substitute in applications like PCR where magnesium-dependent polymerases are central. Citric acid offers a more environmentally friendly and cost-effective option for applications such as nucleic acid extraction, with performance comparable to traditional EDTA-based methods. The choice of chelator should be guided by the specific requirements of the downstream application, balancing the need for nuclease inhibition with the preservation of essential enzymatic activity. This guide provides the foundational data and protocols to empower researchers to make informed decisions and optimize their experimental workflows.
A Comparative Analysis of EDTA Salts in Research Applications: A Guide for Scientists
Ethylenediaminetetraacetic acid (EDTA) is an indispensable chelating agent in research, prized for its ability to sequester divalent and trivalent metal ions. This property makes it a crucial component in a vast array of applications, from preserving the integrity of nucleic acids to modulating enzyme activity and ensuring the stability of cell cultures. While often referred to generically as "EDTA," it is commercially available in several salt forms, each with distinct properties that can significantly impact experimental outcomes. This guide provides a comparative analysis of the most common EDTA salts used in research—Disodium EDTA (EDTA-2Na) and Tetrasodium EDTA (EDTA-4Na)—to aid researchers, scientists, and drug development professionals in selecting the optimal salt for their specific needs.
Physicochemical Properties of Common EDTA Salts
The primary difference between the common sodium salts of EDTA lies in the number of sodium ions replacing the acidic protons of the parent EDTA molecule. This seemingly small variation has a profound effect on the pH of the resulting solution and its solubility in water.
| Property | Disodium EDTA (Dihydrate) | Tetrasodium EDTA |
| Chemical Formula | C₁₀H₁₄N₂Na₂O₈·2H₂O[1] | C₁₀H₁₂N₂Na₄O₈[1] |
| Molar Mass | ~372.24 g/mol [1] | ~380.17 g/mol [1] |
| Appearance | White crystalline powder[1] | White to off-white powder or granules[1] |
| pH (1% solution) | ~4.5 - 5.5 (mildly acidic)[1] | ~10 - 11.5 (strongly alkaline)[1] |
| Solubility in Water | Moderate[1] | High[1] |
Key Takeaway: The choice between Disodium EDTA and Tetrasodium EDTA is often dictated by the pH requirements of the experiment. Disodium EDTA is preferred for applications requiring neutral to slightly acidic conditions, while Tetrasodium EDTA is suitable for alkaline environments.[1][2] The higher solubility of Tetrasodium EDTA can also be an advantage in preparing concentrated stock solutions.
Chelating Efficiency and Stability
Both Disodium and Tetrasodium EDTA exhibit strong chelating capabilities for a wide range of metal ions. The fundamental sequestration ability is similar for both salts once dissolved and the pH is adjusted.[1] However, the efficiency of chelation is pH-dependent. Disodium EDTA is more effective in neutral to acidic solutions, whereas Tetrasodium EDTA performs better in alkaline conditions.[1]
The stability of the metal-EDTA complex is described by the stability constant (log K). Higher log K values indicate a more stable complex. The stability constants are generally reported for the EDTA⁴⁻ anion, which is the fully deprotonated form.
| Metal Ion | Stability Constant (log K) |
| Ca²⁺ | 10.65 |
| Mg²⁺ | 8.79 |
| Mn²⁺ | 13.89 |
| Fe²⁺ | 14.30 |
| Fe³⁺ | 25.1 |
| Cu²⁺ | 18.78 |
| Zn²⁺ | 16.5 |
Source: Data compiled from various sources.[3]
It is important to note that these are absolute stability constants. The conditional stability constant, which takes into account the pH of the solution, is a more practical measure of chelating efficiency in a specific experimental setup.
Applications in Research
Molecular Biology: Protecting Nucleic Acids
In molecular biology, the primary role of EDTA is to inhibit nucleases (DNases and RNases) that can degrade DNA and RNA samples. Many of these enzymes require divalent cations like Mg²⁺ as cofactors for their activity. By chelating these metal ions, EDTA effectively inactivates these enzymes, thereby preserving the integrity of nucleic acid samples.
Disodium EDTA is the most commonly used salt in molecular biology applications due to its compatibility with the near-neutral pH of most biological buffers (e.g., TE buffer).
Experimental Protocol: Nuclease Inhibition Assay
This protocol allows for the comparison of the nuclease-inhibiting properties of different EDTA salts.
-
Prepare Nuclease Reaction Mix: In separate microcentrifuge tubes, prepare a reaction mix containing a known amount of DNA or RNA substrate, a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.5), and a specific concentration of a nuclease (e.g., DNase I).
-
Add EDTA Salts: To different tubes, add varying concentrations of Disodium EDTA and Tetrasodium EDTA (with pH adjusted to the buffer's pH for a fair comparison). Include a control tube with no EDTA.
-
Incubation: Incubate all tubes at the optimal temperature for the nuclease (e.g., 37°C) for a defined period (e.g., 15-30 minutes).
-
Analysis: Stop the reaction by adding a loading dye containing a strong chelator (like EDTA) and heating the samples. Analyze the degradation of the nucleic acid substrate by agarose gel electrophoresis. The extent of the intact nucleic acid band will indicate the inhibitory potential of each EDTA salt at the tested concentrations.
References
A Comparative Guide to Decalcifying Agents in Histology: EDTA vs. Alternatives
In the realm of histological examination of calcified tissues, the choice of decalcifying agent is a critical step that significantly influences the quality of morphological detail, staining efficacy, and the integrity of molecular components. This guide provides a detailed comparison of Ethylenediaminetetraacetic acid (EDTA), a chelating agent, with other common acid-based decalcifying agents, supported by experimental data to aid researchers, scientists, and drug development professionals in selecting the optimal method for their specific needs.
The primary trade-off in decalcification is between the speed of mineral removal and the preservation of tissue integrity. While rapid decalcification is often desired for routine diagnostic purposes, it can come at the cost of cellular and molecular damage.
Comparative Efficacy of Decalcifying Agents
The selection of a decalcifying agent depends on a balance between the required speed of decalcification and the desired level of tissue and molecular preservation. Strong acids like nitric acid offer the most rapid decalcification but can cause significant damage to tissue morphology and staining characteristics if not carefully monitored.[1][2] Weak acids, such as formic acid, provide a compromise between speed and tissue preservation and are widely used for routine histology.[2][3] In contrast, EDTA, a chelating agent, is the slowest method but provides superior preservation of both cellular morphology and molecular integrity, making it the agent of choice for sensitive applications like immunohistochemistry and molecular analyses.[4][5]
Data Presentation: Quantitative Comparison
The following table summarizes the performance of common decalcifying agents based on key histological parameters. The data is compiled from various studies and presented as a comparative overview.
| Decalcifying Agent | Concentration | Decalcification Time | Tissue Morphology Preservation | Staining Quality (H&E) | Immunohistochemistry (IHC) & Molecular Analysis | Key Advantages | Key Disadvantages |
| EDTA | 10-14% (pH 7.2-7.4) | Very Slow (Days to Weeks)[2][3] | Excellent[4][6] | Excellent[2][4] | Excellent/Ideal[3][5][7] | Superior preservation of tissue and molecular integrity.[4][5] | Extremely slow process.[2][3] |
| Formic Acid | 5-20% | Moderate (Days)[3] | Good to Very Good[3] | Good to Excellent[2] | Good (short-term) to Fair (long-term)[5][7] | A good balance between speed and preservation.[3] | Can still cause some tissue damage and affect staining with prolonged use.[5] |
| Nitric Acid | 5-10% | Very Fast (Hours to Days)[2][3] | Fair to Poor[1][4] | Fair to Poor (can impair nuclear staining)[1] | Poor[3][5] | Rapid decalcification.[1][2] | Significant risk of tissue damage and loss of staining quality.[1][4] |
| Hydrochloric Acid | 5-10% | Very Fast (Hours to Days)[1] | Fair to Poor[5] | Fair to Poor[1] | Poor[5][7] | Very rapid decalcification.[1] | High risk of tissue damage and molecular degradation.[1][5] |
| Perenyi's Fluid | Mixture | Slow to Moderate | Good | Good | Not widely reported | A traditional decalcifier that is slower than aqueous nitric acid.[1] | Slower than strong acids. |
| Trichloroacetic Acid | 5% | Moderate | Good | Good | Not widely reported | Showed good staining characteristics in some studies.[4] | Can provoke significant alterations in soft tissues. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for decalcification using EDTA, formic acid, and nitric acid.
1. EDTA Decalcification (14%)
-
Solution Preparation :
-
Procedure :
-
Fix the tissue specimen (2-3 mm thick) in 10% neutral buffered formalin for a minimum of 6 hours.[10]
-
Rinse the tissue with running water for 5 minutes.[10]
-
Immerse the specimen in the 14% EDTA solution. The volume of the decalcifying solution should be at least 20 times the volume of the tissue.[8]
-
Place the container on a rocker or stirrer at room temperature or 37°C to facilitate the exchange of the solution.[8][10]
-
Change the EDTA solution daily for the first 5 days, and then every few days thereafter.[8]
-
The endpoint of decalcification is typically determined by physical testing (flexibility of the tissue) or radiographic methods. This can take from a few days to several weeks depending on the size and density of the tissue.[8]
-
Once decalcification is complete, rinse the tissue thoroughly in water before proceeding with standard tissue processing.
-
2. Formic Acid Decalcification (10%)
-
Solution Preparation :
-
Mix 100 mL of formic acid with 900 mL of distilled water.
-
-
Procedure :
-
Fix the tissue adequately in 10% neutral buffered formalin.
-
Immerse the specimen in the 10% formic acid solution.
-
The solution should be changed every 24-48 hours.
-
Monitor the decalcification endpoint, which typically takes several days.
-
After decalcification, wash the tissue in running water for several hours to remove the acid before processing.
-
3. Nitric Acid Decalcification (5%)
-
Solution Preparation :
-
Slowly add 50 mL of concentrated nitric acid to 950 mL of distilled water. Always add acid to water.
-
-
Procedure :
-
Ensure the tissue is well-fixed in 10% neutral buffered formalin.
-
Place the specimen in the 5% nitric acid solution.
-
Due to the rapid action of nitric acid, the decalcification process must be carefully monitored, often checking every few hours.
-
The endpoint is reached quickly, often within 24-48 hours.[11]
-
Immediately after decalcification is complete, the tissue must be thoroughly washed in running water for several hours to remove all traces of the acid, which can otherwise lead to deterioration of the tissue and poor staining.[1]
-
Visualizing the Experimental Workflow
The following diagram illustrates a generalized workflow for comparing the efficacy of different decalcifying agents in a research setting.
Caption: Experimental workflow for comparing decalcifying agents.
Signaling Pathway of Decalcification
The mechanisms of action for acid-based decalcifiers and chelating agents are fundamentally different. Acids work by dissolving calcium salts through a chemical reaction, while chelating agents bind to calcium ions.
References
- 1. An Introduction to Decalcification [leicabiosystems.com]
- 2. Comparative and qualitative analysis of various decalcifying agents and their affect on staining and texture of the permanent extracted human teeth - Int J Oral Health Dent [ijohd.org]
- 3. Evaluation of different decalcifying agents on histochemical and immunohistochemical staining properties of canine osseous tissue - Medical Laboratory Journal [mlj.goums.ac.ir]
- 4. Evaluation and comparison of decalcification agents on the human teeth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Qualitative Histological Evaluation of Various Decalcifying Agents on Human Dental Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of decalcification protocols on immunohistochemistry and molecular analyses of bone samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bone Decalcification Protocol Using 14% EDTA Buffer Solution pH 7.2 - 7.4 [protocols.io]
- 9. Decalcification Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. milestonemedsrl.com [milestonemedsrl.com]
- 11. fishersci.com [fishersci.com]
Assessing the Impact of EDTA on Downstream Sequencing Applications: A Comparative Guide
For researchers, scientists, and drug development professionals embarking on genomic studies, the choice of anticoagulant for blood sample collection is a critical pre-analytical variable that can significantly influence the quality and reliability of downstream sequencing data. This guide provides an objective comparison of Ethylenediaminetetraacetic acid (EDTA) with other common anticoagulants, supported by experimental data, detailed protocols, and visual workflows to aid in making informed decisions for your sequencing projects.
Executive Summary
EDTA is widely regarded as the anticoagulant of choice for blood collection when the intended downstream application is DNA sequencing. Its primary advantage lies in its mechanism of action: sequestering divalent cations like magnesium (Mg²⁺), which are essential cofactors for DNases, thereby effectively inhibiting enzymatic degradation of DNA. This preservation of nucleic acid integrity generally leads to higher yields of high-quality DNA suitable for various sequencing platforms, including Illumina, Pacific Biosciences (PacBio), and Oxford Nanopore Technologies (ONT). While alternatives like citrate and heparin exist, they present challenges such as lower DNA yields and PCR inhibition, respectively, making EDTA a more reliable option for most sequencing workflows.
Comparison of Common Anticoagulants for DNA Sequencing
The selection of an anticoagulant is a crucial first step that dictates the quality of the starting material for sequencing. Here, we compare the performance of EDTA, citrate, and heparin.
| Anticoagulant | Mechanism of Action | Advantages for Sequencing | Disadvantages for Sequencing |
| EDTA (this compound) | Chelates divalent cations (e.g., Mg²⁺, Ca²⁺), inhibiting DNase activity. | - Excellent preservation of DNA integrity.[1] - High yield of good quality DNA.[1] - Compatible with most DNA extraction methods. | - Can inhibit DNA polymerases and ligases if not adequately removed.[2][3] - May affect magnesium concentrations in downstream enzymatic reactions.[1] |
| Citrate | Binds calcium ions, preventing the coagulation cascade. | - Generally better than heparin for DNA quality. | - Can result in lower DNA yields compared to EDTA, especially with delayed processing.[4] |
| Heparin | Binds to and activates antithrombin III, inactivating thrombin and factor Xa. | - Effective anticoagulant. | - Co-purifies with DNA and is a potent inhibitor of PCR and other enzymatic reactions.[1] - Difficult to remove completely. |
Quantitative Data Presentation
The following table summarizes key quantitative metrics from studies comparing different anticoagulants for DNA intended for sequencing.
| Parameter | EDTA | Citrate | Heparin | Reference |
| DNA Yield (µg from 200 µL blood) | ~3-12 µg | Generally lower than EDTA | Variable, often lower due to extraction challenges | [5] |
| A260/280 Ratio (Purity) | ~1.8 | ~1.8 | Can be lower due to co-purification | [6] |
| A260/230 Ratio (Purity) | >2.0 | >2.0 | Can be lower due to co-purification | [7] |
| PacBio HiFi Sequencing Yield (Gb) | High | Lower than EDTA | Not Recommended | [8] |
| PacBio HiFi Read Length N50 (kb) | High | Lower than EDTA | Not Recommended | [8] |
Experimental Protocols
This section details a generalized protocol for DNA extraction from whole blood collected in EDTA tubes, suitable for downstream sequencing applications.
Protocol: Genomic DNA Extraction from EDTA-anticoagulated Whole Blood
Materials:
-
Whole blood collected in K₂EDTA tubes
-
Red Blood Cell (RBC) Lysis Buffer (e.g., 155 mM NH₄Cl, 10 mM KHCO₃, 0.1 mM EDTA)
-
SE Buffer (75 mM NaCl, 25 mM EDTA, pH 8.0)
-
20% Sodium Dodecyl Sulfate (SDS)
-
Proteinase K (10 mg/mL)
-
Phenol:Chloroform:Isoamyl Alcohol (25:24:1)
-
Chloroform:Isoamyl Alcohol (24:1)
-
3 M Sodium Acetate (pH 5.2)
-
Isopropanol (100%, chilled)
-
Ethanol (70%, chilled)
-
TE Buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0) or Nuclease-free water
Procedure:
-
RBC Lysis: To 10 mL of whole blood, add 30 mL of RBC Lysis Buffer. Mix gently and incubate on ice for 30 minutes. Centrifuge at 1200 rpm for 10 minutes at 4°C. Discard the supernatant.
-
Leukocyte Pellet Wash: Resuspend the pellet in 10 mL of RBC Lysis Buffer and centrifuge again. Repeat this step until the supernatant is clear.
-
Cell Lysis: Resuspend the white blood cell pellet in 5 mL of SE Buffer. Add 40 µL of Proteinase K (10 mg/mL) and 250 µL of 20% SDS. Mix gently and incubate overnight at 37°C.[9]
-
Phenol-Chloroform Extraction: Add an equal volume of phenol:chloroform:isoamyl alcohol, mix by inversion for 10 minutes, and centrifuge at 3000 rpm for 5 minutes. Carefully transfer the upper aqueous phase to a new tube.[9]
-
Chloroform Extraction: Add an equal volume of chloroform:isoamyl alcohol, mix, and centrifuge as in the previous step. Transfer the aqueous phase to a new tube.
-
DNA Precipitation: Add 1/10th volume of 3 M Sodium Acetate (pH 5.2) and 2 volumes of chilled 100% isopropanol. Mix gently until the DNA precipitates.[9]
-
DNA Spooling and Washing: Spool the precipitated DNA using a sealed glass pipette. Wash the DNA by dipping it in a tube containing 70% ethanol.
-
DNA Resuspension: Air dry the DNA pellet for 10-15 minutes. Resuspend the DNA in an appropriate volume of TE Buffer or nuclease-free water. Allow the DNA to dissolve overnight at 4°C with gentle agitation.
-
Quality Control: Assess DNA concentration and purity using a spectrophotometer (e.g., NanoDrop) and a fluorometer (e.g., Qubit). Evaluate DNA integrity via agarose gel electrophoresis or an automated electrophoresis system to determine the DNA Integrity Number (DIN). A good quality DNA sample should have an A260/280 ratio of ~1.8 and an A260/230 ratio of >2.0.[7][10]
Mandatory Visualizations
Experimental Workflow: From Blood Collection to Sequencing
References
- 1. Comparative Study of The Influence of EDTA and Sodium Heparin on Long Term Storage of Cattle DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Beyond Chelation: EDTA Tightly Binds Taq DNA Polymerase, MutT and dUTPase and Directly Inhibits dNTPase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. norgenbiotek.com [norgenbiotek.com]
- 5. CDC - DPDx - Diagnostic Procedures - Blood Specimens [cdc.gov]
- 6. DNA Source Selection for Downstream Applications Based on DNA Quality Indicators Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tecan.com [tecan.com]
- 8. pacb.com [pacb.com]
- 9. ccr.cancer.gov [ccr.cancer.gov]
- 10. dna.uga.edu [dna.uga.edu]
A Researcher's Guide to Natural Alternatives for EDTA in Laboratory Protocols
Ethylenediaminetetraacetic acid (EDTA) is a ubiquitous chelating agent in the modern laboratory, prized for its ability to sequester divalent cations like magnesium (Mg²⁺) and calcium (Ca²⁺). This action is critical for inactivating metalloenzymes such as DNases, preventing coagulation in blood samples, and modulating enzyme activity in various biochemical assays.[1][2][3] However, growing interest in green chemistry and the development of biodegradable and biocompatible reagents has spurred a search for natural alternatives to this synthetic stalwart.[4]
This guide provides a comparative evaluation of three promising natural substitutes for EDTA—Citric Acid, Chitosan, and Phytic Acid—for researchers, scientists, and drug development professionals. The performance of these alternatives is compared with EDTA based on published experimental data, with detailed protocols provided for key evaluative assays.
Mechanism of Action: Nuclease Inhibition via Cation Chelation
The primary role of EDTA in many molecular biology protocols is the inhibition of nucleases (like DNases) that can degrade DNA and RNA samples. These enzymes require divalent cations, specifically Mg²⁺ and Ca²⁺, as cofactors for their catalytic activity. Chelating agents inhibit these enzymes by binding these essential cations, making them unavailable to the enzyme. This mechanism is the basis for evaluating potential EDTA substitutes.
Citric Acid
A natural organic acid found abundantly in citrus fruits, citric acid is a tricarboxylic acid that effectively chelates divalent and trivalent metal ions.[5] Its performance is highly dependent on pH, exhibiting stronger chelation in acidic conditions.[6][7]
Comparative Performance Data
Table 1: Calcium Chelation Efficacy
| Chelating Agent | Concentration | pH | Calcium Extracted (µg/mL) | Source |
|---|---|---|---|---|
| Citric Acid | 1% | 1.0 | 17.68 | [8] |
| EDTA | 1% | 7.4 | 12.35 | [8] |
| Citric Acid | 1% | 7.4 | 2.56 | [8] |
| Saline (Control) | - | - | 1.89 |[8] |
Table 2: Effect on Cell Viability (L929 Mouse Fibroblasts)
| Chelating Agent | Concentration | Exposure Time | Cell Viability (%) | Source |
|---|---|---|---|---|
| 10% Citric Acid | 10% | 5 min | Similar to 17% EDTA | [9] |
| 17% EDTA | 17% | 5 min | Not specified (control) |[9] |
Note: In biocompatibility tests, citric acid was found to be the least irritating solution when compared to EDTA and EGTA.[10][11]
Key Insights
Citric acid's chelation ability is potent but is significantly influenced by pH. At a low pH (e.g., 1.0), its calcium removal efficacy can surpass that of EDTA at neutral pH.[8] However, at neutral pH (7.4), its performance is drastically reduced.[8] This makes it a potentially excellent, biodegradable substitute in acidic buffer systems but less effective in protocols requiring neutral or alkaline conditions. Its cytotoxicity profile appears comparable to or better than EDTA in the contexts studied.[9][10][11]
Chitosan
Chitosan is a linear polysaccharide derived from the deacetylation of chitin, a primary component of crustacean exoskeletons and fungal cell walls.[12] It is biocompatible, biodegradable, and possesses chelating properties through its amino and hydroxyl groups, which can bind metal ions via adsorption, ion exchange, and chelation.[13]
Comparative Performance Data
Table 3: Effect on Dentin Microhardness (Knoop Hardness Number - KHN)
| Chelating Agent | Concentration | Microhardness Reduction (KHN) | Statistical Difference vs. EDTA | Source |
|---|---|---|---|---|
| 0.2% Chitosan | 0.2% | Statistically similar to 15% EDTA | No (p > 0.05) | [14] |
| 15% EDTA | 15% | Statistically similar to 0.2% Chitosan | - | [14] |
| 10% Citric Acid | 10% | Statistically similar to 15% EDTA | No (p > 0.05) | [14] |
| Distilled Water | - | Significantly less reduction | Yes (p < 0.05) |[14] |
Table 4: Effect on Cell Viability (L929 Mouse Fibroblasts)
| Chelating Agent | Concentration | Incubation Time | Cytotoxicity Profile | Source |
|---|---|---|---|---|
| 0.2% Chitosan | 0.2% | 0 h | Initial cytotoxic effect | [8] |
| 0.2% Chitosan | 0.2% | 6, 12, 24 h | Cytotoxicity decreased, similar to EDTA | [8] |
| 17% EDTA | 17% | 24 h | No cytotoxic effects after 24h |[8] |
Note: At concentrations of 0.5 mM and higher, chitosan demonstrated an inhibitory effect on matrix metalloproteinases (MMP-2 and MMP-9) similar to that of EDTA.[8]
Key Insights
Chitosan, at a low concentration of 0.2%, performs comparably to a much higher concentration of EDTA (15%) in applications requiring the removal of calcified material, such as demineralizing dentin.[12][14][15] While it shows some initial cytotoxicity, this effect diminishes over time to levels comparable with EDTA.[8] Its ability to inhibit MMPs suggests it could be a viable substitute in cell culture applications where controlling metalloproteinase activity is important. Being a large polysaccharide, its mechanism differs from small molecule chelators like EDTA and citric acid.
Phytic Acid (and its salt, Sodium Phytate)
Phytic acid is the principal storage form of phosphorus in many plant tissues, especially seeds and grains.[13][16] It is a potent natural chelating agent, capable of strongly binding divalent cations like Ca²⁺, Mg²⁺, and Zn²⁺, which can inhibit mineral absorption in nutrition but is a desirable trait for laboratory applications.[13][17] Sodium phytate is its sodium salt, often used in cosmetic and commercial applications.[16][18][19][20]
Comparative Performance Data
Table 5: Cation Binding and PCR Inhibition
| Property | Observation | Implication for Lab Use | Source |
|---|---|---|---|
| Ca²⁺ Chelation | Significant binding occurs only above pH ~5.0. | Ineffective in acidic buffers; effective at neutral to alkaline pH. | [21] |
| α-amylase Inhibition | Inhibition effect on Ca²⁺-dependent α-amylase is on the same order of magnitude as EDTA. | Potent inhibitor of Ca²⁺-dependent enzymes. | [22] |
| PCR Inhibition | Acts as a powerful inhibitor of PCR; complete inhibition observed above 0.3 mM. | Unsuitable as a direct additive in PCR master mixes. May be useful in sample preparation if removed prior to amplification. | [23] |
| Preservative Boosting | Binds trace metals needed for microbial survival, weakening bacteria and enhancing preservative action. | Can replace EDTA in buffers and solutions to prevent microbial growth. |[18][19][20] |
Key Insights
Phytic acid is a powerful natural chelator, with an inhibitory effect on certain metalloenzymes comparable to EDTA.[22] Its pH-dependent activity makes it suitable for neutral to alkaline solutions. However, its most critical characteristic for molecular biology applications is its role as a potent PCR inhibitor.[23] This makes it unsuitable for inclusion in PCR reaction buffers but suggests it could be used in DNA extraction or sample preservation buffers, provided it is effectively removed during purification steps. Its known function as a preservative booster highlights its potential in preparing and storing various laboratory reagents.[18][19][20]
Experimental Protocols
Detailed methodologies are crucial for objectively evaluating and implementing EDTA alternatives.
Protocol 1: Evaluating Cation Chelation Capacity
This protocol quantifies the ability of a chelating agent to remove a specific cation (e.g., Ca²⁺) from a solid matrix, such as hydroxyapatite powder or dentin slices.
-
Sample Preparation: Prepare standardized samples containing the target cation. For example, use 10 mg of hydroxyapatite powder or standardized root dentin slices.
-
Incubation: Prepare solutions of the test chelators (e.g., 1% Citric Acid, 0.2% Chitosan) and the control (17% EDTA) at the desired pH. Add a fixed volume (e.g., 1 mL) of each solution to the samples. Incubate for a defined period (e.g., 5 minutes) at room temperature with gentle agitation.
-
Collection: After incubation, centrifuge the samples to pellet the solid material. Carefully collect the supernatant, which now contains the chelated cations.
-
Quantification: Dilute the supernatant appropriately with deionized water. Determine the concentration of the target cation (e.g., µg/mL of Ca²⁺) using Atomic Absorption Spectrometry (AAS) or Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES).
-
Analysis: Compare the amount of cation extracted by the natural substitutes against EDTA and a negative control (e.g., saline or distilled water).
Protocol 2: Evaluating Cytotoxicity
The MTT assay is a standard colorimetric method to assess cell viability by measuring the metabolic activity of mitochondria.
-
Cell Seeding: Plate a suitable cell line (e.g., L929 mouse fibroblasts) in a 96-well plate at a density of ~2x10⁴ cells/well and incubate for 24 hours to allow for cell adherence.[8]
-
Exposure: Remove the culture medium and expose the cells to various concentrations of the test chelators for a defined period (e.g., 5 minutes to 24 hours).[8] Include a positive control (e.g., Triton X-100) and a negative control (culture medium only).
-
MTT Addition: After exposure, replace the test solutions with 200 µL of MTT solution (5 mg/mL in PBS, diluted in medium). Incubate for 1-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will convert the yellow MTT tetrazolium salt into purple formazan crystals.[8][24]
-
Solubilization: Carefully remove the MTT solution and add 100-200 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.[24]
-
Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm. Cell viability is directly proportional to the absorbance.
Protocol 3: Evaluating PCR Inhibition
This protocol uses real-time quantitative PCR (qPCR) to determine if a substance inhibits DNA amplification.
-
Reaction Setup: Prepare a standard qPCR master mix containing a known amount of template DNA (e.g., 1000 copies of a plasmid), primers, polymerase, and a fluorescent dye (e.g., SYBR Green).
-
Inhibitor Spiking: Create a dilution series of the potential inhibitor (e.g., phytic acid from 10 µM to 1 mM). Add a small volume of each dilution to respective qPCR reactions. Include a no-inhibitor control.
-
qPCR Amplification: Run the qPCR assay under standard cycling conditions. The instrument will monitor the fluorescence increase in real-time.[25]
-
Data Analysis: The primary metric is the Cycle Threshold (Ct), which is the cycle number at which the fluorescence signal crosses a certain threshold. An increase in the Ct value compared to the no-inhibitor control indicates inhibition. Complete inhibition is marked by an undetermined Ct value.[15][25] Plot the Ct values against the log of the inhibitor concentration to determine the inhibitory range.
Summary and Conclusion
The search for natural, biodegradable alternatives to EDTA is yielding promising candidates, each with a unique profile of strengths and weaknesses.
Table 6: Summary Comparison of EDTA and Natural Alternatives
| Feature | EDTA | Citric Acid | Chitosan | Phytic Acid / Sodium Phytate |
|---|---|---|---|---|
| Nature | Synthetic | Natural (Plant-derived) | Natural (Animal/Fungal-derived) | Natural (Plant-derived) |
| Biodegradability | Poor | High | High | High |
| Chelation Potency | High (Broad pH) | High (pH-dependent, best in acid) | Moderate to High | Very High (pH-dependent, best at neutral/alkaline) |
| DNase Inhibition | High (Standard) | Effective (pH-dependent) | Likely effective (chelates Ca/Mg) | High (Comparable to EDTA) |
| PCR Compatibility | Inhibitory at high conc. | Generally compatible | Data limited | Strong Inhibitor |
| Cytotoxicity | Low to Moderate | Low | Low (after initial period) | Data limited |
| Best Use Cases | General purpose, DNA/RNA work | Acidic buffers, demineralization | Demineralization, cell culture (MMP inhibition) | Reagent/buffer preservation, pre-PCR sample prep (if removed) |
No single natural substitute serves as a universal drop-in replacement for EDTA across all laboratory applications.
-
Citric Acid is an excellent, cost-effective, and biodegradable choice for protocols that operate under acidic conditions .
-
Chitosan shows comparable performance to EDTA in specific applications like demineralization and offers unique bioactivities, but requires careful consideration of its initial cytotoxic effects and solubility.
-
Phytic Acid is a highly potent chelator at neutral-to-alkaline pH and can serve as a preservative, but its strong inhibitory effect on PCR makes it unsuitable for direct use in amplification reactions.
The selection of an appropriate EDTA alternative requires careful consideration of the specific requirements of the laboratory protocol, including pH, the need for biocompatibility, and downstream enzymatic reactions. This guide provides a framework and foundational data for researchers to make informed decisions when transitioning to greener laboratory reagents.
References
- 1. EDTA-mediated inhibition of DNases protects circulating cell-free DNA from ex vivo degradation in blood samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nucleic acid protocols: Extraction and optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimizing DNA Extraction with Chelating Agents for Enhanced Yield and Purity [thinkdochemicals.com]
- 4. In Vitro Antioxidant versus Metal Ion Chelating Properties of Flavonoids: A Structure-Activity Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Perish the thawed? EDTA reduces DNA degradation during extraction from frozen tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Testing of chelating agents and vitamins against lead toxicity using mammalian cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. newhaven.edu [newhaven.edu]
- 8. scielo.br [scielo.br]
- 9. Citric Acid Conditioning as an Alternative to EDTA for Growth Factors Release and Stem Cell Response in Regenerative Endodontics: A Systematic Review of In Vitro Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Biocompatibility of EDTA, EGTA and citric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparative effects of final canal irrigation with chitosan and EDTA - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Reduction of phytic acid and enhancement of bioavailable micronutrients in food grains - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ojp.gov [ojp.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. brieflands.com [brieflands.com]
- 19. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 20. A method for improving the efficiency of DNA extraction from clotted blood samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Phytic acid-metal ion interactions. II. The effect of pH on Ca(II) binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. cerealsgrains.org [cerealsgrains.org]
- 23. researchgate.net [researchgate.net]
- 24. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. Impact of metal ions on PCR inhibition and RT-PCR efficiency - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Ethylenediaminetetraacetic Acid (EDTA): A Comprehensive Guide for Laboratory Professionals
The proper disposal of Ethylenediaminetetraacetic acid (EDTA) is crucial for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. This guide provides detailed, step-by-step procedures for the safe handling and disposal of EDTA waste, tailored for researchers, scientists, and drug development professionals.
Core Principles of EDTA Waste Management
Before delving into specific procedures, it is essential to understand the fundamental principles governing EDTA disposal. The primary considerations are the form of the EDTA waste (e.g., solid, aqueous solution, used in collection tubes) and whether it is contaminated with hazardous materials, such as biological agents or heavy metals. Adherence to local, state, and federal regulations is mandatory for all chemical disposal.[1][2]
Step-by-Step Disposal Procedures
The disposal of EDTA and its waste products should be conducted systematically. The following steps provide a clear framework for safe and compliant disposal.
Step 1: Waste Identification and Segregation
The initial and most critical step is the proper identification and segregation of EDTA waste. This ensures that different waste streams are handled appropriately to minimize risks and environmental impact.
-
Non-Contaminated EDTA: This includes unused or expired EDTA solutions and solids that have not come into contact with biological materials or hazardous chemicals.
-
Contaminated EDTA: This category is broad and includes:
-
Biohazardous EDTA Waste: Used EDTA tubes containing blood or other biological materials are considered medical waste.[3]
-
Heavy Metal-Contaminated EDTA: EDTA solutions used for chelation therapy or other processes may contain heavy metals. This type of waste poses a significant environmental hazard and must be treated as hazardous waste.[4]
-
Step 2: Personal Protective Equipment (PPE)
Prior to handling any chemical waste, including EDTA, it is imperative to wear appropriate Personal Protective Equipment (PPE). This minimizes the risk of exposure and ensures personal safety.
-
Gloves: Wear chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber).[5]
-
Eye Protection: Chemical safety goggles or a face shield are necessary to protect against splashes.[2][6]
-
Lab Coat: A lab coat or other protective clothing should be worn to prevent skin contact.[5]
-
Respiratory Protection: If handling solid EDTA that may generate dust, use a NIOSH-approved respirator.[2][6]
Step 3: Containment and Labeling
Proper containment and labeling are essential for safe storage and transport of chemical waste.
-
Containers: Use leak-proof, puncture-resistant, and chemically compatible containers. For biohazardous waste from EDTA tubes, use designated biohazard containers, which are typically red or yellow and marked with a biohazard symbol.[3]
-
Labeling: All waste containers must be clearly labeled with the contents, including the concentration of EDTA and any contaminants. Use appropriate hazard symbols as required by regulations.
Step 4: Disposal Methods
The appropriate disposal method depends on the nature of the EDTA waste.
-
Non-Contaminated EDTA Solutions: While small quantities of dilute, non-contaminated EDTA solutions may in some cases be permissible for drain disposal with copious amounts of water, this is generally not recommended and is subject to local water authority regulations.[4][7] It is best practice to collect all chemical waste for professional disposal.
-
Solid EDTA: Uncontaminated solid EDTA should be collected in a sealed container for disposal by a licensed waste disposal contractor.[7][8]
-
Biohazardous EDTA Waste: Used EDTA tubes and other biohazardous materials must be disposed of as medical waste.[3] Common methods include:
-
Heavy Metal-Contaminated EDTA: This waste is considered hazardous and must be disposed of through a licensed hazardous waste disposal service.[4] Do not dispose of this waste down the drain.
Step 5: Professional Waste Collection
Engage a certified medical or hazardous waste disposal company for the collection, transportation, and final disposal of all EDTA waste.[3][7] Maintain detailed records of all waste disposals for regulatory compliance.[3]
Quantitative Data Summary
Quantitative data regarding specific concentration limits for EDTA disposal or required pH ranges are not broadly standardized and are highly dependent on local regulations and the specific waste management facilities. Therefore, it is not possible to provide a universally applicable table of quantitative data. Always consult your institution's Environmental Health and Safety (EHS) department and your local regulatory agencies for specific quantitative requirements.
Experimental Protocols
The procedures outlined above are for the disposal of EDTA waste and do not constitute experimental protocols. Experimental protocols involving EDTA would be specific to the research being conducted and are beyond the scope of this disposal guide.
Logical Workflow for EDTA Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of EDTA waste.
Caption: Workflow for the safe disposal of EDTA waste.
Spill Management
In the event of an EDTA spill, the following procedures should be followed:
-
Evacuate and Secure: Evacuate non-essential personnel from the area and ensure proper ventilation.[5][9]
-
Containment: For liquid spills, use an inert absorbent material like sand or earth to contain the spill.[5][7] For solid spills, sweep or vacuum the material, avoiding dust generation.[8][10]
-
Collection: Place the absorbed or collected material into a sealed, labeled container for disposal as hazardous waste.[7][9]
-
Decontamination: Clean the spill area thoroughly with soap and water.[7][9]
By adhering to these procedures, laboratory professionals can ensure the safe and responsible disposal of EDTA waste, thereby protecting themselves, their colleagues, and the environment.
References
- 1. westliberty.edu [westliberty.edu]
- 2. edvotek.com [edvotek.com]
- 3. edtatube.com [edtatube.com]
- 4. This compound - Sciencemadness Wiki [sciencemadness.org]
- 5. sds.chemicalstore.com [sds.chemicalstore.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. chemicals.co.uk [chemicals.co.uk]
- 8. cevmuhlab.itu.edu.tr [cevmuhlab.itu.edu.tr]
- 9. nj.gov [nj.gov]
- 10. redox.com [redox.com]
Essential Safety and Logistical Information for Handling Ethylenediaminetetraacetic Acid (EDTA)
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for handling Ethylenediaminetetraacetic Acid (EDTA) in a laboratory setting. Adherence to these guidelines is crucial for ensuring the safety of researchers, scientists, and drug development professionals.
Hazard Identification and Risk Assessment
This compound, while a common laboratory reagent, presents several hazards that necessitate careful handling. It is classified as causing serious eye irritation and is harmful if inhaled.[1][2] Prolonged or repeated exposure may cause damage to organs, particularly the respiratory system.[1][3] Therefore, a thorough risk assessment should be conducted before beginning any work with EDTA to establish appropriate safety measures.
Personal Protective Equipment (PPE) Recommendations
The selection of appropriate PPE is the last line of defense against chemical exposure and must be based on the specific tasks being performed. The OSHA Personal Protective Equipment Standard (29 CFR 1910.132) requires employers to determine the appropriate PPE for each hazard.[4]
Eye and Face Protection
-
Standard Use: Wear appropriate protective eyeglasses or chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3][5]
-
Splash Hazard: If there is a risk of splashing, a face shield should be used in combination with chemical safety goggles.[4][6] A face shield alone does not provide adequate eye protection.[4]
Skin Protection
-
Gloves: Chemical-resistant gloves are mandatory to prevent skin contact.[5] Nitrile rubber gloves are a suitable option for splash contact.[7] It is crucial to inspect gloves for any signs of degradation, punctures, or tears before and after each use.[8] Contaminated disposable gloves should be removed and replaced immediately and never be washed or reused.[7]
-
Protective Clothing: Wear a lab coat or other suitable protective clothing to prevent skin exposure.[2][5] For operations with a higher risk of exposure, personal protective equipment made from materials that cannot be permeated or degraded by EDTA, such as Tyvek®, is recommended.[4]
Respiratory Protection
-
Ventilation: Always handle EDTA in a well-ventilated area to keep airborne concentrations low.[3][5] A system of local and/or general exhaust is recommended.[2]
-
Respirators: If engineering controls are insufficient or when handling solid EDTA that may generate dust, a NIOSH-approved respirator is required.[3][4] The type of respirator should be chosen based on the potential exposure level:
-
For nuisance exposures, a particulate filter respirator (N, R, or P95) is recommended.
-
A full facepiece respirator provides more protection than a half-mask respirator.[4]
-
A powered-air purifying respirator offers even greater protection.[4]
-
A respiratory protection program that meets OSHA's 29 CFR 1910.134 standards, including training, fit testing, and medical exams, must be implemented whenever respirators are used.[4][5]
-
Quantitative Data for Personal Protective Equipment
The following table summarizes key specifications for PPE when handling EDTA. Note that breakthrough times can vary based on the specific product, concentration, and temperature.
| Protection Type | Material/Specification | Details | Source(s) |
| Hand Protection | Nitrile Rubber | Thickness: 0.11 mm (minimum for splash contact) | |
| Breakthrough Time: 480 minutes (for splash contact) | |||
| Note: Preferred over latex to prevent allergies and for better chemical resistance. | [7][8] | ||
| Respiratory Protection | NIOSH-approved Air-Purifying Respirator | Filter Type: N95, R95, or P95 for dusts. | |
| For higher protection: Use OV/AG/P99 (US) or ABEK-P2 (EU) cartridges. | |||
| Eye Protection | Safety Goggles | Standard: ANSI Z87.1 (US) or EN166 (EU). | [3][5] |
No specific experimental protocols for testing PPE against EDTA were found in the search results. The recommendations are based on established safety guidelines and manufacturer safety data sheets.
Procedural Guidance and Operational Plans
Workflow for Selecting PPE for Handling EDTA
Caption: A logical workflow to guide the selection of appropriate PPE.
Handling and Storage
-
Minimize dust generation and accumulation when working with solid EDTA.[5]
-
Use with adequate ventilation and handle in accordance with good industrial hygiene and safety practices.[3][5]
-
Store in a cool, dry, well-ventilated area in a tightly closed container.[3][5]
-
Keep away from incompatible materials such as strong oxidizing agents, strong bases, copper, and lead dioxide.[3][4]
Emergency and Disposal Plans
Facilities storing or utilizing EDTA should be equipped with an eyewash facility and a safety shower.[5]
First-Aid Measures
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids.[3] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[1][3]
-
Skin Contact: Take off all contaminated clothing immediately.[1] Wash the affected area with plenty of soap and water for at least 15 minutes.[3][6] If skin irritation occurs, get medical advice.[1]
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[1] If breathing is difficult, give oxygen.[5] Call a poison center or doctor if you feel unwell.[3]
-
Ingestion: Rinse mouth with water.[1] Do not induce vomiting.[1] Get medical advice or attention if symptoms occur.[3]
Spill Response In the event of a spill, follow a structured response plan to ensure safety and minimize environmental contamination.
Procedural Flow for EDTA Spill Response
Caption: Step-by-step procedure for responding to an EDTA spill.
Disposal Plan
-
EDTA waste should be treated as hazardous waste and disposed of in sealed, labeled containers.[4]
-
Do not let the product enter drains or surface water.[3]
-
All disposal methods must be in accordance with local, state, and federal regulations.[4] Contact your state's Department of Environmental Protection (DEP) or the regional office of the Environmental Protection Agency (EPA) for specific recommendations.[4]
-
If EDTA is bound to toxic metals, it may pose a greater environmental hazard and must be handled accordingly during disposal.[9]
References
- 1. labbox.eu [labbox.eu]
- 2. redox.com [redox.com]
- 3. fishersci.com [fishersci.com]
- 4. nj.gov [nj.gov]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. corecheminc.com [corecheminc.com]
- 7. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 8. southalabama.edu [southalabama.edu]
- 9. This compound - Sciencemadness Wiki [sciencemadness.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
